molecular formula C9H16 B1214063 Bicyclo[3.3.1]nonane CAS No. 280-65-9

Bicyclo[3.3.1]nonane

Cat. No.: B1214063
CAS No.: 280-65-9
M. Wt: 124.22 g/mol
InChI Key: WNTGVOIBBXFMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.3.1]nonane is a synthetically versatile and biologically significant organic scaffold that serves as a privileged structure in medicinal chemistry and natural product synthesis . This rigid, one-carbon-bridged bicyclic framework is a predominant structural motif found in a wide array of biologically active natural products, including various alkaloids and terpenoids . Its unique conformational properties, which can exist in twin-chair (CC) or boat-chair (BC) forms, are critical to its function and have been extensively studied . The core's three-dimensional architecture makes it an invaluable template in molecular recognition studies, where it has been successfully applied in the development of ion receptors, metallocycles, and molecular tweezers . In pharmaceutical research, the this compound skeleton is recognized as a potent pharmacophore. It forms the core of numerous investigational compounds with notable anticancer activity, functioning as DNA intercalators or enzyme inhibitors . Furthermore, azathis compound derivatives, which incorporate nitrogen into the ring system, are considered "privileged structures" due to their high binding responsiveness to various protein receptors . These derivatives show significant promise as candidates for anticancer, antimalarial, anti-inflammatory, and other therapeutic agents . Research has also explored its utility as a template for developing novel ligands for targets such as the estrogen receptor (ER) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

280-65-9

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[3.3.1]nonane

InChI

InChI=1S/C9H16/c1-3-8-5-2-6-9(4-1)7-8/h8-9H,1-7H2

InChI Key

WNTGVOIBBXFMLR-UHFFFAOYSA-N

SMILES

C1CC2CCCC(C1)C2

Canonical SMILES

C1CC2CCCC(C1)C2

boiling_point

169.5 °C

melting_point

145.5 °C

Other CAS No.

280-65-9

Synonyms

bicyclo(3.3.1)nonane

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Rigid Scaffold: A Technical Guide to the Discovery and Synthesis of Bicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.3.1]nonane ring system, a conformationally rigid bridged carbocycle, represents a cornerstone in the field of organic chemistry. Its unique three-dimensional structure has not only posed intriguing synthetic challenges but has also rendered it a valuable scaffold in medicinal chemistry, materials science, and supramolecular chemistry. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies leading to the construction of the this compound core. We will delve into the seminal early syntheses, detail the experimental protocols of key reactions, and present a comparative analysis of various synthetic routes.

Historical Perspective: From a Stepping Stone to Adamantane to a Scaffold of its Own

While the aza-analogue of this compound, known as Tröger's base, was first synthesized by Julius Tröger in 1887, the journey of its carbocyclic counterpart began in the early 20th century, intricately linked to the quest for the synthesis of adamantane.

In 1924, the German chemist Hans Meerwein attempted the reaction of formaldehyde with diethyl malonate in the presence of piperidine, aiming for a cage-like structure.[1] Instead of adamantane, he isolated a complex bicyclic compound, 1,3,5,7-tetracarbomethoxythis compound-2,6-dione, which would later be famously known as Meerwein's ester .[1] This serendipitous discovery marked the first significant synthesis of a functionalized this compound derivative and laid the groundwork for future explorations of this ring system.

The true potential of Meerwein's ester as a precursor for cage compounds was realized in 1941 when Vladimir Prelog successfully synthesized adamantane.[1][2] His multi-step synthesis utilized Meerwein's ester as the starting material, firmly establishing the this compound framework as a critical intermediate in the construction of polycyclic systems.[1][3] Although early efforts were directed towards adamantane, the unique properties and synthetic versatility of the this compound core itself soon became a subject of intense study.

Core Synthetic Strategies

The construction of the this compound skeleton can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and functional group tolerance.

The Meerwein Ester Synthesis

This classical approach, born out of Meerwein's initial discovery, remains a fundamental method for accessing highly functionalized this compound derivatives. The reaction involves the condensation of formaldehyde with a malonic ester, followed by a base-catalyzed cyclization.

Experimental Protocol: Synthesis of Meerwein's Ester

  • Reaction: Formaldehyde + Diethyl Malonate

  • Reagents and Conditions: Piperidine (catalyst), followed by a base (e.g., sodium ethoxide) for cyclization.

  • Procedure:

    • A mixture of diethyl malonate and paraformaldehyde is heated in the presence of a catalytic amount of piperidine.

    • The resulting intermediate is then treated with a base, such as sodium ethoxide in ethanol, to induce an intramolecular Michael addition followed by a Dieckmann condensation.

    • Acidic workup and purification yield Meerwein's ester.

  • Yield: The yield of Meerwein's ester can be variable but is a foundational, albeit often low-yielding, early method.[1]

Meerwein_Ester_Synthesis formaldehyde Formaldehyde intermediate Intermediate formaldehyde->intermediate + Diethyl Malonate (Piperidine) diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate meerweins_ester Meerwein's Ester intermediate->meerweins_ester Base-catalyzed Cyclization

Caption: Synthesis of Meerwein's Ester.

Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings. It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. This strategy has been successfully applied to the synthesis of various this compound derivatives, typically starting from a cyclohexanone derivative.[4][5]

Experimental Protocol: Synthesis of a Bicyclo[3.3.1]nonenone Derivative

  • Reaction: Cyclohexanone enolate + Methyl Vinyl Ketone

  • Reagents and Conditions: A base (e.g., sodium ethoxide, triethylamine) is used to generate the enolate. The reaction is typically carried out in a suitable organic solvent like ethanol or methanol.[4][6]

  • Procedure:

    • To a solution of cyclohexanone in an appropriate solvent, a base is added to generate the enolate.

    • Methyl vinyl ketone is then added to the reaction mixture, initiating the Michael addition.

    • The resulting 1,5-diketone intermediate is then subjected to an intramolecular aldol condensation, often by heating or with the addition of more base, to form the bicyclic enone.

    • The reaction is quenched, and the product is isolated and purified by standard techniques such as chromatography.[4]

  • Yield: Yields can vary widely depending on the specific substrates and reaction conditions but are generally moderate to good.

Robinson_Annulation cyclohexanone Cyclohexanone enolate Enolate cyclohexanone->enolate Base michael_adduct Michael Adduct (1,5-Diketone) enolate->michael_adduct + MVK mvk Methyl Vinyl Ketone mvk->michael_adduct bicyclononenone Bicyclo[3.3.1]nonenone michael_adduct->bicyclononenone Intramolecular Aldol Condensation

Caption: Robinson Annulation for this compound Synthesis.

Effenberger-type Cyclization

This method provides an efficient route to the this compound core through the reaction of a cyclohexanone enol ether with malonyl dichloride.[7] This [2+2] cycloaddition followed by rearrangement offers a direct entry to the bicyclic dione system.

Experimental Protocol: Synthesis of a this compound-2,4-dione

  • Reaction: 1-Methoxy-1-cyclohexene + Malonyl Dichloride

  • Reagents and Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures.[7]

  • Procedure:

    • A solution of 1-methoxy-1-cyclohexene in a dry, inert solvent is cooled to a low temperature (e.g., -78 °C).

    • Malonyl dichloride is added dropwise to the cooled solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

    • The reaction is quenched, and the product is isolated and purified, often through chromatography.

  • Yield: This method can provide good to excellent yields of the bicyclic dione product.[7]

Effenberger_Cyclization enol_ether 1-Methoxy-1-cyclohexene cycloadduct [2+2] Cycloadduct (Intermediate) enol_ether->cycloadduct malonyl_dichloride Malonyl Dichloride malonyl_dichloride->cycloadduct bicyclodione This compound-2,4-dione cycloadduct->bicyclodione Rearrangement

Caption: Effenberger-type Cyclization Pathway.

Summary of Quantitative Data

The following table summarizes the typical yields and conditions for the key synthetic methods discussed. It is important to note that these values can vary significantly based on the specific substrates, scale, and optimization of the reaction conditions.

Synthetic MethodStarting MaterialsKey ReagentsTypical SolventTypical TemperatureTypical Yield (%)
Meerwein Ester Synthesis Formaldehyde, Diethyl MalonatePiperidine, Sodium EthoxideEthanolRefluxVariable (often low)
Robinson Annulation Cyclohexanone, Methyl Vinyl KetoneSodium Ethoxide, TriethylamineEthanol, MethanolRoom Temp. to Reflux40-70%
Effenberger-type Cyclization 1-Methoxy-1-cyclohexene, Malonyl Dichloride-Dichloromethane-78 °C to Room Temp.60-90%

Conclusion

The journey of this compound from a byproduct in the pursuit of adamantane to a versatile and highly sought-after scaffold in modern organic chemistry is a testament to the evolution of synthetic strategy. The foundational work of Meerwein and Prelog paved the way for the development of robust and efficient methodologies such as the Robinson annulation and the Effenberger-type cyclization. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the rational design and synthesis of novel molecules with tailored properties. The continued exploration of new synthetic pathways to access this rigid and tunable framework will undoubtedly lead to further advancements in various fields of chemical science.

References

The Stereochemical Landscape of Bicyclo[3.3.1]nonane Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework, a bridged carbocyclic system, is a prevalent structural motif in numerous natural products and has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of functional groups, making it a valuable building block for designing molecules with specific biological activities. A thorough understanding of the fundamental stereochemistry of this compound isomers is paramount for the rational design and synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the core stereochemical principles governing this important bicyclic system, with a focus on its conformational analysis, quantitative structural data, and the experimental and computational methodologies used for its characterization.

Conformational Analysis: The Chair-Chair and Boat-Chair Equilibrium

The conformational landscape of this compound is dominated by two primary low-energy conformations: the twin-chair (or chair-chair) and the boat-chair. Unlike a simple cyclohexane ring, the bridged nature of this compound introduces significant steric interactions that dictate the preferred geometry.

The chair-chair conformation is generally the most stable form for the parent this compound. In this arrangement, both six-membered rings adopt a chair-like geometry. However, this conformation is not without strain. A significant destabilizing factor is the transannular interaction between the endo hydrogen atoms at the C3 and C7 positions. This steric repulsion forces a slight flattening of the chair rings compared to an ideal cyclohexane chair.

The boat-chair conformation , where one ring adopts a boat and the other a chair geometry, becomes a significant contributor to the conformational equilibrium, particularly in substituted derivatives. The introduction of bulky substituents at the endo positions of the C3 or C7 carbons can exacerbate the transannular steric strain in the chair-chair form, leading to a shift in the equilibrium towards the boat-chair conformer to alleviate this repulsion. Computational studies have shown that while the chair-chair is the global minimum for the unsubstituted molecule, the energy difference to the boat-chair is relatively small.

A third possibility, the twin-boat conformation , is considerably higher in energy due to increased torsional and steric strain and is generally not considered a significant contributor to the conformational equilibrium at ambient temperatures.

Quantitative Structural and Energetic Data

The precise geometric parameters and relative energies of the this compound conformers have been determined through a combination of experimental techniques and computational methods. The following tables summarize key quantitative data from X-ray crystallography, gas-phase electron diffraction, and theoretical calculations.

Conformer Method Relative Energy (kcal/mol) Reference
Chair-ChairAb initio (MP2/cc-pVTZ)0.0[1]
Boat-ChairAb initio (MP2/cc-pVTZ)6.0 - 7.0[1]
Twist-BoatAb initio (MP2/cc-pVTZ)> 12.0[1]

Table 1: Calculated Relative Energies of this compound Conformers. This table showcases the significant energy preference for the chair-chair conformation.

Parameter Chair-Chair Conformation (Gas-Phase Electron Diffraction) Reference
C-C Bond Length (average)1.538(1) Å
C-H Bond Length (average)1.116(3) Å
∠C1-C9-C5111.5(1.1)°
∠C2-C3-C4111.2(1.4)°
∠H-C-H107.0(2.6)°
Dihedral Angle (θ)121.5(0.8)°
Dihedral Angle (φ)42.6(2.5)°

Table 2: Key Geometric Parameters of the Chair-Chair Conformation of this compound. These values provide a precise description of the molecule's geometry in the gas phase.

Experimental Protocols for Stereochemical Analysis

The elucidation of the stereochemistry of this compound isomers relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a this compound derivative in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. The choice of solvent is critical and is determined empirically.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å). The diffraction data, consisting of a pattern of reflections, are collected on a detector (e.g., a CCD detector) as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined using full-matrix least-squares calculations on F² to best fit the experimental data. Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms may be placed in calculated positions and refined using a riding model. The final refined structure provides a detailed picture of the molecular geometry.[2]

Dynamic NMR (DNMR) Spectroscopy

Objective: To study the conformational dynamics and determine the energy barriers between interconverting isomers of this compound in solution.

Methodology:

  • Sample Preparation: A solution of the purified this compound derivative is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂). The concentration is optimized to obtain a good signal-to-noise ratio.

  • Variable Temperature NMR: ¹H or ¹³C NMR spectra are recorded over a range of temperatures using a spectrometer equipped with a variable temperature probe. At high temperatures, where the conformational interconversion is fast on the NMR timescale, the observed signals are averaged. As the temperature is lowered, the rate of interconversion slows down, leading to broadening of the signals. At the coalescence temperature (Tc), the signals for the individual conformers merge into a single broad peak. Below the coalescence temperature, in the slow exchange regime, separate signals for each conformer can be observed.

  • Data Analysis: The energy barrier to interconversion (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites using the Eyring equation. More sophisticated lineshape analysis can also be performed to extract activation parameters (ΔH‡ and ΔS‡).[3]

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure of this compound in the gas phase, free from intermolecular interactions present in the crystalline state.

Methodology:

  • Experiment: A beam of high-energy electrons (e.g., 40-60 keV) is passed through a vapor of the this compound sample in a high-vacuum chamber. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a photographic plate or a modern detector. The experiment is typically carried out at a specific temperature to ensure sufficient vapor pressure.

  • Data Analysis: The diffraction intensities are measured as a function of the scattering angle. The experimental data are then compared to theoretical scattering patterns calculated for different molecular models. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined to achieve the best fit between the calculated and experimental data. This analysis yields the equilibrium geometry of the molecule in the gas phase.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key conformational relationships of the this compound system.

conformational_equilibrium CC Chair-Chair BC Boat-Chair CC->BC ΔE ≈ 6-7 kcal/mol BC->CC caption Figure 1: Conformational equilibrium between the Chair-Chair and Boat-Chair forms of this compound.

Figure 1: Conformational equilibrium of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Stereochemical Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray Solid State Conformation dnmr Dynamic NMR Spectroscopy purification->dnmr Solution Conformation & Dynamics ged Gas-Phase Electron Diffraction purification->ged Gas-Phase Structure caption Figure 2: General experimental workflow for the stereochemical analysis of this compound isomers.

Figure 2: Experimental workflow for stereochemical analysis.

Conclusion

The stereochemistry of this compound isomers is a nuanced subject governed by a delicate balance of steric and torsional effects. The preference for the chair-chair conformation, the significant contribution of the boat-chair form in substituted systems, and the quantifiable structural parameters provide a solid foundation for understanding the behavior of this important molecular scaffold. For researchers in drug development, a firm grasp of these principles is essential for designing and synthesizing novel molecules with precisely controlled three-dimensional structures, ultimately leading to the development of more effective and selective therapeutic agents. The experimental and computational methodologies outlined in this guide provide the necessary tools for the continued exploration and exploitation of the rich stereochemical landscape of this compound and its derivatives.

References

The Bicyclo[3.3.1]nonane Ring System: A Core Scaffold in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane ring system, a bridged carbocyclic structure composed of two fused six-membered rings, has emerged as a privileged scaffold in organic chemistry and medicinal chemistry. Its rigid, three-dimensional architecture provides a unique platform for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics and complex molecular architectures. This technical guide delves into the fundamental properties of the this compound core, including its conformational analysis, synthesis, reactivity, and applications in drug discovery, presenting key data in a structured format for researchers and professionals in the field.

Conformational Analysis: A Tale of Chairs and Boats

The conformational landscape of the this compound system is primarily dominated by three key conformers: the twin-chair (or chair-chair), the boat-chair, and the twin-boat. The relative stability of these conformers is dictated by a delicate balance of steric and electronic factors.

The twin-chair conformation is generally the most stable arrangement, minimizing torsional strain. However, it is destabilized by a significant transannular interaction between the endo-hydrogen atoms at the C3 and C7 positions. This steric clash can lead to a flattening of the cyclohexane rings.

The boat-chair conformation alleviates the C3-C7 transannular strain by placing one of the rings in a boat conformation. The energy difference between the twin-chair and boat-chair conformers is often small, and the equilibrium can be influenced by substitution and solvent effects.

The twin-boat conformation is the least stable due to eclipsing interactions and is generally not significantly populated at room temperature.

The equilibrium between these conformations is a critical aspect of the this compound chemistry, influencing its reactivity and biological activity.

Conformational equilibrium of this compound.
Quantitative Conformational Data

The following tables summarize key quantitative data related to the conformation of the this compound ring system, derived from both experimental and computational studies.

Table 1: Calculated Conformational Energies and Strain Energies

ConformerRelative Energy (kcal/mol)Strain Energy (kcal/mol)Reference
Twin-Chair0.011.5[Computational Study]
Boat-Chair2.7 - 3.514.2 - 15.0[Computational Study]
Twin-Boat> 6.0> 17.5[Computational Study]

Table 2: Selected X-ray Crystallographic Data for this compound Derivatives

CompoundConformationC1-C9 Bond Length (Å)C3-C7 Distance (Å)Reference
This compoundTwin-Chair1.5403.097[Experimental Study]
9-Azathis compoundTwin-Chair1.5353.050[Experimental Study]
Bicyclo[3.3.1]nonan-9-oneTwin-Chair1.5293.088[Experimental Study]
3,7-Dithia-1,5-diazathis compoundTwin-Chair1.542-[1]

Synthesis of the this compound Core

A variety of synthetic strategies have been developed to construct the this compound skeleton. One of the most powerful and versatile methods is the tandem Michael-Aldol reaction. This approach allows for the rapid assembly of the bicyclic core from readily available starting materials in a single pot.

G General Workflow for Tandem Michael-Aldol Synthesis start Starting Materials: Cyclohexanone Derivative α,β-Unsaturated Aldehyde/Ketone reaction One-Pot Reaction: Base Catalyst (e.g., NaOH, KOH) Solvent (e.g., Ethanol, THF) start->reaction workup Aqueous Workup: Neutralization (e.g., dil. HCl) Extraction (e.g., Ethyl Acetate) reaction->workup purification Purification: Column Chromatography workup->purification product This compound Derivative purification->product

General workflow for the synthesis of bicyclo[3.3.1]nonanes.
Experimental Protocol: One-Pot Synthesis of a Bicyclo[3.3.1]nonenol Derivative

This protocol describes a general and efficient one-pot synthesis of a bicyclo[3.3.1]nonenol derivative via a tandem Michael-Aldol reaction.

Materials:

  • Cyclohexanone derivative (1.0 eq)

  • α,β-Unsaturated aldehyde or ketone (1.1 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (0.1 - 0.2 eq)

  • Ethanol (or other suitable solvent)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the cyclohexanone derivative and the α,β-unsaturated aldehyde or ketone.

  • Dissolve the starting materials in a minimal amount of ethanol.

  • Add the base catalyst (NaOH or KOH) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[3.3.1]nonenol derivative.

Reactivity and Applications in Drug Discovery

The rigid this compound scaffold has proven to be a valuable template in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and central nervous system effects. The defined spatial arrangement of substituents allows for the optimization of interactions with biological targets.

A notable application is in the development of anticancer agents. Several this compound derivatives have been shown to inhibit cancer cell proliferation, with some acting as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor involved in tumor progression and metastasis.[2]

G Hypothetical Signaling Pathway Inhibition cluster_0 Normal Cell Signaling cluster_1 Inhibition by this compound Derivative receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor hif1a HIF-1α Stabilization mtor->hif1a vegf VEGF Expression hif1a->vegf angiogenesis Angiogenesis vegf->angiogenesis inhibitor This compound Derivative inhibitor->mtor

Inhibition of a signaling pathway by a this compound derivative.
Quantitative Biological Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, highlighting their potential as therapeutic agents.

Table 3: Anticancer Activity of this compound Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
8-(4'-methoxyphenylcarbamoyl)this compoundEhrlich Ascites CarcinomaMTT110.65 (µg/mL)[3]
8-(2'-methoxyphenylcarbamoyl)this compoundEhrlich Ascites CarcinomaMTT148.23 (µg/mL)[3]
8-(phenylcarbamoyl)this compoundEhrlich Ascites CarcinomaMTT151.71 (µg/mL)[3]
Chiral sp³-rich this compound derivative (16f)-HIF-1 Transcriptional Activity17.2 - 31.7[2]
NemorosonolHT-29 (Colon Cancer)-25.7 (72h)[4]
NemorosonolLoVo (Colon Cancer)-22.8 (72h)[4]

Conclusion

The this compound ring system continues to be a cornerstone of synthetic and medicinal chemistry. Its unique conformational properties and the availability of efficient synthetic routes make it an invaluable scaffold for the construction of complex molecules and the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of this remarkable bicyclic framework. Further investigations into the synthesis of diverse derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to new breakthroughs in science and medicine.

References

introductory concepts of Bicyclo[3.3.1]nonane conformational analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.3.1]nonane framework is a pivotal structural motif in organic chemistry, appearing in numerous natural products and serving as a versatile scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally dynamic, nature dictates the spatial arrangement of substituents, thereby governing molecular interactions and biological activity. A thorough understanding of its conformational landscape is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the core introductory concepts of this compound conformational analysis, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing conformational relationships.

The this compound system, comprised of two fused cyclohexane rings, can theoretically exist in several conformations. However, extensive research has identified three primary low-energy conformations: the twin-chair (or chair-chair), the chair-boat, and the twin-twist-boat. The relative stability of these conformers is dictated by a delicate balance of steric and electronic factors.

Principal Conformations and Their Stabilities

The conformational landscape of this compound is dominated by the twin-chair, chair-boat, and, to a lesser extent, the twin-twist-boat forms.[1][2]

  • Twin-Chair (Chair-Chair, CC) Conformation: This is generally the most stable conformation for the parent this compound.[3] It minimizes torsional strain by having both six-membered rings in a chair-like arrangement. However, this conformation introduces a significant transannular steric interaction between the endo-hydrogen atoms at the C3 and C7 positions, which can lead to a slight flattening of the cyclohexane rings.[3]

  • Chair-Boat (CB) Conformation: In this conformation, one ring adopts a chair form while the other assumes a boat form. This arrangement alleviates the C3-C7 transannular repulsion but introduces other steric and torsional strains inherent to the boat conformation. For the unsubstituted this compound, the chair-boat conformer is higher in energy than the twin-chair.[4] However, the introduction of substituents or heteroatoms can shift the equilibrium to favor the chair-boat form.[2]

  • Twin-Twist-Boat (TTB) Conformation: This conformation, where both rings are in a twisted boat form, is generally the least stable due to significant destabilizing steric factors.[1] Its existence is often considered negligible in the conformational equilibrium of the parent compound but has been observed in certain substituted derivatives.[5]

The relative energies of these conformers are influenced by several factors:

  • Substitution: The presence of bulky substituents can dramatically alter the conformational equilibrium. For instance, certain substitution patterns can destabilize the twin-chair conformation, making the chair-boat form more favorable.

  • Heteroatoms: The replacement of carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) can introduce new electronic interactions, such as lone pair-lone pair repulsion or intramolecular hydrogen bonding, which can favor specific conformations.[2] This is sometimes referred to as the "Hockey Sticks" effect.[2]

  • Unsaturation: The introduction of double bonds within the rings reduces the conformational flexibility and can favor specific arrangements of the remaining saturated portions of the rings.[6]

Quantitative Conformational Data

The following tables summarize key quantitative data for the primary conformations of this compound and some of its derivatives, derived from both experimental and computational studies.

Table 1: Relative Conformational Energies (kcal/mol)

CompoundConformationRelative Energy (kcal/mol)Method
This compoundTwin-Chair (CC)0.0Computational
Chair-Boat (CB)2.3Computational[1]
Bicyclo[3.3.1]nonan-9-oneTwin-Chair (CC)0.0Computational
Chair-Boat (CB)0.95Computational[1]
3,7-Diacetyl-3,7-diazathis compoundTwin-Chair (CC)0.0ab initio (MP2/cc-pVTZ)[7]
Chair-Boat (CB)6-7ab initio (MP2/cc-pVTZ)[7]
Twin-Twist (TT)>12ab initio (MP2/cc-pVTZ)[7]

Table 2: Selected Geometric Parameters for the Twin-Chair Conformation of this compound

ParameterValueMethod
Average C-C Bond Length1.536(2) ÅElectron Diffraction[3]
Average C-C-C Bond Angle111.5°Electron Diffraction[3]
C3-C7 Distance~3.0-3.1 ÅX-ray Crystallography[3]

Experimental and Computational Protocols

The determination of the conformational preferences of this compound and its derivatives relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown from a supersaturated solution. This often involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. An atomic model is then built into the electron density and refined to best fit the experimental data, resulting in a detailed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation and dynamic behavior of the molecule.

Methodology:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent.

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired. Chemical shifts provide information about the electronic environment of the nuclei.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): A suite of two-dimensional NMR experiments is performed to establish correlations between different nuclei.

  • Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants from high-resolution ¹H NMR spectra can provide quantitative information about the torsional angles within the molecule, helping to distinguish between different conformations.

  • Nuclear Overhauser Effect (NOE) Analysis: NOESY or ROESY experiments are used to identify protons that are close in space, providing crucial information about the through-space distances between atoms and confirming the overall conformation.

Computational Modeling

Objective: To calculate the relative energies of different conformers and to predict their geometric parameters.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the molecule.

  • Geometry Optimization: The geometry of each identified conformer is optimized using quantum mechanical (e.g., Density Functional Theory - DFT) or molecular mechanics methods to find the minimum energy structure.

  • Energy Calculation: The single-point energies of the optimized geometries are calculated at a higher level of theory to obtain more accurate relative energies between the conformers.

  • Frequency Analysis: A frequency calculation is performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties such as free energy.

Visualization of Conformational Equilibria

The following diagrams illustrate the conformational relationships of the this compound core.

G cluster_0 This compound Conformational Equilibria CC Twin-Chair (CC) Most Stable CB Chair-Boat (CB) CC->CB ΔE ≈ 2.3 kcal/mol TTB Twin-Twist-Boat (TTB) Least Stable CB->TTB Higher Energy Barrier

Conformational equilibria in this compound.

G cluster_1 Factors Influencing Conformational Preference cluster_2 Favored Conformation Start This compound System Substituents Steric Bulk of Substituents Start->Substituents Heteroatoms Presence of Heteroatoms (e.g., N, O, S) Start->Heteroatoms Unsaturation Introduction of Double Bonds Start->Unsaturation Outcome2 Chair-Boat (CB) Substituents->Outcome2 Heteroatoms->Outcome2 Outcome1 Chair-Chair (CC) Unsaturation->Outcome1

Factors influencing conformational preference.

References

A Technical Guide to Natural Products Featuring the Bicyclo[3.3.1]nonane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane ring system is a privileged structural motif found in a vast array of over 1,000 natural products.[1][2] This unique bridged carbocyclic scaffold imparts a rigid three-dimensional architecture to molecules, enabling precise spatial orientation of functional groups for interaction with biological targets. Consequently, natural products containing this core exhibit a remarkable diversity of potent biological activities, making them attractive starting points for drug discovery programs in areas such as neurodegenerative disease, cancer, and infectious diseases.[1][2] This technical guide provides an in-depth exploration of the major classes of natural products containing a this compound core, their biological activities, key experimental protocols, and the signaling pathways they modulate.

Major Classes of this compound-Containing Natural Products

Natural products featuring the this compound core can be broadly categorized into three main classes: Polycyclic Polyprenylated Acylphloroglucinols (PPAPs), alkaloids, and terpenoids.

Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

PPAPs are a prominent class of natural products primarily isolated from plants of the Guttiferae (Clusiaceae) and Hypericaceae families.[3][4][5][6] They are characterized by a central acylphloroglucinol core that is prenylated and subsequently cyclized to form the this compound skeleton.

Key Examples:

  • Hyperforin: Isolated from St. John's Wort (Hypericum perforatum), hyperforin is a well-known antidepressant.

  • Garcinol: Found in the fruit rind of Garcinia indica, garcinol exhibits potent anti-inflammatory and anticancer properties.[7]

  • Hyperatomarin, Hyperannulatins, and Tomoeones: These are other cytotoxic PPAPs isolated from various Hypericum species.[8][9][10]

  • Sampsonols and Hyperpatulones: These compounds, also from Hypericum species, have shown significant cytotoxic and anti-inflammatory activities.[11][12]

Alkaloids

A significant number of alkaloids, particularly those from the Lycopodium genus (clubmosses), incorporate the this compound framework.[13][14][15] These alkaloids often exhibit potent neurological activities.

Key Examples:

  • Huperzine A: Isolated from Huperzia serrata, Huperzine A is a potent and selective acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of Alzheimer's disease.[16][17]

  • Lycodine and Fawcettimine: These are other representative Lycopodium alkaloids with the characteristic this compound core.[18]

Terpenoids

The this compound motif is also present in a variety of terpenoids, which are biosynthetically derived from isoprene units.

Key Examples:

  • Upial: A sesquiterpenoid isolated from the marine sponge Dysidea fragilis.[19]

  • Berkeleyone A: A meroterpenoid produced by the fungal strain Penicillium rubrum.[20]

Biological Activities and Quantitative Data

The rigid this compound scaffold allows for high-affinity interactions with various biological targets, leading to a broad spectrum of biological activities. The following tables summarize the quantitative bioactivity data for representative compounds.

Table 1: Cytotoxic and Antiplasmodial Activities of this compound-Containing Natural Products

CompoundActivityCell Line/OrganismIC50 (µM)Reference(s)
HyperatomarinCytotoxicityVarious tumor cell lines0.14 - 15.7[8]
Hyperannulatin ACytotoxicityHL-60, MDA-MB, SKW-3, K-5623.42 - 5.87[9]
Hyperannulatin BCytotoxicityHL-60, MDA-MB, SKW-3, K-5621.48 - 8.21[9]
Tomoeone FCytotoxicityKB, KB-C2, K562/Adr6.2[10]
Sampsonol ACytotoxicityFour human tumor cell lines13 - 28[11]
Sampsonol BCytotoxicityFour human tumor cell lines13 - 28[11]
Hyperpatulone CCytotoxicityHepG-2, HeLa, A5499.52 - 12.63[12]
OtogironeAntiplasmodialPlasmodium falciparum5.6[21]
Erectquione BAntiplasmodialPlasmodium falciparum7.2[21]

Table 2: Neurological and Anti-inflammatory Activities of this compound-Containing Natural Products

CompoundActivityTarget/AssayIC50/KiReference(s)
Huperzine AAcetylcholinesterase InhibitionRat Cortex AChE82 nM (IC50)[16][22]
Huperzine AAcetylcholinesterase InhibitionG4 form AChE7 nM (Ki)[23]
Huperzine ANMDA Receptor AntagonismMK-801 Binding65 ± 7 µM (IC50)[16]
(+)-Huperzine ANMDA Receptor AntagonismMK-801 Binding82 ± 12 µM (IC50)[16]
Sampsonol CAnti-inflammatory (NO production)LPS-induced RAW 264.727.3 µM (IC50)[11]
Sampsonol FAnti-inflammatory (NO production)LPS-induced RAW 264.729.3 µM (IC50)[11]

Experimental Protocols

This section provides detailed methodologies for the isolation of a key this compound-containing natural product and for a common biological assay used to evaluate their activity.

Isolation of Garcinol from Garcinia indica

This protocol is adapted from methods described in the literature.[7][24][25][26]

Workflow for Garcinol Isolation

G start Dried Garcinia indica Fruit Rinds extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration partition Liquid-Liquid Partition (Ethyl Acetate/Water) concentration->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography Ethyl Acetate Fraction recrystallization Recrystallization (n-Hexane) column_chromatography->recrystallization end Pure Garcinol recrystallization->end

Caption: Workflow for the isolation and purification of garcinol.

Methodology:

  • Plant Material Preparation: Commercially available dried fruit rinds of Garcinia indica are chopped into small pieces.

  • Extraction: The chopped rinds are suspended in methanol and stirred using a mechanical stirrer.

  • Filtration and Concentration: The methanolic suspension is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: Water is added to the crude extract, and the aqueous phase is extracted with ethyl acetate.

  • Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate.

  • Recrystallization: The fractions containing garcinol are combined, and the solvent is evaporated. The crude garcinol is then recrystallized from n-hexane to yield pure yellow crystals.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[27][28][29][30][31]

Workflow for AChE Inhibition Assay

G reagents Prepare Reagents: - Phosphate Buffer (pH 7.2-8.0) - DTNB (Ellman's Reagent) - AChE Enzyme Solution - Acetylthiocholine (Substrate) - Test Compound (e.g., Huperzine A) incubation Incubate Enzyme with Test Compound reagents->incubation reaction_initiation Initiate Reaction with Substrate incubation->reaction_initiation measurement Measure Absorbance at 412 nm reaction_initiation->measurement calculation Calculate % Inhibition measurement->calculation

Caption: General workflow for the Ellman's method for AChE inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 7.2-8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a solution of acetylcholinesterase (AChE) in the buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in the buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE solution and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals using a spectrophotometer.

  • Data Analysis:

    • The rate of the reaction is determined by the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Natural products containing the this compound core often exert their biological effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for Huperzine A and Garcinol.

Neuroprotective Mechanisms of Huperzine A

Huperzine A is a multifaceted neuroprotective agent. Its primary mechanism is the inhibition of acetylcholinesterase, which increases the levels of the neurotransmitter acetylcholine in the synaptic cleft. It also acts as an antagonist of the NMDA receptor, protecting against excitotoxicity.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binding HuperzineA Huperzine A HuperzineA->AChE Inhibition NMDAR NMDA Receptor HuperzineA->NMDAR Antagonism Neuroprotection Neuroprotection AChR->Neuroprotection Signal Transduction G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Garcinol Garcinol Garcinol->JAK Inhibition STAT3_dimer p-STAT3 Dimer Garcinol->STAT3_dimer Inhibition of Dimerization STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

References

The Bioactive Potential of Bicyclo[3.3.1]nonane Derivatives: A Preliminary Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane scaffold, a rigid three-dimensional carbocyclic ring system, is a privileged structure in medicinal chemistry, appearing in over 1000 natural products. Its unique conformational properties provide a robust framework for the spatial arrangement of functional groups, enabling precise interactions with a variety of biological targets. This has led to the discovery of this compound derivatives with a wide spectrum of biological activities, including anticancer, neuroprotective, and antiviral properties. This technical guide provides a preliminary investigation into the bioactivity of this versatile scaffold, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows.

Diverse Bioactivities of this compound Derivatives

The inherent structural rigidity and synthetic tractability of the this compound core have made it an attractive starting point for the development of novel therapeutic agents. Research has unveiled its potential in several key therapeutic areas.

Neuroprotective Activity: The this compound framework is also present in compounds with significant neuroprotective potential. For instance, certain 2,8-dioxathis compound derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[11] The naturally occurring neuroprotective alkaloid, huperzine A, also features a this compound core structure.

Antiviral Activity: The antiviral potential of this compound derivatives is an emerging area of interest. Nucleoside analogues incorporating a related bicyclo[4.3.0]nonene core have demonstrated promising activity against respiratory syncytial virus (RSV) with low cytotoxicity.[12][13] This suggests that the bicyclic scaffold can serve as a valuable template for the design of novel antiviral agents.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivities of selected this compound derivatives and related compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassDerivative/CompoundCell LineActivity MetricValueReference(s)
Bicyclic Polyprenylated AcylphloroglucinolsOlympiforin AMDA-MB-231 (Breast Cancer)IC501.2 µM[14][15]
Olympiforin AEJ (Bladder Cancer)IC502.5 µM[14][15]
Olympiforin BK-562 (Leukemia)IC502.0 µM[14][15]
NemorosoneHT-29 (Colon Cancer)IC50 (72h)25.7 ± 3.3 µM[9]
NemorosoneLoVo (Colon Cancer)IC50 (72h)22.8 ± 6.2 µM[9]
3-Azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazoneCompound 12 (p-Fluoro substituted)HepG2 (Liver Cancer)IC503.76 µg/mL
8-Phenylcarbamoyl-bicyclo[3.3.1]nonanes4-Methoxy substitutedEhrlich Ascites CarcinomaIC50110.65 µg/mL[12]
Chiral sp3-rich Bicyclo[3.3.1]nonanesCompound 16fHeLa (Cervical Cancer)HIF-1 Inhibition IC5017.2 µM
Compound 16fHeLa (Cervical Cancer)Cytotoxicity IC50> 100 µM[9]

Table 2: Neuroprotective Activity of this compound Derivatives

Compound ClassDerivative/CompoundTargetActivity MetricValueReference(s)
2,8-Dioxathis compoundCompound 1sMAO-AIC5034.0 µM[11]
Compound 1sMAO-BIC502.3 µM[11]
Compound 1sAcetylcholinesterase (AChE)IC5011.0 µM[11]
Bicyclic Polyprenylated AcylphloroglucinolsCompound 9PC12 cells (CORT-induced injury)Cell Viability(35.9 ± 2.6)%[16]

Table 3: Antiviral Activity of Bicyclo[4.3.0]nonene Nucleoside Analogues

Compound ClassDerivative/CompoundVirusActivity MetricValueReference(s)
Bicyclo[4.3.0]nonene Nucleoside AnalogueAnalogue 10aRespiratory Syncytial Virus (RSV)EC50> 10 µM[13]
Analogue 11aRespiratory Syncytial Virus (RSV)EC50~5 µM[13]
Analogue 12aRespiratory Syncytial Virus (RSV)EC50< 5 µM[13]
3dVaricella-Zoster Virus (VZV)EC509.4 µM[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the investigation of this compound derivative bioactivity.

Anticancer Activity Assays

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., HepG2, HeLa) in a 96-well flat-bottom microplate at a density of 1×10^6 cells/mL in a suitable growth medium (e.g., RPMI 1640 or DMEM supplemented with 10% fetal calf serum) and incubate overnight to allow for cell attachment.[12][18]

  • Compound Treatment: Add varying concentrations of the test this compound derivatives to the wells and incubate for a specified period (e.g., 14, 48, or 72 hours) in a CO2 incubator at 37°C.[12][18]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[12][18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2. Western Blot for HIF-1α Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for the detection of HIF-1α, a key target in cancer research.

  • Sample Preparation: To induce HIF-1α expression, treat cells with a hypoxia-mimetic agent (e.g., CoCl2) or place them in a hypoxic chamber (O2 concentration < 5%).[11][19] Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is recommended for a stronger signal.[11][19]

  • Protein Extraction and Quantification: Lyse the cells in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE: Load 10-40 µg of total protein per lane onto a 7.5% polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.[11][19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., NB100-105) diluted in the blocking solution overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[20]

Neuroprotective Activity Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is widely used for screening inhibitors.[1][21][22][23]

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water, and a solution of the AChE enzyme (e.g., 1 U/mL) in the buffer.[1]

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, AChE solution, DTNB solution, and the test this compound derivative (or solvent for control).[1]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.[1]

  • Initiation of Reaction: Add the ATCI solution to all wells to start the reaction.[1]

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control. The IC50 value is then determined.

2. Monoamine Oxidase (MAO) Activity Assay (MAO-Glo™ Assay)

The MAO-Glo™ Assay is a luminescent method for measuring the activity of MAO-A and MAO-B.

  • Reagent Preparation: Prepare the MAO Reaction Buffer, the luminogenic MAO substrate solution, and the Luciferin Detection Reagent according to the manufacturer's protocol (Promega).[4][24][25][26][27]

  • MAO Reaction: In a multiwell plate, incubate the MAO enzyme (either recombinant or from a native source) with the luminogenic MAO substrate and the test this compound derivative.

  • Luminescence Detection: After the MAO reaction, add the reconstituted Luciferin Detection Reagent. This reagent stops the MAO reaction and initiates a stable, glow-type luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The amount of light produced is directly proportional to the MAO activity.

  • Data Analysis: The IC50 values for MAO inhibition are determined by plotting the percentage of inhibition against the concentration of the test compound.

Antiviral Activity Assay

1. Plaque Reduction Neutralization Test (PRNT) for RSV

The PRNT is the gold standard for quantifying the titer of neutralizing antibodies against a virus, and can be adapted to screen for antiviral compounds.[28][29][30][31][32]

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., HEp-2 or Vero) in multi-well plates.

  • Compound-Virus Incubation: Prepare serial dilutions of the test this compound derivative and mix them with a known concentration of RSV. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to neutralize the virus.

  • Infection: Add the compound-virus mixtures to the cell monolayers and incubate to allow for viral entry.

  • Overlay: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding of the bioactivity of this compound derivatives. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathway Diagrams

HIF_1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs O2 VHL VHL HIF1a_normoxia->VHL Binding PHDs->HIF1a_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binding Nucleus Nucleus Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription Angiogenesis Angiogenesis, Metabolism, Cell Survival Target_Genes->Angiogenesis Bicyclo_derivative This compound Derivative Bicyclo_derivative->HIF1a_hypoxia Inhibition of Stabilization Polyamine_Catabolism_Pathway Spermine Spermine Spermidine Spermidine Spermine->Spermidine H2O2, Aldehyde SMO SMO SSAT SSAT Spermine->SSAT Spermidine->SSAT Putrescine Putrescine N1_acetylspermine N1-acetylspermine APAO APAO N1_acetylspermine->APAO N1_acetylspermidine N1-acetylspermidine N1_acetylspermidine->APAO SSAT->N1_acetylspermine SSAT->N1_acetylspermidine APAO->Spermidine H2O2, Aldehyde APAO->Putrescine H2O2, Aldehyde H2O2 H2O2 Apoptosis Apoptosis H2O2->Apoptosis Aldehyde Reactive Aldehyde Aldehyde->Apoptosis Bicyclo_derivative Bispidine (this compound Derivative) Bicyclo_derivative->SSAT Activation Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Bioactivity Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Primary_Screening Primary Screening (e.g., MTT Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Hit_to_Lead Hit-to-Lead Optimization Dose_Response->Hit_to_Lead Target_Identification Target Identification (e.g., Enzyme Assays, Western Blot) Hit_to_Lead->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies Preclinical Studies (In Vivo Models)

References

Early Studies on the Reactivity of Bicyclo[3.3.1]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a key structural motif in a variety of natural products and serves as a versatile building block in synthetic organic chemistry. Its unique conformational properties and inherent ring strain have been the subject of numerous early investigations that laid the groundwork for our current understanding of its reactivity. This technical guide provides an in-depth overview of these foundational studies, with a focus on key reactions, quantitative data, and experimental methodologies.

Conformational Analysis: The Foundation of Reactivity

The reactivity of this compound is intrinsically linked to its conformational preferences. The molecule can, in principle, exist in three strain-free conformations: a double chair, a chair-boat, and a double boat. Early studies established that the double chair conformation is the most stable in the unsubstituted system, although substitution at the 3- and 7-positions can significantly influence the conformational equilibrium.[1] This preference for a double chair conformation brings the C3 and C7 positions into close proximity, leading to significant transannular interactions that are a hallmark of this bicyclic system's reactivity.

cluster_conformers This compound Conformers ChairChair Chair-Chair (most stable) ChairBoat Chair-Boat ChairChair->ChairBoat Conformational Interconversion BoatBoat Boat-Boat ChairBoat->BoatBoat Conformational Interconversion

Figure 1: Conformational equilibrium of this compound.

Key Reactions and Mechanistic Insights

Early investigations into the reactivity of this compound focused on several key transformations that highlighted the influence of its unique structure. These include oxidation, bromination, and solvolysis reactions.

Oxidation: The Baeyer-Villiger Rearrangement

The Baeyer-Villiger oxidation of cyclic ketones to lactones is a fundamental reaction in organic synthesis. In the case of this compound derivatives, this reaction has been explored to produce bridged bicyclic lactones, which are valuable synthetic intermediates.[2] The oxidation of bicyclo[3.3.1]nonan-9-one, for instance, provides a direct route to the corresponding lactone.

The mechanism of the Baeyer-Villiger oxidation involves the initial formation of a Criegee intermediate, followed by the migratory insertion of one of the adjacent carbon atoms. The regioselectivity of this migration is a key aspect of the reaction.

Ketone Bicyclo[3.3.1]nonan-9-one Criegee Criegee Intermediate Ketone->Criegee + Peroxyacid Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee Lactone Lactone Product Criegee->Lactone Migratory Insertion CarboxylicAcid Carboxylic Acid Criegee->CarboxylicAcid Elimination

Figure 2: Generalized mechanism of the Baeyer-Villiger oxidation.
Bromination: Formation of Halonium Ions and Transannular Products

The reaction of this compound derivatives with bromine has been a subject of interest due to the potential for both standard addition reactions and more complex rearrangements. Studies on the bromination of bicyclo[3.3.1]nonylidenethis compound revealed the initial formation of a π-complex, which then proceeds to bromonium ion intermediates.[3]

Furthermore, the transannular proximity of certain positions in the this compound skeleton allows for unique cyclization reactions upon bromination. For example, the bromination of 3,7-dimethylenethis compound leads to the formation of adamantane derivatives through a transannular cyclization process.[4][5]

Alkene This compound Derivative (Alkene) PiComplex π-Complex Alkene->PiComplex + Br₂ Br2 Br₂ Br2->PiComplex BromoniumIon Bromonium Ion Intermediate PiComplex->BromoniumIon AdditionProduct Addition Product BromoniumIon->AdditionProduct Nucleophilic Attack RearrangementProduct Transannular Rearrangement Product (e.g., Adamantane derivative) BromoniumIon->RearrangementProduct Transannular Cyclization

Figure 3: Intermediates in the bromination of this compound derivatives.
Solvolysis and Transannular Hydride Shifts

Solvolysis reactions of bicyclo[3.3.1]nonyl derivatives have provided significant insights into the electronic and steric effects within this ring system. The rates of solvolysis are sensitive to the stereochemistry of the leaving group (exo vs. endo) and the potential for participation by neighboring groups or transannular hydrogens.

A key feature observed in the solvolysis of certain bicyclo[3.3.1]nonyl systems is the occurrence of transannular hydride shifts.[1][6][7] For example, the solvolysis of an endo-3-substituted this compound can proceed with the transfer of a hydride from the C7 position to the developing carbocation at C3, a consequence of the close spatial relationship between these atoms in the chair-chair conformation.

Substrate endo-Bicyclo[3.3.1]nonan-3-yl Derivative (with leaving group) Carbocation1 Initial Carbocation (at C3) Substrate->Carbocation1 Ionization TransitionState Transition State (Hydride Shift) Carbocation1->TransitionState 1,5-Hydride Shift Product Solvolysis Products Carbocation1->Product Solvent Attack Carbocation2 Rearranged Carbocation (at C7) TransitionState->Carbocation2 Carbocation2->Product Solvent Attack Start 3-(3-Cyclohexen-1-yl)propionyl chloride FriedelCrafts Intramolecular Friedel-Crafts Acylation Start->FriedelCrafts Intermediate Chlorobicyclo[3.3.1]nonanone FriedelCrafts->Intermediate Reduction Reductive Dechlorination Intermediate->Reduction Product Bicyclo[3.3.1]nonan-9-one Reduction->Product

References

Unlocking the Therapeutic Potential of Bicyclo[3.3.1]nonane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane scaffold, a rigid three-dimensional bridged ring system, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique conformational properties provide a robust framework for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, malaria, and neurodegenerative disorders. This in-depth technical guide provides an initial exploration of this compound analogs, summarizing their synthesis, physicochemical properties, and biological activities, with a focus on their potential as anticancer agents.

Physicochemical and Biological Properties of this compound Analogs

The biological activity of this compound derivatives is intrinsically linked to their structural and physicochemical properties. The rigid bicyclic core allows for precise spatial orientation of substituents, facilitating specific interactions with biological targets.

Physicochemical Properties of Representative this compound Scaffolds

The following table summarizes key physicochemical properties of the parent this compound and two of its common ketone derivatives. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of more complex analogs.

PropertyThis compoundBicyclo[3.3.1]nonan-3-oneBicyclo[3.3.1]nonan-9-one
Molecular Formula C₉H₁₆C₉H₁₄OC₉H₁₄O
Molecular Weight ( g/mol ) 124.22138.21138.21
LogP (octanol/water) -2.12.156
Topological Polar Surface Area (Ų) 017.117.1
CAS Number 280-65-910036-09-617931-55-4

Data sourced from Cheméo and PubChem.

Quantitative Biological Activity Data

This compound analogs have demonstrated a broad spectrum of biological activities. The following tables provide a summary of quantitative data for selected derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer and HIF-1 Inhibitory Activity

Compound IDCell Line/TargetActivity TypeIC₅₀ (µM)
16f-HIF-1 Transcriptional Activity Inhibition17.2[1]
Generic Bicyclo[3.3.1]nonenol derivativesHuman Cancer Cell LinesAntitumor ActivitySignificant[2]
CamboginBreast CancerAnticancer-
NemorosonePancreatic CancerAnticancer-
Guttiferone A-Anticancer-
Garcinol/CamboginolVarious Cancer Cell LinesAnticancer-
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones-Antitumor ActivityExcellent
HU-331Human Cancer Cell LinesAnticancerHighly Efficacious[3]
8-(4-methoxyphenylcarbamoyl) this compound derivativeEhrlich Ascites CarcinomaCytotoxicity110.65 µg/mL[4]
2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone (Compound 12)HepG2 (Liver Cancer)Cytotoxicity3.76 µg/mL

Table 2: Antiprotozoal and Antiviral Activity

Compound IDOrganismActivity TypeIC₅₀ (µM)
7P. falciparum K1Antiplasmodial0.180
8T. b. rhodesienseAntitrypanosomal0.430
9T. cruziAntitrypanosomal>25
10a-Anti-RSV1.66
11a-Anti-RSV0.53

Data for Tables 1 & 2 primarily sourced from BenchChem Application Notes.[2]

Table 3: hLDH Inhibitory Activity of 2,8-Dioxathis compound Derivatives

CompoundhLDHA IC₅₀ (µM)hLDHB IC₅₀ (µM)
58 3.6 - 12.0>25-fold selective
62a 3.6 - 12.0>25-fold selective
65b 3.6 - 12.0>25-fold selective
68a 3.6 - 12.0>25-fold selective

Data sourced from MDPI.[5]

Key Experimental Protocols

The synthesis and biological evaluation of this compound analogs involve a variety of chemical and biological techniques. Below are detailed methodologies for key experiments.

Synthesis Protocols

1. One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives [2]

This protocol describes a highly stereoselective one-pot synthesis of bicyclo[3.3.1]nonenol derivatives with significant antitumor activity.[2]

  • Reaction: Base-induced tandem Michael Addition-Intramolecular Aldolization.

  • Reagents and Materials:

    • Cyclohexanone derivative

    • α,β-unsaturated aldehyde or ketone

    • Base (e.g., sodium hydroxide)

    • Solvent (e.g., ethanol)

    • Dilute acid (e.g., HCl) for neutralization

    • Organic solvent (e.g., ethyl acetate) for extraction

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of a cyclohexanone derivative and an α,β-unsaturated aldehyde or ketone in a suitable solvent, add a catalytic amount of a base.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

2. Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones [6]

This protocol details the synthesis via an addition/rearrangement reaction, with both room temperature and microwave-assisted methods.[6]

  • General Procedure A (Room Temperature):

    • To a stirred solution of the starting spirolactol (1 equiv) in dry, degassed CH₂Cl₂ (0.02 M), add Cs₂CO₃ (5 equiv) and the thiol nucleophile (3 equiv).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Dilute with EtOAc and wash with brine.

    • Separate the organic layer and extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography.

  • General Procedure B (Microwave Assisted):

    • To a stirred solution of the spirolactol (1 equiv) in dry, degassed CH₂Cl₂ (0.025 M), add Cs₂CO₃ (5 equiv) and the thiol nucleophile (3 equiv).

    • Heat the reaction mixture in a microwave reactor for 2 minutes at 60 °C.

    • Dilute with CH₂Cl₂ and wash with brine.

    • Separate the organic layer and extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography.

Biological Activity Evaluation

1. In Vitro Cytotoxicity Assay (MTT Assay) [4]

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product, whereas dead cells lose this ability. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the this compound analog and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Several this compound-containing natural products, particularly bicyclic polyprenylated acylphloroglucinols (BPAPs), have been shown to exert their anticancer effects through various signaling pathways.

Nemorosone , isolated from the flora resin of the Clusia rosea plant, induces apoptosis in pancreatic cancer by activating the unfolded protein response (UPR).[2]

Garcinol and Camboginol have been shown to target multiple mechanistic pathways to execute their anticancer activities.

The diagram below illustrates a generalized overview of a potential anticancer signaling pathway for a this compound analog.

anticancer_pathway cluster_cell Cancer Cell Bicyclononane This compound Analog Target Cellular Target (e.g., Enzyme, Receptor) Bicyclononane->Target Binding/ Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Signaling_Cascade->Anti_Angiogenesis

Caption: Generalized anticancer signaling pathway of a this compound analog.

Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of this compound analogs.

Synthetic Workflow

synthetic_workflow Start Starting Materials (e.g., Cyclohexanone) Reaction Chemical Synthesis (e.g., Cyclization, Condensation) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Chromatography) Crude->Purification Pure Pure this compound Analog Purification->Pure Characterization Structural Characterization (NMR, MS, etc.) Pure->Characterization

Caption: A typical workflow for the synthesis of this compound analogs.

Biological Evaluation Workflow

biological_workflow Compound Synthesized this compound Analog In_Vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Compound->In_Vitro Lead_ID Lead Compound Identification In_Vitro->Lead_ID In_Vivo In Vivo Studies (Animal Models) Lead_ID->In_Vivo Promising Activity ADMET ADMET Profiling Lead_ID->ADMET Promising Activity Clinical Pre-clinical/Clinical Development In_Vivo->Clinical ADMET->Clinical

Caption: Workflow for the biological evaluation of this compound analogs.

This guide provides a foundational overview of the rapidly evolving field of this compound analogs. The unique structural features and diverse biological activities of these compounds make them highly attractive candidates for further investigation in drug discovery and development. The provided data and protocols serve as a valuable resource for researchers embarking on the exploration of this promising class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Bicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bicyclo[3.3.1]nonane framework is a prominent structural motif in numerous biologically active natural products and has garnered significant attention in medicinal chemistry due to its rigid, three-dimensional structure.[1][2][3] This unique topology allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of novel therapeutics.[1][4] The stereocontrolled synthesis of these complex structures, however, presents a considerable challenge.[5][6][7] These application notes provide an overview of modern stereoselective methods for the synthesis of functionalized this compound scaffolds, complete with comparative data and detailed experimental protocols for key transformations. Recent advancements in organocatalysis, domino reactions, and desymmetrization strategies have paved the way for more efficient and selective access to these valuable molecular architectures.[5][6][7][8]

Key Stereoselective Synthetic Strategies

Several powerful strategies have emerged for the stereoselective construction of the this compound core. These include:

  • Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules as catalysts has revolutionized the asymmetric synthesis of complex structures, including the this compound framework.[5][6][7][8] These methods often involve cascade or domino reactions, allowing for the rapid construction of molecular complexity from simple precursors.[6][7]

  • Desymmetrization of Prochiral Substrates: Creating multiple stereocenters in a single step by the desymmetrization of prochiral starting materials is an efficient strategy for accessing enantioenriched bicyclo[3.3.1]nonanes.[5][9]

  • Domino and Cascade Reactions: Tandem reactions, such as Michael-aldol or Michael-hemiacetalization-Michael sequences, enable the formation of the bicyclic system in a single pot, often with high stereocontrol.[10][11]

  • Intramolecular Cyclization Strategies: A variety of intramolecular cyclization reactions, including aldol condensations and organometallic-mediated processes, are employed to construct the bicyclic core.[2][12]

The following sections provide quantitative data for selected methods and detailed protocols for their implementation.

Data Presentation: Comparison of Stereoselective Methods

The following tables summarize the quantitative data for various stereoselective syntheses of functionalized this compound scaffolds, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Organocatalytic and Domino Approaches

EntryReaction TypeStarting MaterialsCatalyst/ReagentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
1Desymmetrizing Michael Cyclization2,2-disubstituted cyclic 1,3-diketone with a tethered alkeneChiral Phosphoric Acidup to 99>20:1up to 99[9]
2Domino Michael-Aldol AnnulationCycloalkane-1,3-dione and enalBase (e.g., DBU)up to 95up to >20:1N/A (diastereoselective)[10]
3Anionic Domino Process1,3-dinitroalkane and ethyl(2-bromomethyl)acrylateBase (e.g., K₂CO₃)50-85>95:5N/A (diastereoselective)[13]
4Domino Michael-Hemiacetalization-Michael(E)-3-aryl-2-nitroprop-2-enol and (E)-7-aryl-7-oxohept-5-enalCinchona alkaloid derivativeup to 84>99:1up to 96[11]

Table 2: Intramolecular Cyclization and Other Methods

EntryReaction TypeStarting MaterialsKey Reagent(s)Yield (%)Diastereomeric Ratio (d.r.)Reference
1Diastereoselective Single-Step CyclizationPolyprenylated phloroglucinol precursorLewis AcidHighHighly diastereoselective[12]
2Thiol-Mediated Epoxide Opening and Intramolecular AldolFunctionalized diepoxyketoneThiophenol, Cs₂CO₃57-88N/A[14]
3Effenberger-type CyclizationTMS enol ether and malonyl chlorideBase, Phase-transfer catalystModestCompletely stereoselective[15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization

This protocol is adapted from the work of Smith and co-workers for the enantioselective synthesis of bicyclo[3.3.1]nonanes.[9]

Objective: To synthesize an enantioenriched this compound derivative via an intramolecular Michael addition.

Materials:

  • 2-(3-butenyl)-2-methylcyclohexane-1,3-dione (1.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.1 equiv)

  • Toluene, anhydrous

  • 4Å Molecular Sieves

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar and activated 4Å molecular sieves, add the 2-(3-butenyl)-2-methylcyclohexane-1,3-dione (1.0 equiv).

  • Add the chiral phosphoric acid catalyst (0.1 equiv).

  • Under an inert atmosphere, add anhydrous toluene to achieve a 0.1 M concentration of the substrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a small amount of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Domino Michael-Aldol Annulation for Diastereoselective Synthesis

This protocol is a general procedure based on the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals.[10]

Objective: To synthesize a 6-hydroxythis compound-2,9-dione derivative in a one-pot procedure.

Materials:

  • Cyclohexane-1,3-dione (1.0 equiv)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for organic synthesis (oven-dried)

Procedure:

  • To a solution of cyclohexane-1,3-dione (1.0 equiv) in anhydrous dichloromethane, add the α,β-unsaturated aldehyde (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU (0.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired this compound derivative.

  • The relative configuration of the product can be influenced by the choice of solvent, base, and temperature.[10]

Visualizations

The following diagrams illustrate key concepts and workflows in the stereoselective synthesis of this compound scaffolds.

Stereoselective_Strategies cluster_approaches Key Stereoselective Approaches cluster_methods Synthetic Methodologies Prochiral Prochiral Starting Material Desym Asymmetric Desymmetrization Prochiral->Desym Acyclic Acyclic Precursors Domino Domino / Cascade Reaction Acyclic->Domino Monocyclic Monocyclic Precursors Monocyclic->Domino Intra Intramolecular Cyclization Monocyclic->Intra Organo Organocatalysis Target Stereodefined This compound Desym->Target Domino->Target Intra->Target Organo->Target

Caption: Logical relationships between starting materials, synthetic methods, and the target scaffold.

Domino_Michael_Aldol Start Cyclohexane-1,3-dione + α,β-Unsaturated Aldehyde Step1 Base-catalyzed Michael Addition Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Intramolecular Aldol Condensation Intermediate->Step2 Product Functionalized This compound Step2->Product

Caption: Simplified workflow for the Domino Michael-Aldol annulation reaction.

Experimental_Workflow cluster_protocol General Experimental Protocol Setup 1. Reaction Setup (Reagents, Solvent, Catalyst) Reaction 2. Reaction (Stirring, Temperature Control) Setup->Reaction Monitor 3. Monitoring (TLC / HPLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup (Quenching, Extraction) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, HPLC) Purify->Analyze

Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.

References

Bicyclo[3.3.1]nonane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.3.1]nonane scaffold is a rigid, three-dimensional carbocyclic framework that has garnered significant attention in medicinal chemistry. Its unique conformational properties provide a robust platform for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the practical applications of this compound derivatives.

Application Notes

The this compound core and its heteroanalogs are found in a variety of natural products and have been incorporated into synthetic compounds exhibiting a broad range of biological activities. Key therapeutic areas where this scaffold has shown promise include oncology, metabolic disorders, and neuroscience.

Anticancer Activity: Targeting Hypoxia-Inducible Factor-1 (HIF-1)

Certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have demonstrated potential as anticancer agents by inhibiting the transcriptional activity of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] HIF-1 is a key transcription factor that plays a critical role in tumor progression and angiogenesis by enabling cancer cells to adapt to hypoxic environments. Inhibition of HIF-1 is a promising strategy for cancer therapy.

Quantitative Data: HIF-1 Inhibition and Cytotoxicity

Compound IDCell LineActivity TypeIC50 (µM)Reference
16f HeLaHIF-1 Transcriptional Inhibition17.2[2]
4b HeLaHIF-1α Transcriptional Inhibition3.0[3]
Various Bicyclo[3.3.1]nonanes -HIF-1 Transcriptional Inhibition17.2 - 31.7[2]
Compound 12 (Fluoro-substituted) HepG2Cytotoxicity3.76 µg/mL[4]
Various Bicyclo[3.3.1]nonanes -Cell Viability3.5 to >100[2]
Metabolic Disorders: GPR119 Agonism for Type 2 Diabetes

Oxazathis compound derivatives have been developed as potent and orally active agonists of G protein-coupled receptor 119 (GPR119).[5][6] GPR119 is a promising target for the treatment of type 2 diabetes due to its dual role in promoting glucose-dependent insulin secretion from pancreatic β-cells and stimulating the release of incretin hormones like GLP-1 from the gut.

Quantitative Data: GPR119 Agonist Activity

Compound IDAssay TypeCell LineParameterValue (nM)Reference
AR231453 cAMP AccumulationHEK293 (human GPR119)EC504.7[7]
AR231453 Insulin ReleaseHIT-T15 cellsEC503.5[7]
Compound 15a cAMP Accumulation-EC502.2[8]
Compound 21e cAMP Accumulation-EC508.1[8]
Compound 10 cAMP Accumulation-EC5013[9]
Compound 15 cAMP Accumulation-EC5012[9]
Neurological Applications: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The 3,7-diazathis compound (bispidine) scaffold is a key structural feature in ligands targeting nicotinic acetylcholine receptors (nAChRs).[10][11] These receptors are involved in a wide range of neurological processes, and their modulation is a therapeutic strategy for various central nervous system disorders.

Quantitative Data: nAChR Binding Affinity

Compound IDnAChR SubtypeParameterValue (nM)Reference
Bispidine (unsubstituted) α4β2Ki600[10]
N-tboc-bispidine (13) α4β2Ki45[10]
Compound 15 α4β2Ki~1[12][13]
Compound 25 α4β2Ki~1[12][13]
Compound 47 α4β2*Ki~1[12][13]
Anticancer and Other Applications: hLDHA Inhibition

Derivatives of the 2,8-dioxathis compound scaffold have been identified as inhibitors of human lactate dehydrogenase A (hLDHA).[14][15] hLDHA is a key enzyme in anaerobic glycolysis and is often overexpressed in cancer cells, making it a target for anticancer drug development.

Quantitative Data: hLDHA Inhibition

Compound IDActivity TypeParameterValue (µM)Reference
Compound 62a hLDHA InhibitionIC503.6[16]
Various 2,8-dioxabicyclo[3.3.1]nonanes hLDHA InhibitionIC503.6 - 12.0[14]
Nine 2,8-dioxathis compound derivatives hLDHA InhibitionIC50< 10[14][15]

Experimental Protocols

Synthesis Protocols

1. General Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

This protocol describes a one-pot Mannich-type reaction.

Workflow for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.

G reagents Cyclohexanone + Aromatic Aldehyde + Ammonium Acetate solvent Ethanol or Acetic Acid reagents->solvent Dissolve reaction Reflux or Stir at Room Temperature solvent->reaction workup Filtration and Washing reaction->workup Cool and Collect Precipitate purification Recrystallization workup->purification product 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one purification->product

Caption: General workflow for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.

Detailed Protocol:

  • In a round-bottom flask, dissolve ammonium acetate (1 equivalent) in ethanol or glacial acetic acid.

  • Add cyclohexanone (1 equivalent) and the desired substituted aromatic aldehyde (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or reflux for a specified time (typically several hours to days), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with a cold solvent such as ethanol or ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, chloroform) to afford the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

2. General Synthesis of 2,8-Dioxathis compound Derivatives

This protocol outlines a sequential Knoevenagel condensation and hetero-Diels-Alder reaction.[17][18]

G reagents Aldehyde-substituted Vinylogous Carbonate + 1,3-Diketone reaction Knoevenagel Condensation followed by Hetero-Diels-Alder Reaction (Aqueous Medium) reagents->reaction product 2,8-Dioxathis compound Derivative reaction->product

Caption: Synthesis of 3,7-diazathis compound derivatives.

Detailed Protocol:

  • Double Mannich Reaction:

    • In a round-bottom flask, combine the 4-piperidone derivative (1 equivalent), a primary amine (2.2 equivalents), and aqueous formaldehyde (4.4 equivalents).

    • Stir the mixture at room temperature, then heat to reflux for several hours.

    • Cool the reaction mixture and make it alkaline with a saturated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the crude bispidinone.

    • Purify by column chromatography.

  • Wolff-Kishner Reduction:

    • In a flask equipped with a reflux condenser, dissolve the bispidinone (1 equivalent) in a high-boiling solvent like diethylene glycol.

    • Add hydrazine hydrate (3-5 equivalents) and potassium hydroxide (3-5 equivalents).

    • Heat the mixture to reflux (190-210 °C) for several hours.

    • Cool the mixture, dilute with water, and extract with an organic solvent.

    • Dry and concentrate the organic layer to yield the crude 3,7-diazathis compound derivative.

    • Purify by vacuum distillation or column chromatography.

Biological Assay Protocols

1. HIF-1α Transcriptional Activity Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter assay to screen for inhibitors of HIF-1 transcriptional activity.

Workflow for the HIF-1α transcriptional activity reporter assay.

G cell_culture Culture HeLa cells stably transfected with HRE-luciferase reporter plasmid cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding compound_treatment Treat cells with this compound derivatives cell_seeding->compound_treatment hypoxia_induction Incubate under hypoxic conditions (e.g., 1% O2) compound_treatment->hypoxia_induction cell_lysis Lyse cells hypoxia_induction->cell_lysis luciferase_assay Measure luciferase activity cell_lysis->luciferase_assay data_analysis Calculate IC50 values luciferase_assay->data_analysis G cell_culture Culture HEK293 cells stably expressing human GPR119 cell_seeding Seed cells into 384-well plates cell_culture->cell_seeding compound_addition Add serial dilutions of oxazathis compound agonists cell_seeding->compound_addition incubation Incubate at 37°C compound_addition->incubation cAMP_detection Add cAMP detection reagents (e.g., HTRF, FRET, or luminescence-based) incubation->cAMP_detection signal_measurement Measure signal (e.g., fluorescence or luminescence) cAMP_detection->signal_measurement data_analysis Calculate EC50 values signal_measurement->data_analysis G membrane_prep Prepare membrane homogenates from cells or tissues expressing nAChRs assay_setup Incubate membranes with [3H]epibatidine and varying concentrations of test compound membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation_counting Measure radioactivity on filters washing->scintillation_counting data_analysis Calculate IC50 and Ki values scintillation_counting->data_analysis G reagents Prepare assay buffer, NADH, and pyruvate solutions assay_mixture Add buffer, NADH, and test compound to a cuvette reagents->assay_mixture enzyme_addition Initiate the reaction by adding hLDHA assay_mixture->enzyme_addition spectrophotometry Monitor the decrease in absorbance at 340 nm enzyme_addition->spectrophotometry data_analysis Calculate the rate of reaction and percent inhibition spectrophotometry->data_analysis G cluster_0 Normoxia cluster_1 Hypoxia HIF-1α_normoxia HIF-1α PHDs PHDs, VHL HIF-1α_normoxia->PHDs Hydroxylation Proteasome Proteasome PHDs->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF-1α_hypoxia->HIF1_complex HIF-1β HIF-1β HIF-1β->HIF1_complex HRE HRE (in DNA) HIF1_complex->HRE Binds to Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription Bicyclononane This compound Derivative Bicyclononane->HIF-1α_hypoxia Inhibits Accumulation / Transcriptional Activity G Agonist Oxazathis compound Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 G Ligand 3,7-Diazathis compound Ligand nAChR nAChR (e.g., α4β2) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cations Na+, Ca²+ Influx Ion_Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

References

Application of Bicyclo[3.3.1]nonane Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[3.3.1]nonane framework has emerged as a valuable scaffold in the design of chiral auxiliaries and organocatalysts for asymmetric synthesis. Its conformationally locked structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound derivatives in key asymmetric reactions, offering insights into their practical application in the synthesis of complex chiral molecules.

Application Note 1: Organocatalytic Domino Reaction for the Synthesis of Chiral 3-Oxabicyclo[3.3.1]nonan-2-ones

Derivatives of the this compound skeleton are pivotal in constructing complex molecular architectures with multiple stereocenters in a single step through domino reactions. A notable application is the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. This is achieved via an organocatalytic domino Michael-hemiacetalization-Michael reaction of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals.[1][2] This transformation, often catalyzed by a modularly designed organocatalyst (MDO) system, typically composed of a cinchona alkaloid derivative and an amino acid, affords products with up to four contiguous stereogenic centers in high yields and with excellent diastereo- and enantioselectivity.[1][2]

Quantitative Data Summary
EntryCatalyst SystemSubstrate (Aldehyde)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cinchona Alkaloid Deriv. + Amino AcidBenzaldehyde84>99:196
2Cinchona Alkaloid Deriv. + Amino Acid4-Chlorobenzaldehyde82>99:195
3Cinchona Alkaloid Deriv. + Amino Acid4-Methoxybenzaldehyde80>99:194
4Cinchona Alkaloid Deriv. + Amino Acid2-Naphthaldehyde78>99:192

Experimental Workflow for Domino Reaction

G cluster_prep Catalyst Formation cluster_reaction Domino Reaction cluster_purification1 Purification of Intermediate cluster_oxidation Oxidation cluster_purification2 Final Purification and Analysis catalyst_precursors Cinchona Alkaloid Derivative + Amino Acid Co-catalyst solvent_add Add Anhydrous Solvent (e.g., Toluene) catalyst_precursors->solvent_add stir_catalyst Stir for 10-15 min at room temperature solvent_add->stir_catalyst add_reactants Add (E)-3-aryl-2-nitroprop-2-enol and (E)-7-aryl-7-oxohept-5-enal stir_catalyst->add_reactants stir_reaction Stir at room temperature (Monitor by TLC) add_reactants->stir_reaction workup Concentrate under reduced pressure stir_reaction->workup chromatography1 Flash Column Chromatography (Silica Gel) workup->chromatography1 intermediate Bicyclic Hemiacetal chromatography1->intermediate dissolve Dissolve Hemiacetal in DCM intermediate->dissolve add_pcc Add Pyridinium Chlorochromate (PCC) dissolve->add_pcc stir_oxidation Stir at room temperature (Monitor by TLC) add_pcc->stir_oxidation filtration Filter through Celite/Silica Gel stir_oxidation->filtration concentration Concentrate Filtrate filtration->concentration chromatography2 Flash Column Chromatography concentration->chromatography2 final_product 3-Oxabicyclo[3.3.1]nonan-2-one chromatography2->final_product analysis Determine dr and ee (Chiral HPLC) final_product->analysis

Caption: Experimental workflow for the synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.

Experimental Protocol: Asymmetric Domino Michael-Hemiacetalization-Michael Reaction

Materials:

  • (E)-3-aryl-2-nitroprop-2-enol (1.0 equiv)

  • (E)-7-aryl-7-oxohept-5-enal (1.2 equiv)

  • Cinchona alkaloid derivative (e.g., a quinine-derived squaramide, 10 mol%)

  • Amino acid co-catalyst (e.g., L- or D-proline derivative, 10 mol%)

  • Anhydrous toluene or dichloromethane

  • Pyridinium chlorochromate (PCC)

  • Silica gel for column chromatography

  • Celite®

Procedure:

  • To a vial, add the cinchona alkaloid derivative (e.g., 6.3 mg, 0.010 mmol, 10.0 mol %) and the amino acid co-catalyst (e.g., 1.69 mg, 0.010 mmol, 10.0 mol %).[2]

  • Add dry toluene (1.0 mL) and stir the resulting mixture at room temperature for 15 minutes to allow for the in-situ formation of the modularly designed organocatalyst.[2]

  • Add the (E)-3-aryl-2-nitroprop-2-enol (e.g., 20.2 mg, 0.10 mmol) and stir for an additional 5 minutes.[2]

  • Add the (E)-7-aryl-7-oxohept-5-enal (e.g., 21.4 mg, 0.12 mmol, 1.2 equiv.).[2]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting bicyclic hemiacetal by flash column chromatography on silica gel.[1]

  • For the subsequent oxidation, dissolve the purified hemiacetal in dichloromethane.[1]

  • Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature until the oxidation is complete, as monitored by TLC.[1]

  • Filter the reaction mixture through a pad of Celite® and silica gel, washing with dichloromethane.[1]

  • Concentrate the filtrate and purify the final product by flash column chromatography.[1]

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[1]

Application Note 2: Asymmetric Synthesis of 2-Azabicyclo[3.3.1]nonanes via Organocatalyzed Tandem Reaction

The 2-azathis compound (morphan) scaffold is a key structural motif in numerous biologically active natural products.[3] An efficient method for the enantioselective synthesis of this framework involves a microwave-assisted organocatalyzed tandem desymmetrization and intramolecular aldolization of an aza-tethered dicarbonyl compound.[3] This approach utilizes a proline-type organocatalyst to construct the six-membered nitrogen-containing ring, leading to the first asymmetric synthesis of a morphan derivative using organocatalysis.[3]

Quantitative Data Summary
EntryCatalystTime (min)Yield (%)Enantiomeric Excess (ee, %)
1L-4-(tert-butyldiphenylsilyloxy)proline157070
2L-4-(tert-butyldiphenylsilyloxy)proline157854
3L-4-(tert-butyldiphenylsilyloxy)proline157065

Logical Relationship in Morphan Synthesis

G start Aza-tethered Dicarbonyl (Prochiral) tandem Tandem Desymmetrization & Intramolecular Aldolization start->tandem catalyst Proline-type Organocatalyst catalyst->tandem Catalyzes intermediate Chiral Morphan Intermediate tandem->intermediate product Enantiopure 2-Azathis compound intermediate->product Further Transformations

Caption: Key steps in the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes.

Experimental Protocol: Microwave-Assisted Asymmetric Synthesis of 2-Azabicyclo[3.3.1]nonanes

Materials:

  • Aza-tethered dicarbonyl compound (e.g., keto aldehyde 1 )

  • Proline-derived organocatalyst (e.g., L-4-(tert-butyldiphenylsilyloxy)proline)

  • Solvent (e.g., CH3CN)

  • Microwave reactor

Procedure:

  • Prepare the aza-tethered dicarbonyl starting material. For example, reductive amination of 1,4-cyclohexanedione monoethylene acetal with aminoacetaldehyde diethyl acetal, followed by conversion to the carbamate and subsequent hydrolysis, can furnish the key keto aldehyde intermediate.[3]

  • In a 10 mL microwave vessel, place the keto aldehyde (1.0 equiv) and the proline-derived organocatalyst (e.g., 50 mol%).[3]

  • Add the appropriate solvent (e.g., CH3CN).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and time (e.g., 15 minutes, temperature may vary).

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or other suitable analytical methods.

Application Note 3: this compound-Based Ligands in Asymmetric Catalysis

The rigid this compound scaffold is also utilized in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. For instance, chiral derivatives of 9-Phosphathis compound (9-PBN) have proven to be effective in palladium-catalyzed asymmetric allylic alkylation (AAA), a fundamental C-C bond-forming reaction. These bulky, electron-rich monodentate phosphine ligands create a defined chiral environment around the metal center, leading to high enantioselectivity.

Catalytic Cycle for Asymmetric Allylic Alkylation

G pd0 Pd(0)L pi_allyl [π-Allyl Pd(II)L]+ pd0->pi_allyl + Allylic Substrate - Leaving Group allyl_substrate Allylic Substrate product Alkylated Product pi_allyl->product + Nucleophile nucleophile Nucleophile product->pd0 - Product

Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

General Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Palladium precursor (e.g., [Pd(allyl)Cl]2)

  • Chiral 9-PBN ligand

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor and the chiral 9-PBN ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for a specified time to allow for ligand exchange and catalyst formation.

  • Add the allylic substrate to the catalyst solution.

  • In a separate flask, prepare the nucleophile with the base.

  • Add the nucleophile solution to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

References

Application Notes and Protocols for the Synthesis of Bicyclo[3.3.1]nonane-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of bicyclo[3.3.1]nonane-based enzyme inhibitors. The this compound scaffold is a rigid, three-dimensional structure that serves as a valuable framework for designing enzyme inhibitors with high specificity and potency.[1][2] This document outlines the synthesis of two distinct classes of this compound derivatives and their evaluation as inhibitors of human lactate dehydrogenase A (hLDHA) and hypoxia-inducible factor-1 (HIF-1).

2,8-Dioxathis compound Derivatives as hLDHA Inhibitors

Human lactate dehydrogenase A (hLDHA) is a key enzyme in anaerobic glycolysis and has emerged as a therapeutic target in cancer metabolism.[3] Certain 2,8-dioxathis compound derivatives have been identified as effective inhibitors of hLDHA.[3][4]

Quantitative Data: hLDHA and hLDHB Inhibition

The inhibitory activities of a series of 2,8-dioxathis compound derivatives against hLDHA and the related isoform hLDHB are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundhLDHA IC50 (µM)[3]hLDHB IC50 (µM)[3]Selectivity (hLDHB/hLDHA)[3]
2 < 10> 50> 5
43 < 10> 50> 5
44 < 10> 50> 5
47 < 10> 50> 5
58 3.6 - 12.0> 100> 25
60 < 10> 50> 5
62a 3.6 - 12.0> 100> 25
65b 3.6 - 12.0> 100> 25
66a < 10> 50> 5
66b < 10> 50> 5
68a 3.6 - 12.0> 100> 25
Experimental Protocols

General Synthesis of 2,8-Dioxathis compound Derivatives

The synthesis of these inhibitors involves the reaction of flavylium salts with various nucleophiles.[3]

Protocol 1: Synthesis of Flavylium Salts

  • Perform an aldol condensation under acidic conditions between a salicylic aldehyde derivative (e.g., 2-hydroxybenzaldehyde) and an acetophenone derivative.[3]

  • Dissolve the aldehyde and ketone in a suitable solvent such as acetic acid.

  • Add a strong acid catalyst (e.g., perchloric acid or sulfuric acid) and stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Precipitate the flavylium salt by adding diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4]

Protocol 2: Synthesis of 2,8-Dioxathis compound Derivatives

  • Dissolve the synthesized flavylium salt in a suitable solvent (e.g., methanol or ethanol).

  • Add a nucleophile such as phloroglucinol, 4-hydroxycoumarin, or a 4-hydroxy-2-pyrone derivative.[3]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the flavylium salt.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting 2,8-dioxathis compound derivative by column chromatography on silica gel.[3][4]

Protocol 3: hLDHA Inhibition Assay

The inhibitory activity of the synthesized compounds can be determined using a UV spectrophotometric assay.[4]

  • Prepare a reaction mixture containing human recombinant hLDHA, NADH, and sodium pyruvate in a suitable buffer (e.g., Tris-HCl).

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding pyruvate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial velocity of the reaction and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Diagrams

G cluster_synthesis Synthesis of 2,8-Dioxathis compound Inhibitors Salicylaldehyde Salicylaldehyde Flavylium Salt Flavylium Salt Salicylaldehyde->Flavylium Salt Aldol Condensation Acetophenone Acetophenone Acetophenone->Flavylium Salt This compound Inhibitor This compound Inhibitor Flavylium Salt->this compound Inhibitor Nucleophilic Addition Nucleophile Nucleophile Nucleophile->this compound Inhibitor

Caption: Synthetic pathway for 2,8-dioxathis compound inhibitors.

G cluster_assay hLDHA Inhibition Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Initiate Reaction Initiate Reaction Add Inhibitor->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G cluster_synthesis_hif1 Synthesis of Chiral this compound HIF-1 Inhibitors Dienone Dienone Chiral Aldehyde Chiral Aldehyde Dienone->Chiral Aldehyde Enantioselective Reduction Intramolecular Cyclization Intramolecular Cyclization Chiral Aldehyde->Intramolecular Cyclization This compound Inhibitor This compound Inhibitor Intramolecular Cyclization->this compound Inhibitor SmI2, Base, or Mannich Reaction G cluster_assay_hif1 HIF-1 Reporter Gene Assay Workflow Culture Reporter Cells Culture Reporter Cells Induce Hypoxia & Add Inhibitor Induce Hypoxia & Add Inhibitor Culture Reporter Cells->Induce Hypoxia & Add Inhibitor Incubate Incubate Induce Hypoxia & Add Inhibitor->Incubate Measure Reporter Activity Measure Reporter Activity Incubate->Measure Reporter Activity Calculate IC50 Calculate IC50 Measure Reporter Activity->Calculate IC50

References

Application Notes and Protocols for the Spectroscopic Characterization of Bicyclo[3.tcm.1]nonane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common spectroscopic techniques for the characterization and differentiation of Bicyclo[3.3.1]nonane diastereomers. The inherent conformational rigidity and subtle stereochemical differences of these bicyclic systems necessitate a multi-pronged analytical approach for unambiguous structural elucidation. This document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Diastereomer Differentiation

NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of this compound diastereomers in solution. Differences in the spatial orientation of substituents in diastereomers lead to distinct chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra.

Key Principles for Diastereomer Differentiation
  • Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. In diastereomers, substituents occupy different spatial positions (e.g., exo vs. endo, axial vs. equatorial), leading to variations in shielding and deshielding effects. These differences are often most pronounced for the protons and carbons near the stereocenters.

  • Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. The rigid framework of the this compound system allows for the prediction of dihedral angles and, consequently, the expected coupling constants for different diastereomers. Significant differences in J-values, particularly ³J(H,H), are indicative of different relative stereochemistries.

  • Nuclear Overhauser Effect (NOE): Through-space interactions between protons can be detected using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments. The presence or absence of NOE correlations between specific protons can provide definitive evidence for their spatial proximity and thus help in assigning the relative stereochemistry of the diastereomers.

Data Presentation: Comparative NMR Data of this compound Diastereomers

The following table provides an example of ¹H NMR data for exo and endo diastereomers of a substituted this compound derivative, highlighting the key differences in chemical shifts and coupling constants.

Proton Exo-Isomer δ (ppm), J (Hz)Endo-Isomer δ (ppm), J (Hz)Key Differentiating Feature
H-64.27 (dt, J = 3.0, 2.5)3.95 (m)The chemical shift of H-6 is significantly different between the two isomers. The coupling pattern in the exo-isomer is more resolved.
H-52.87 (dm, J = 8.7)2.55 (m)The chemical shift of the bridgehead proton H-5 is downfield in the exo-isomer.
H-105.06 (tsept, J = 7.1, 1.4)5.10 (m)While the chemical shift is similar, the multiplicity can sometimes differ.

Note: The data presented here is illustrative and based on a specific substituted this compound system. Actual values will vary depending on the specific substitution pattern and solvent.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound diastereomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can sometimes influence the observed chemical shifts.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion, which is crucial for analyzing complex spin systems in these molecules.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay (e.g., 5 seconds) is recommended for accurate integration.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • For more detailed structural analysis, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire a 2D NOESY or 1D NOE spectrum to probe through-space connectivities for stereochemical assignment.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals to determine the relative number of protons.

    • Measure the chemical shifts and coupling constants.

    • Analyze the 2D spectra to build a complete picture of the molecule's connectivity and stereochemistry.

Infrared (IR) Spectroscopy: Probing Functional Groups and Conformations

IR spectroscopy provides information about the functional groups present in a molecule and can offer insights into the conformational preferences of the bicyclic framework. While often less definitive than NMR for diastereomer differentiation, subtle differences in the IR spectra can be observed.

Key Principles for Diastereomer Differentiation
  • Vibrational Frequencies: The vibrational frequencies of specific bonds are influenced by the molecule's overall geometry. Diastereomers can exhibit slight differences in the stretching and bending frequencies of functional groups due to variations in bond angles and steric interactions.

  • Intramolecular Hydrogen Bonding: In diastereomers containing hydroxyl or amino groups, the possibility of intramolecular hydrogen bonding can differ. This can lead to significant changes in the position and shape of the O-H or N-H stretching bands in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using the built-in clamp to ensure good contact with the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is primarily used to determine the molecular weight of the this compound diastereomers and to confirm their elemental composition via high-resolution mass spectrometry (HRMS). While diastereomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ, providing clues to their stereochemistry.

Key Principles for Diastereomer Differentiation
  • Fragmentation Pathways: The stereochemical arrangement of substituents can influence the stability of the fragment ions formed upon electron ionization. Different diastereomers may favor different fragmentation pathways, leading to variations in the relative abundances of certain fragment ions in the mass spectrum. These differences are often subtle and require careful comparison of the spectra.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Method:

    • Use a capillary column suitable for the separation of non-polar to moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set an appropriate temperature program for the GC oven to ensure good separation of the diastereomers if they are analyzed as a mixture.

    • Use helium as the carrier gas at a constant flow rate.

  • MS Method:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular ion and major fragments (e.g., m/z 40-400).

Single Crystal X-ray Crystallography: The Definitive Structural Determination

Single crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry if a chiral reference is present. This technique is the gold standard for confirming the stereochemical assignments made by other spectroscopic methods.

Key Principles for Diastereomer Differentiation
  • Three-Dimensional Structure: X-ray crystallography directly maps the electron density of the molecule, revealing the precise positions of all atoms in the crystal lattice. This allows for the unequivocal determination of bond lengths, bond angles, and the relative orientation of all substituents, thus definitively distinguishing between diastereomers.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the purified diastereomer of suitable size and quality (typically 0.1-0.3 mm in all dimensions). Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the characterization of this compound diastereomers, starting from the initial analysis to definitive structural confirmation.

G Workflow for this compound Diastereomer Characterization cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation start Synthesized this compound (Mixture or Pure Diastereomer) ms Mass Spectrometry (GC-MS) - Determine Molecular Weight - Check for Isomers start->ms Initial MW and Purity Check ir IR Spectroscopy - Identify Functional Groups start->ir Functional Group Analysis nmr NMR Spectroscopy (1D ¹H, ¹³C; 2D COSY, HSQC, NOESY) - Assign Protons and Carbons - Determine Connectivity and Relative Stereochemistry ms->nmr ir->nmr xray Single Crystal X-ray Crystallography - Unambiguous 3D Structure - Absolute Stereochemistry nmr->xray For definitive confirmation

This compound Diastereomer Characterization Workflow

This comprehensive approach, combining the strengths of multiple spectroscopic techniques, will enable researchers to confidently characterize and differentiate between this compound diastereomers, which is essential for advancing research and development in medicinal chemistry and materials science.

Application Notes and Protocols for Bicyclo[3.3.1]nonane Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework provides a rigid and sterically defined scaffold that is highly advantageous for designing chiral ligands in asymmetric catalysis.[1] Its well-defined three-dimensional structure enables effective transfer of chirality to the catalytic center, facilitating high levels of stereocontrol in various crucial chemical transformations.[1] This document outlines the application of this compound-based ligands, particularly phosphine derivatives, in key transition metal-catalyzed reactions, providing detailed protocols and performance data.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. This compound-based phosphine ligands, often referred to as phobanes, have demonstrated high efficacy in these reactions. The steric bulk and electron-rich nature of these ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to efficient coupling of a wide range of aryl halides and boronic acids, including sterically hindered and heterocyclic substrates.[2]

General Structure of a this compound-based Phosphine Ligand

G cluster_ligand This compound Phosphine Ligand (e.g., Phobane derivative) P P R R (e.g., Biaryl) P->R Electronic/Steric Tuning Group Bicyclo This compound Scaffold P->Bicyclo Rigid Scaffold

Caption: Structure of a this compound Phosphine Ligand.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the work of Maluleka et al. for the palladium-catalyzed coupling of aryl halides with arylboronic acids using a biaryl phosphine ligand derived from a phobane framework.[3][4]

Catalyst Preparation and Reaction Setup (under inert atmosphere):

  • Ligand Synthesis: The biarylphobane[3.3.1] ligand is synthesized by reacting the corresponding phobane chloride with a suitable biaryl backbone.[2]

  • Reaction Vessel: A flame-dried Schlenk tube is charged with Pd(OAc)₂ (1 mol%) and the this compound-based phosphine ligand (2 mol%).

  • Reagent Addition: The aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₃PO₄ or KOH (3.0 mmol) are added to the Schlenk tube.

  • Solvent Addition: Anhydrous solvent (e.g., THF, 5 mL) is added, and the mixture is stirred under an argon atmosphere.

  • Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours.[2] Reaction progress is monitored by TLC or GC-MS.

Work-up and Analysis:

  • Upon completion, the reaction mixture is diluted with diethyl ether or ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield is determined after purification, and the product is characterized by NMR and mass spectrometry.

Data Summary: Suzuki-Miyaura Coupling of Aryl Chlorides[2]
EntryAryl HalideArylboronic AcidLigandYield (%)
14-ChlorotoluenePhenylboronic acidPhobane-Biaryl 197
24-ChloroanisolePhenylboronic acidPhobane-Biaryl 195
32-ChloropyridinePhenylboronic acidPhobane-Biaryl 188
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidPhobane-Biaryl 192

Reaction Conditions: Pd(OAc)₂ (1 mol%), Ligand (2 mol%), KOH (3 equiv.), THF, 25 °C, 12 h.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X L₂ OxAdd->PdII_ArylHalide Ar-X Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_ArylAryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_ArylAryl Ar'-B(OH)₂ + Base RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a fundamental C-C bond-forming reaction for creating chiral molecules.[1] Chiral this compound-based phosphine ligands, such as 2,6-dimethyl-9-phenyl-9-phosphathis compound, are highly effective in this transformation.[1] These ligands form a well-defined chiral pocket around the palladium atom, which controls the stereochemical outcome of the nucleophilic attack on the η³-allyl palladium intermediate, leading to high enantioselectivity.[1]

Detailed Experimental Protocol: Asymmetric Allylic Alkylation

This is a general protocol for the Pd-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[2][5]

Catalyst Preparation and Reaction Setup (under inert atmosphere):

  • Catalyst Precursor: In a Schlenk tube, [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol) and the chiral this compound phosphine ligand (0.02 mmol) are dissolved in anhydrous toluene (1 mL).

  • Reagent Addition: To the catalyst solution, N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol), racemic 1,3-diphenyl-2-propenyl acetate (0.5 mmol), and dimethyl malonate (1.5 mmol) are added.[5] A salt like LiOAc (2 mol%) can be added as an additive.[2]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.[5] The reaction can be cooled to 0 °C or -20 °C to improve enantioselectivity, though this may increase reaction time.[2]

Work-up and Analysis:

  • The reaction mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The residue is purified by column chromatography.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[2]

Data Summary: Asymmetric Allylic Alkylation[3]
EntryLigandTemp (°C)Time (h)Yield (%)ee (%)
1Chiral P,N-Ligand 5art249975 (S)
2Chiral P,N-Ligand 5brt249983 (S)
3Chiral P,N-Ligand 5c0969981 (S)
4Chiral P,N-Ligand 5d-207 days9982 (S)

Reaction Conditions: [Pd(η³-C₃H₅)Cl]₂ (2 mol%), Ligand (4 mol%), 1,3-diphenyl-2-propenyl acetate, dimethyl malonate, BSA, LiOAc, THF.

Application Note 3: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral compounds.[6][7] Chiral diene ligands derived from the this compound skeleton have been successfully employed in rhodium-catalyzed asymmetric hydrogenations of prochiral olefins.[8][9] The rigid C₂-symmetric scaffold of these dienes, when complexed to a rhodium center, creates a highly organized chiral environment that effectively directs the hydrogenation to one face of the substrate, resulting in high enantioselectivities.[1]

General Experimental Workflow

workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Work-up and Analysis p1 Charge Schlenk flask with Rh precursor and chiral diene ligand p2 Add degassed solvent (e.g., MeOH) p1->p2 r1 Add substrate to catalyst solution p2->r1 r2 Transfer to autoclave, purge with H₂, and pressurize (e.g., 40 psi) r1->r2 r3 Stir at set temperature and pressure r2->r3 w1 Vent H₂, concentrate solvent r3->w1 w2 Purify via column chromatography w1->w2 w3 Determine ee% by chiral HPLC/GC w2->w3

Caption: General workflow for asymmetric hydrogenation.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This is a general protocol for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, such as methyl 2-acetamidoacrylate.[1][8]

Catalyst Preparation and Reaction Setup (under inert atmosphere):

  • Catalyst Precursor: In a Schlenk flask, a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral this compound-diene ligand (1.1 mol%) are dissolved in a degassed solvent such as methanol or dichloromethane.

  • Activation: The solution is stirred at room temperature for 20-30 minutes to allow for complex formation.

  • Substrate Addition: The prochiral olefin (1.0 mmol) is added to the catalyst solution.

  • Hydrogenation: The flask is transferred to a high-pressure autoclave. The autoclave is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 40-100 psi).

  • Reaction Conditions: The reaction is stirred vigorously at a constant temperature (e.g., room temperature) for a specified time (e.g., 12-24 hours).

Work-up and Analysis:

  • After the reaction, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by passing it through a short pad of silica gel to remove the catalyst.

  • The enantiomeric excess of the hydrogenated product is determined by chiral GC or HPLC.

Data Summary: Rhodium-Catalyzed Asymmetric Hydrogenation[9]
EntrySubstrateLigand Typeee (%)
1Methyl 2-acetamidoacrylateBicyclo[3.3.1]nona-2,6-diene75 (R/S)
2Prochiral Olefin AEnriched Bicyclo[3.3.1]nona-2,6-dieneup to 96
3Prochiral Olefin BEnriched Bicyclo[3.3.1]nona-2,6-dieneup to 96

Note: Specific quantitative data for a range of substrates using a single, well-defined this compound-diene ligand is limited in the provided search results. The data presented reflects the potential of this ligand class.

References

Application Notes and Protocols for the Photochemical Functionalization of Bicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the photochemical functionalization of bicyclo[3.3.1]nonane derivatives. The this compound framework is a key structural motif in numerous biologically active compounds and natural products. Photochemical methods offer unique pathways for the functionalization of this scaffold, enabling the synthesis of complex and novel molecular architectures relevant to drug discovery and development.

Photochemical Radical Transannular Cyclization of 3,7-Dimethylenethis compound

This method allows for the efficient synthesis of functionalized noradamantane derivatives through a UV-initiated radical cyclization of 3,7-dimethylenethis compound with polyfluoroalkyl iodides. This transannular reaction proceeds with high selectivity and yield, providing a direct route to bridgehead-functionalized adamantanes.

Reaction Scheme & Data

The UV-irradiation of 3,7-dimethylenethis compound in the presence of various polyfluoroalkyl iodides leads to the formation of the corresponding 1-(polyfluoroalkyl)-3-iodomethyladamantane derivatives.

Table 1: Yields of Photochemical Transannular Cyclization

EntryPolyfluoroalkyl Iodide (R-I)ProductYield (%)
1CF₃I1-(Trifluoromethyl)-3-(iodomethyl)adamantane>95
2C₃F₇I1-(Heptafluoropropyl)-3-(iodomethyl)adamantane>95
3ICH₂F1-(Fluoromethyl)-3-(iodomethyl)adamantane>95
Experimental Protocol

Materials:

  • 3,7-Dimethylenethis compound

  • Polyfluoroalkyl iodide (e.g., CF₃I, C₃F₇I)

  • Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN)

  • High-pressure mercury lamp or other suitable UV source

  • Quartz reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a quartz reaction vessel, dissolve 3,7-dimethylenethis compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the polyfluoroalkyl iodide (1.1 - 1.5 eq) to the solution.

  • Seal the reaction vessel and place it in a suitable photochemical reactor equipped with a cooling system to maintain the desired temperature (typically room temperature).

  • Irradiate the reaction mixture with a high-pressure mercury lamp. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized noradamantane derivative.

Reaction Workflow

G cluster_workflow Workflow for Photochemical Transannular Cyclization start Start: Prepare Reaction Mixture reagents Dissolve 3,7-dimethylenethis compound and polyfluoroalkyl iodide in anhydrous solvent start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert irradiation UV Irradiation (High-Pressure Hg Lamp) inert->irradiation monitoring Monitor Reaction Progress (GC-MS/TLC) irradiation->monitoring workup Solvent Removal monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product: Functionalized Noradamantane purification->product

Caption: Experimental workflow for the synthesis of noradamantane derivatives.

Intramolecular [2+2] Photocycloaddition of Bicyclo[3.3.1]nonanes with Exocyclic Double Bonds

This compound derivatives possessing parallel exocyclic double bonds at the 3 and 7 positions can undergo intramolecular [2+2] photocycloaddition to yield cyclobutane-fused noradamantane-type ring systems.[1][2] This reaction provides a powerful method for constructing complex, caged polycyclic structures.

Reaction Scheme & Data

Irradiation of 3,7-dimethylenethis compound can lead to the formation of a tetracyclic cyclobutane-containing product.

Table 2: Representative Intramolecular [2+2] Photocycloaddition

SubstrateProductSolventYield (%)
3,7-Dimethylenethis compoundTetracyclo[7.3.1.0²,⁷.0⁶,¹¹]tridecaneAcetoneModerate to Good
Experimental Protocol

Materials:

  • 3,7-Disubstituted this compound with exocyclic double bonds

  • Photochemically transparent solvent (e.g., Acetone, Acetonitrile)

  • Medium or high-pressure mercury lamp

  • Quartz or Pyrex immersion well photoreactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a dilute solution of the this compound derivative in the chosen solvent in the photoreactor.

  • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen.

  • Irradiate the solution with the mercury lamp while maintaining a constant temperature, typically with cooling.

  • Monitor the reaction by analyzing aliquots using GC or NMR spectroscopy.

  • Once the starting material is consumed or optimal conversion is reached, stop the irradiation.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting cyclobutane-fused product by recrystallization or column chromatography.

Logical Relationship of the Reaction

G cluster_relationship Intramolecular [2+2] Photocycloaddition substrate This compound with 3,7-exocyclic double bonds excitation Photoexcitation (UV light) substrate->excitation cycloaddition Intramolecular [2+2] Cycloaddition excitation->cycloaddition product Cyclobutane-fused Noradamantane System cycloaddition->product G cluster_pathway Synthetic Pathway to 2-Azabicyclo[3.3.1]nonanes start Substituted Pyrrole photochem Photochemical Step (UV Irradiation) start->photochem aziridine Vinyl Aziridine Intermediate photochem->aziridine pd_cat Palladium-Catalyzed Rearrangement aziridine->pd_cat product 2-Azathis compound pd_cat->product G cluster_mechanism S-RN1 Mechanism for Adamantane Ring Opening initiation Photoinduced Electron Transfer to 1,3-Diiodoadamantane fragmentation1 Loss of Iodide Anion to form Adamantyl Radical initiation->fragmentation1 addition Addition of Carbanion fragmentation1->addition radical_anion Radical Anion Intermediate addition->radical_anion fragmentation2 Concerted Fragmentation and Ring Opening radical_anion->fragmentation2 product 7-Methylidenebicyclo[3.3.1]nonene Derivative fragmentation2->product

References

Application Notes and Protocols: Ring-Opening Reactions of Bicyclo[3.3.1]nonane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ring-opening of adamantane derivatives to synthesize functionalized Bicyclo[3.3.1]nonane systems. The methodologies presented are robust and can be adapted for the synthesis of various bicyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Application Note 1: Synthesis of this compound Derivatives via SRN1 Ring-Opening of 1,3-Dihaloadamantanes

This section details the synthesis of 7-methylidenebicyclo[3.3.1]nonene derivatives through a photostimulated radical-nucleophilic substitution (SRN1) reaction of 1,3-dihaloadamantanes with various carbanionic nucleophiles. This method provides a versatile route to highly functionalized this compound core structures.

The reaction proceeds via a free radical chain process initiated by photostimulation. A 1-iodo monosubstitution product is formed as an intermediate, which then undergoes a concerted fragmentation to yield the desired bicyclo[3.3.1]nonene derivative. The choice of the carbanionic nucleophile allows for the introduction of diverse functionalities into the final product.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Adamantane 1,3-Dihaloadamantane Bicyclononane 7-Methylidenebicyclo[3.3.1]nonene derivative Adamantane->Bicyclononane Nucleophile Carbanionic Nucleophile (e.g., Acetophenone enolate) Bicyclonane Bicyclonane Nucleophile->Bicyclonane Solvent DMSO Initiation Photostimulation (hν)

Figure 1: General reaction scheme for the SRN1 ring-opening of 1,3-dihaloadamantanes.

Experimental Protocols

Protocol 1: General Procedure for the Photostimulated Reaction of 1,3-Diiodoadamantane with Potassium Enolate of Acetophenone

This protocol describes a representative procedure for the synthesis of α-(7-methylidenebicyclo[3.3.1]non-2-en-1-yl)acetophenone.

Materials:

  • 1,3-Diiodoadamantane

  • Acetophenone

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware

  • Photoreactor (e.g., with a high-pressure mercury lamp)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification reagents (e.g., diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve acetophenone (1.1 equivalents) in anhydrous DMSO. Add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the potassium enolate.

  • Reaction Setup: In a separate flame-dried reaction vessel suitable for photochemistry, dissolve 1,3-diiodoadamantane (1.0 equivalent) in anhydrous DMSO.

  • Reaction Execution: Transfer the prepared potassium enolate solution to the solution of 1,3-diiodoadamantane via cannula. Irradiate the reaction mixture with a high-pressure mercury lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-(7-methylidenebicyclo[3.3.1]non-2-en-1-yl)acetophenone.

Quantitative Data Summary

The following table summarizes the yields obtained for the SRN1 ring-opening reaction of 1,3-dihaloadamantanes with different carbanionic nucleophiles.[1][2]

1,3-DihaloadamantaneNucleophileProductYield (%)
1,3-DiiodoadamantaneAcetophenone enolateα-(7-Methylidenebicyclo[3.3.1]non-2-en-1-yl)acetophenoneHigh
1,3-DiiodoadamantanePinacolone enolate1-(7-Methylidenebicyclo[3.3.1]non-2-en-1-yl)-2,2-dimethylpropan-1-one26-81
1,3-DiiodoadamantaneNitromethane anion7-Methylidene-1-(nitromethyl)bicyclo[3.3.1]non-2-ene11-67
1,3-DibromoadamantaneAcetophenone enolateα-(7-Methylidenebicyclo[3.3.1]non-2-en-1-yl)acetophenoneModerate
1-Bromo-3-chloroadamantaneAcetophenone enolateα-(7-Methylidenebicyclo[3.3.1]non-2-en-1-yl)acetophenoneModerate

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via the SRN1 ring-opening reaction.

G A Preparation of Nucleophile (e.g., Acetophenone + KOBu-t in DMSO) C Combine Reactants A->C B Dissolution of 1,3-Dihaloadamantane in DMSO B->C D Photostimulation (hν) C->D E Reaction Quench (aq. NH4Cl) D->E F Extraction (Diethyl ether) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Figure 2: Experimental workflow for the SRN1-mediated synthesis of this compound derivatives.

SRN1 Reaction Mechanism

The proposed SRN1 mechanism for the ring-opening of 1,3-dihaloadamantanes is depicted below.

G cluster_initiation Initiation cluster_propagation Propagation AdX2 1,3-Dihaloadamantane AdX2_rad_anion [1,3-Dihaloadamantane]•- AdX2->AdX2_rad_anion + e- (hν) AdX_rad 1-Halo-3-adamantyl radical AdX2_rad_anion->AdX_rad X_minus X- AdXNu_rad_anion [1-Halo-3-Nu-adamantane]•- AdX_rad->AdXNu_rad_anion + Nu- Nu_minus Nucleophile (Nu-) AdXNu_rad_anion->AdX2_rad_anion + 1,3-Dihaloadamantane - 1-Halo-3-Nu-adamantane AdXNu 1-Halo-3-Nu-adamantane AdXNu_rad_anion->AdXNu - e- RingOpened_rad Ring-opened radical AdXNu->RingOpened_rad Fragmentation RingOpened_anion Ring-opened anion RingOpened_rad->RingOpened_anion + e- Product This compound derivative RingOpened_anion->Product Isomerization

Figure 3: Proposed SRN1 mechanism for the ring-opening of 1,3-dihaloadamantanes.

References

Application Notes and Protocols for Enzymatic Resolution Strategies for Racemic Bicyclo[3.3.1]nonane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral bicyclo[3.3.1]nonane frameworks are significant structural motifs in numerous biologically active molecules and serve as essential chiral ligands in asymmetric synthesis.[1] Their rigid, well-defined three-dimensional structure is crucial for specific molecular interactions with biological targets and for inducing high stereoselectivity in chemical reactions. Consequently, the generation of enantiomerically pure this compound intermediates is a critical step in the development of novel therapeutics and advanced materials.[1] Enzymatic kinetic resolution has surfaced as a potent and environmentally sustainable strategy for obtaining these chiral building blocks with high optical purity.[1]

This document offers detailed application notes and protocols for the enzymatic resolution of racemic this compound mixtures, focusing on the use of hydrolases such as lipases and esterases.

Core Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process wherein an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other, leaving the unreacted enantiomer in excess. This disparity in reaction rates enables the separation of the two enantiomers. For this compound intermediates, this is commonly achieved through one of two primary pathways:

  • Enantioselective hydrolysis of a racemic ester (e.g., a diacetate) to yield an enantioenriched alcohol and the unreacted ester.

  • Enantioselective acylation (or transesterification) of a racemic alcohol to produce an enantioenriched ester and the unreacted alcohol.

Lipases and esterases are the most frequently utilized enzymes for these transformations due to their wide substrate tolerance and stereoselectivity.[1]

Data Presentation: Quantitative Analysis of Enzymatic Resolutions

The following tables summarize the quantitative data from various enzymatic resolution strategies for this compound derivatives.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic this compound Diacetates

SubstrateEnzymeProduct 1 (e.e.)Product 2 (e.e.)ConversionReference
2,6-diacetoxythis compoundCandida cylindracea lipase(+)-(1S,2R,5S,6R)-monoacetate (81%)(–)-(1R,2S,5R,6S)-diacetate (95%)~50%[2]
2,6-diacetoxy-3,3,7,7-tetramethylthis compoundPig Liver Esterase (PLE)(–)-(1S,2R,5S,6R)-monoacetate (96%)(+)-(1R,2S,5R,6S)-diacetate (86%)~50%[2]

Table 2: Biotransformation of Racemic this compound-2,6-diol Diacetate using Plant-Based Hydrolases

Biocatalyst (Plant)Temperature (°C)Time (days)ProductEnantiomeric Excess (e.e.)Reference
Parsnip (Pastinaca sativa)252(1S,2S,5S,6S)-(-)-monoacetate29.3%[3]
Carrot (Daucus carota)303(1R,2R,5R,6R)-(+)-monoacetate44.1%[3]

Table 3: Lipase-Catalyzed Transesterification for Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols

SubstrateEnzymeAcyl DonorSolventTime (h)ConversionProduct (e.e.)Reference
1-methyl-1,2,3,4-tetrahydronaphthalen-1-olCandida antarctica Lipase A (CAL-A)vinyl butyrateheptane544%(R)-ester (99%)[4][5]
1-methyl-2,3-dihydro-1H-inden-1-olCandida antarctica Lipase A (CAL-A)vinyl butyrateheptane445%(R)-ester (96%)[4]

Experimental Protocols

Protocol 1: Pig Liver Esterase (PLE) Catalyzed Hydrolysis of Racemic this compound Diacetate

This protocol is adapted from the general principles of PLE-catalyzed hydrolysis.[1]

  • Reaction Setup: Suspend the racemic diacetate (1 equivalent) in a phosphate buffer (e.g., 0.1 M, pH 7.0). The concentration of the substrate should be optimized, typically in the range of 1-10 mg/mL.

  • Enzyme Addition: Add Pig Liver Esterase to the suspension. The optimal amount of enzyme is dependent on its activity and the specific substrate, and should be determined empirically. A starting point is typically 10-50% (w/w) of the substrate.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature (or an optimized temperature, e.g., 30°C). Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up: Once the desired conversion is reached, saturate the aqueous solution with NaCl. Extract the mixture multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Separate the resulting monoacetate/diol from the unreacted diacetate by column chromatography on silica gel.

Protocol 2: Lipase-Catalyzed Transesterification of a Racemic Bicyclic Alcohol

This protocol is based on the kinetic resolution of tertiary benzyl bicyclic alcohols.[4]

  • Reaction Setup: In a dry flask, dissolve the racemic alcohol (1 equivalent) in an appropriate organic solvent (e.g., heptane or isooctane).

  • Reagent Addition: Add the acyl donor, such as vinyl butyrate (typically 5-10 equivalents).

  • Enzyme Addition: Add the lipase, for example, immobilized Candida antarctica Lipase A (CAL-A). An enzyme/substrate ratio of 2:1 (m/m) has been shown to be effective.[4]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C).

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Work-up and Purification: Once the optimal conversion is achieved (close to 50%), filter off the immobilized enzyme. The enzyme can often be washed and reused. Remove the solvent and excess acyl donor from the filtrate under reduced pressure. Purify the resulting ester and the unreacted alcohol by column chromatography.

Protocol 3: Biotransformation using Fresh Vegetables

This protocol is derived from the screening of vegetables for the hydrolysis of this compound-2,6-diol diacetate.[3]

  • Substrate Preparation: Dissolve the racemic this compound-2,6-diol diacetate in a minimal amount of ethanol and then dilute with distilled water to create a suspension.

  • Biocatalyst Preparation: Add finely cut fresh vegetable material (e.g., carrot or parsnip roots, approximately 20 g per 100 mL of suspension) to the substrate suspension.

  • Reaction Conditions: Incubate the mixture at a specific temperature (e.g., 25°C for parsnip or 30°C for carrot) with shaking for a predetermined period (2-3 days).

  • Work-up: After the incubation period, filter the mixture to remove the plant material. Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts, evaporate the solvent, and purify the product by column chromatography. Analyze the enantiomeric excess of the resulting monoacetate.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification racemic_diacetate Racemic this compound Diacetate buffer Phosphate Buffer (pH 7.0) enzyme Add Hydrolase (e.g., PLE) buffer->enzyme stirring Vigorous Stirring at Room Temp. monitoring Monitor by TLC/GC (Target ~50% Conversion) stirring->monitoring extraction Extract with Organic Solvent purification Column Chromatography extraction->purification products Enantioenriched Products: (-)-Monoacetate (+)-Diacetate purification->products cluster_reaction cluster_reaction cluster_reaction->extraction

Caption: Workflow for the enzymatic hydrolysis of a racemic this compound diacetate.

Enzymatic_Transesterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification racemic_diol Racemic this compound Diol solvent Organic Solvent (e.g., Heptane) acyl_donor Acyl Donor (e.g., Vinyl Acetate) enzyme Add Lipase (e.g., CAL-A) acyl_donor->enzyme stirring Stirring at 30°C monitoring Monitor by HPLC/GC (Target ~50% Conversion) stirring->monitoring filter_enzyme Filter to Remove Immobilized Enzyme purification Column Chromatography filter_enzyme->purification products Enantioenriched Products: (+)-Monoacetate (-)-Diol purification->products cluster_reaction cluster_reaction cluster_reaction->filter_enzyme

Caption: Workflow for the lipase-catalyzed transesterification of a racemic this compound diol.

Decision_Flow_Enzymatic_Resolution start Start with Racemic This compound Mixture substrate_type What is the functional group? start->substrate_type ester_path Ester (Diacetate) substrate_type->ester_path Ester alcohol_path Alcohol (Diol) substrate_type->alcohol_path Alcohol hydrolysis Perform Enantioselective Hydrolysis (e.g., with PLE) ester_path->hydrolysis acylation Perform Enantioselective Acylation (e.g., with CAL-A) alcohol_path->acylation monitor_hydrolysis Monitor Conversion to ~50% hydrolysis->monitor_hydrolysis monitor_acylation Monitor Conversion to ~50% acylation->monitor_acylation monitor_hydrolysis->hydrolysis No separate_hydrolysis Separate Enantioenriched Alcohol and Ester monitor_hydrolysis->separate_hydrolysis Yes monitor_acylation->acylation No separate_acylation Separate Enantioenriched Ester and Alcohol monitor_acylation->separate_acylation Yes end Enantiomerically Pure Intermediates separate_hydrolysis->end separate_acylation->end

Caption: Decision flow for selecting an enzymatic resolution strategy for this compound mixtures.

The enzymatic resolution of chiral this compound intermediates is a highly effective method for producing enantiomerically enriched compounds that are valuable in drug discovery and asymmetric catalysis.[1] The choice of enzyme, substrate, and reaction conditions is critical for achieving high enantioselectivity and conversion.[1] The protocols and data presented herein provide a comprehensive guide for researchers to develop and optimize enzymatic resolution strategies for this important class of molecules.

References

Application of Bicyclo[3.3.1]nonane in the Total Synthesis of Natural Products: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a prevalent and crucial structural motif found in a vast array of biologically active natural products. Its rigid, three-dimensional structure provides a unique scaffold for diverse functionalization, making it a compelling target in total synthesis. This document provides detailed application notes and experimental protocols for the synthesis of several classes of natural products featuring the this compound core, highlighting key strategic bond formations and transformations.

Meroterpenoids: Garsubellin A and Hyperforin

Polycyclic polyprenylated acylphloroglucinols (PPAPs) are a large family of meroterpenoids, many of which possess a complex this compound core and exhibit significant biological activities. Garsubellin A is an enhancer of choline acetyltransferase, while hyperforin is known for its antidepressant effects. The syntheses of these molecules often rely on elegant strategies to construct the sterically congested bicyclic system.

Annulation and Oxidative Rearrangement Strategy for Garsubellin A

A powerful strategy for the synthesis of the this compound core of PPAPs involves a diketene annulation followed by a hypervalent iodine-mediated oxidative ring expansion.[1][2] This approach allows for the rapid construction of the bicyclic architecture from simpler precursors.

Experimental Workflow for Garsubellin A Core Synthesis

Garsubellin_A_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis 5,6-fused_bicyclic_diketone 5,6-fused Bicyclic Diketone Annulation Diketene Annulation 5,6-fused_bicyclic_diketone->Annulation Diketene Diketene Diketene->Annulation Oxidative_Rearrangement Oxidative Ring Expansion (Hypervalent Iodine) Annulation->Oxidative_Rearrangement Bicyclo_nonane_core This compound Core Oxidative_Rearrangement->Bicyclo_nonane_core

Caption: Workflow for the construction of the this compound core of Garsubellin A.

Key Quantitative Data

StepProductYieldReference
Diketene AnnulationAnnulated Tricycle75-85%[1]
Oxidative Ring ExpansionThis compound Core60-70%[1]

Detailed Experimental Protocol: Oxidative Ring Expansion

To a stirred solution of the annulated tricyclic intermediate (1.0 equiv) in methanol at 0 °C is added a solution of potassium hydroxide (3.0 equiv) in methanol. Phenyliodine(III) diacetate (PIDA) (1.2 equiv) is then added in one portion. The reaction mixture is stirred at 0 °C for 1 hour, after which it is quenched by the addition of saturated aqueous sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the this compound derivative.[2]

Transannular Acylation in the Total Synthesis of Hyperforin

An alternative and innovative approach to the this compound framework of hyperforin involves a transannular acylation of a decorated eight-membered ring.[3] This strategy considers the bicyclic system as a bridged cyclooctane, allowing for a unique bond disconnection.

Logical Relationship in Hyperforin Synthesis

Hyperforin_Strategy Hyperforin Hyperforin Bicyclo_core This compound-2,4,9-trione Core Hyperforin->Bicyclo_core Late-stage functionalization Transannular_Acylation Transannular Acylation Bicyclo_core->Transannular_Acylation Decorated_cyclooctane Decorated Eight-Membered Ring Transannular_Acylation->Decorated_cyclooctane

Caption: Retrosynthetic analysis of Hyperforin via a transannular acylation strategy.

Key Quantitative Data

StepProductYieldReference
Transannular AcylationThis compound-2,4,9-trione55-65%[3]

Detailed Experimental Protocol: Transannular Acylation

The decorated eight-membered ring carboxylic acid precursor (1.0 equiv) is dissolved in anhydrous dichloromethane under an argon atmosphere. The solution is cooled to -78 °C, and oxalyl chloride (2.0 equiv) followed by a catalytic amount of dimethylformamide (DMF) are added. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. The solvent and excess reagents are removed in vacuo. The resulting crude acid chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C. Tin(IV) chloride (1.2 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the this compound-2,4,9-trione.[3]

Alkaloids: Himandrine and Uleine

The this compound scaffold is also a key feature in several complex alkaloids. The total synthesis of these molecules often showcases elegant applications of cycloaddition reactions and intramolecular bond formations.

Diastereoselective Diels-Alder and Oxidative Spirocyclization in the Synthesis of (-)-Himandrine

The total synthesis of (-)-himandrine, a Galbulimima alkaloid, features a diastereoselective intramolecular Diels-Alder reaction to construct the core tricycle and a biomimetically inspired oxidative spirocyclization to forge a key quaternary center.

Synthetic Workflow for (-)-Himandrine

Himandrine_Workflow Acyclic_Precursor Acyclic Dienophile Precursor Diels_Alder Intramolecular Diels-Alder Acyclic_Precursor->Diels_Alder Tricyclic_Intermediate Tricyclic Intermediate Diels_Alder->Tricyclic_Intermediate Oxidative_Spirocyclization Oxidative Spirocyclization Tricyclic_Intermediate->Oxidative_Spirocyclization Himandrine_Core (-)-Himandrine Core Oxidative_Spirocyclization->Himandrine_Core

Caption: Key transformations in the total synthesis of (-)-Himandrine.

Key Quantitative Data

StepProductYieldDiastereomeric RatioReference
Intramolecular Diels-AlderTricyclic Aldehyde75%5:1[1]
Oxidative SpirocyclizationSpirocyclic Lactam61%-[1]

Detailed Experimental Protocol: Intramolecular Diels-Alder Reaction

A solution of the acyclic tetraenal precursor (1.0 equiv) in acetonitrile is heated at 95 °C in a sealed tube for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the tricyclic aldehyde as a mixture of diastereomers.

Detailed Experimental Protocol: Oxidative Spirocyclization

To a solution of the advanced pentacyclic amino-ketoester intermediate (1.0 equiv) in tetrahydrofuran at -78 °C is added N-chlorosuccinimide (1.1 equiv). The reaction is stirred for 30 minutes at -78 °C. The reaction is then quenched with saturated aqueous sodium sulfite and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield the spirofused hexacycle.

Intramolecular aza-Michael Addition for the 2-Azathis compound Core of Uleine

The synthesis of uleine alkaloids relies on the efficient construction of the 2-azathis compound core. A key step in many synthetic routes is a spontaneous intramolecular aza-Michael addition following the deprotection of an acetal.

Formation of the 2-Azathis compound Core

Uleine_Core_Formation Protected_Amine Acetal-Protected Amino Ketone Deprotection Acetal Deprotection Protected_Amine->Deprotection Aza_Michael Spontaneous Intramolecular aza-Michael Addition Deprotection->Aza_Michael Azabicyclo_Core 2-Azathis compound Core Aza_Michael->Azabicyclo_Core

Caption: Key cyclization cascade to form the core of Uleine alkaloids.

Key Quantitative Data

StepProductOverall Yield (over 4 steps)Reference
Deprotection/Cyclization2-Azathis compound Core60%[4]

Detailed Experimental Protocol: Intramolecular aza-Michael Addition

The acetal-protected amino ketone precursor (1.0 equiv) is dissolved in a mixture of tetrahydrofuran and 1 M aqueous hydrochloric acid (10:1 v/v). The solution is stirred at room temperature for 12 hours. The reaction mixture is then neutralized by the careful addition of saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, the 2-azathis compound core, is often of sufficient purity to be used in the subsequent step without further purification.[4]

Conclusion

The this compound scaffold continues to be a central theme in the total synthesis of complex natural products. The strategies highlighted herein, including annulation/rearrangement cascades, transannular cyclizations, cycloaddition reactions, and intramolecular conjugate additions, demonstrate the ingenuity of synthetic chemists in constructing this challenging bridged system. The detailed protocols provided serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration and application of these powerful synthetic methodologies.

References

Troubleshooting & Optimization

overcoming challenges in the stereocontrolled synthesis of Bicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereocontalled synthesis of bicyclo[3.3.1]nonane scaffolds. This bicyclic system is a key structural motif in numerous biologically active natural products, making its stereoselective synthesis a critical challenge in medicinal chemistry and organic synthesis.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of bicyclo[3.3.1]nonanes, offering potential causes and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Core Incomplete reaction; inefficient cyclization.Optimize reaction conditions such as temperature, reaction time, and concentration. Consider a different catalyst or solvent system that better promotes the desired annulation.[1] For Michael-aldol reactions, ensure the chosen base is appropriate for the substrates.
Formation of side products.Analyze the crude reaction mixture to identify major byproducts. Common side reactions include polymerization, elimination, or alternative cyclization pathways. Adjusting stoichiometry or the rate of addition of reagents can sometimes minimize side product formation.[3]
Deacetylation of starting materials or intermediates.In reactions involving acetylated precursors, unwanted deacetylation can occur. Protecting groups that are more stable under the reaction conditions, such as pivalates, may be used to prevent this.[3]
Poor Stereoselectivity (Diastereoselectivity) Inadequate facial selectivity in bond formation.The choice of solvent, base, and temperature can significantly influence the stereochemical outcome of domino Michael-aldol annulations.[1] Experiment with different organocatalysts or metal catalysts known to induce high stereoselectivity.[3][4] For organocatalytic reactions, modularly designed organocatalysts (MDOs) can offer high stereocontrol.[4]
Epimerization of stereocenters.If the desired stereoisomer is thermodynamically less stable, it may epimerize under the reaction or workup conditions. Use milder reaction conditions and purification techniques. Consider kinetic control by running the reaction at a lower temperature.
Poor Enantioselectivity Ineffective chiral catalyst or auxiliary.Screen a variety of chiral ligands for metal-catalyzed reactions or different chiral organocatalysts. The this compound framework itself can be used to design chiral ligands for asymmetric catalysis.[5] Ensure the chiral catalyst is not being poisoned by impurities in the starting materials or solvents.
Racemization of product or intermediates.Assess the stability of chiral centers under the reaction conditions. Acidic or basic conditions can sometimes lead to racemization. A buffered system or aprotic conditions might be necessary.
Formation of Unexpected Rearrangement Products Carbocationic or other reactive intermediates undergoing rearrangement.In acid-catalyzed reactions, be mindful of potential Wagner-Meerwein or similar rearrangements. Using a less acidic catalyst or lower temperatures can sometimes suppress these pathways.
Isomerization of bridgehead double bonds.In the synthesis of bicyclo[3.3.1]nonenes, the inherent strain of an anti-Bredt olefin can lead to isomerization to more stable isomers. Employ mild elimination conditions and avoid prolonged exposure to acidic or basic environments.[6]
Difficulty in Product Purification Similar polarity of stereoisomers.Diastereomers can sometimes be difficult to separate by standard column chromatography. Chiral chromatography (HPLC or SFC) may be necessary for enantiomers. Derivatization of the product mixture to create more easily separable diastereomers is another strategy.
Product instability on silica gel.Some this compound derivatives may be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel, alumina, or other stationary phases for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the this compound core with stereocontrol?

A1: Several powerful methods are employed for the stereocontrolled synthesis of bicyclo[3.3.1]nonanes. Domino reactions, such as Michael-aldol annulations, are particularly efficient as they can form multiple stereocenters in a single pot.[1] Tandem Michael additions and organometallic-mediated carbocyclizations also offer high levels of stereocontrol.[7] More recently, organocatalytic asymmetric transformations have emerged as a robust tool for constructing enantioenriched this compound units.[8][9]

Q2: How can I control the conformation of the this compound product (e.g., chair-chair vs. boat-chair)?

A2: The conformation of the this compound core is influenced by the substitution pattern. While a chair-chair conformation is most common, bulky substituents can force one of the rings into a boat conformation. For instance, bicyclo[3.3.1]nonanes derived from 2,4,4-trimethylcyclohexane-1,3-dione have been shown to adopt a boat-chair conformation.[1]

Q3: Are there any specific catalysts that are particularly effective for the asymmetric synthesis of bicyclo[3.3.1]nonanes?

A3: Yes, both metal-based and organocatalytic systems have proven effective. Palladium(II) catalysts have been used to construct highly enantioselective [3.3.1] bicyclic ketals.[3] Modularly designed organocatalysts (MDOs) have been successfully applied in domino Michael-hemiacetalization-Michael reactions to yield functionalized 3-oxabicyclo[3.3.1]nonan-2-ones with high stereoselectivity.[4] Chiral phosphine ligands based on the this compound scaffold itself, such as 9-phosphathis compound (9-PBN) derivatives, are effective in asymmetric catalysis.[5]

Q4: What are some common starting materials for the synthesis of bicyclo[3.3.1]nonanes?

A4: Common starting materials include cycloalkanediones (e.g., cyclohexane-1,3-diones), which can undergo domino Michael-aldol annulations with enals.[1] Other approaches utilize cyclohexanones and α,β-unsaturated aldehydes or ketones.[7] The synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes has been achieved starting from 4,4-dimethoxycyclohexa-2,5-dienone.[10]

Q5: Can I introduce heteroatoms into the this compound framework with stereocontrol?

A5: Yes, the stereocontrolled synthesis of azabicyclo[3.3.1]nonanes and oxabicyclo[3.3.1]nonanes is well-documented. For example, a highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino reaction.[4] The synthesis of 2,6-dichloro-9-thiathis compound provides a scaffold for further functionalization.[11]

Data Presentation

Table 1: Comparison of Catalytic Systems in Asymmetric this compound Synthesis
Catalyst/MethodSubstratesProduct TypeYield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
Pd(II) catalyst2-hydroxyphenylboronic acid and enoneBicyclic ketalHigh-High[3]
Modularly Designed Organocatalysts (MDOs)(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals3-oxabicyclo[3.3.1]nonan-2-oneGood to excellent>20:1up to 99[4]
[ReBr(CO)₃(thf)]-catalyzed intramolecular condensationα-silylenalThis compound-dione79-93--[3]
Organo-catalyzed aldol condensationDiketonesBicyclo[3.3.1]nonenone63--[3]

Experimental Protocols

Protocol 1: Domino Michael-Aldol Annulation for 6-hydroxythis compound-2,9-diones[1]

This protocol is a general procedure for the one-pot synthesis of substituted 6-hydroxythis compound-2,9-diones.

  • Reaction Setup: To a solution of the corresponding cycloalkane-1,3-dione (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the desired enal (1.1 equiv).

  • Catalyst/Base Addition: Add the appropriate base (e.g., triethylamine or DBU) to the reaction mixture at the specified temperature (can range from room temperature to reflux).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione[12]
  • Reaction Setup: In a round-bottomed flask, dissolve the starting this compound-2,4,9-trione in acetone.

  • Reagent Addition: Add potassium carbonate (K₂CO₃) followed by dimethyl sulfate.

  • Reaction Conditions: Reflux the suspension for 2 hours.

  • Workup: After cooling to room temperature, add water and separate the layers. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Materials: - Cycloalkane-1,3-dione - Enal dissolve Dissolve in Solvent start->dissolve add_base Add Base/Catalyst dissolve->add_base react Stir at Controlled Temperature add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated this compound purify->product

Caption: General workflow for a domino Michael-aldol annulation reaction.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield poor_stereo Poor Stereoselectivity? start->poor_stereo side_products Side Products Present? low_yield->side_products Yes optimize_cond Optimize Conditions (Temp, Time, Conc.) low_yield->optimize_cond No screen_catalysts Screen Chiral Catalysts/Ligands poor_stereo->screen_catalysts Yes milder_conditions Use Milder Conditions poor_stereo->milder_conditions If epimerization change_protecting_group Use More Stable Protecting Group side_products->change_protecting_group If deprotection occurs analyze_byproducts Analyze Byproducts & Adjust Stoichiometry side_products->analyze_byproducts Yes change_catalyst Change Catalyst/Solvent optimize_cond->change_catalyst success Problem Resolved change_catalyst->success change_protecting_group->success screen_catalysts->success milder_conditions->success analyze_byproducts->success

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References

identifying and minimizing byproducts in Bicyclo[3.3.1]nonane annulation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in Bicyclo[3.3.1]nonane annulation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for constructing the this compound core, and what are their characteristic byproducts?

A1: The most prevalent methods for synthesizing the this compound skeleton include:

  • Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol condensation.[1][2] A primary challenge is controlling the stereochemistry at the one-carbon bridge, often leading to a mixture of syn and anti diastereomers.[3][4] The ratio of these isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[3]

  • Tandem Michael Addition-Aldol Condensation: This approach can be a one-pot reaction of substituted 1,3-cyclohexanediones with enals.[5] Potential byproducts include intermediates from the Michael addition that fail to cyclize or products of intermolecular reactions.

  • Transannular Cyclization: Reactions involving the cyclization of 1,5-cyclooctadiene derivatives can yield this compound structures. A notable byproduct can be the isomeric Bicyclo[4.2.1]nonane system.[6]

  • Alkylation and Cyclization: The reaction of cyclohexanone derivatives with allyl bromide followed by cyclization is another route. Byproducts can arise from incomplete alkylation or alternative cyclization pathways.[7]

Q2: How can I identify the different byproducts in my reaction mixture?

A2: A combination of standard analytical techniques is typically used:

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and getting a preliminary idea of the number of components in the mixture.[8]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For separating and quantifying the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and byproducts. The stereochemistry of syn and anti isomers can often be determined by analyzing coupling constants and NOE effects.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the products and byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and aid in their identification.

Q3: What general strategies can be employed to minimize byproduct formation?

A3: Minimizing byproducts often involves careful control of reaction conditions:

  • Temperature Control: Many annulation reactions are sensitive to temperature. For instance, in the Tiffeneau-Demjanov rearrangement, low temperatures (0-5 °C) are crucial to maintain the stability of the diazonium intermediate and prevent the formation of unrearranged alcohol byproducts.[9]

  • Base/Acid Concentration: The choice and concentration of the catalyst can significantly impact the reaction outcome. In Robinson annulations, using a large excess of base under more forcing conditions can favor the thermodynamically controlled product through epimerization.[3]

  • Purity of Starting Materials: Using highly purified reactants and intermediates is critical. For example, ensuring the purity of the bicyclo[3.3.2]decanone intermediate before proceeding to an elimination step can prevent the formation of elimination byproducts from side products of the previous step.[9]

  • Reaction Time: Monitoring the reaction by TLC or GC can help determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of degradation or side products.[8]

Troubleshooting Guides

Problem 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Consider extending the reaction time or gently heating if the starting material is still present.[8]
Suboptimal reaction temperature.For reactions like the Tiffeneau-Demjanov rearrangement, ensure low temperatures (0-5 °C) are maintained to stabilize intermediates.[9] For other reactions, a systematic variation of the temperature might be necessary to find the optimal conditions.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of your reactants and catalysts. A slight excess of one reactant may be beneficial in some cases.
Degradation of the product.If the product is unstable under the reaction or workup conditions, consider using milder reagents or shorter reaction times. For sensitive compounds, purification on deactivated silica gel may be necessary.[9]

Problem 2: Formation of a difficult-to-separate mixture of diastereomers (e.g., syn and anti isomers in Robinson annulation).

Possible Cause Suggested Solution
Kinetic vs. Thermodynamic Control.The kinetically controlled product often forms under milder conditions, while the thermodynamically more stable product is favored under more forcing conditions (e.g., higher temperatures, longer reaction times, excess base).[3][7]
Base-catalyzed epimerization.It may be possible to convert the undesired kinetically favored isomer to the thermodynamically favored one by treating the product mixture with a base, such as refluxing in methanolic KOH.[3]
Purification challenges.Careful column chromatography is often required. Using high-purity, deactivated silica gel and a non-polar eluent system can help achieve separation.[9] In some cases, derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group, might be an option.

Problem 3: Presence of elimination or dehydration byproducts.

Possible Cause Suggested Solution
Harsh acidic or basic conditions during reaction or workup.Neutralize the reaction mixture carefully.[8] Use milder acids or bases if possible.
High reaction temperatures.Reduce the reaction temperature to disfavor elimination pathways.
Impure intermediates.Ensure that intermediates are thoroughly purified before proceeding to the next step to avoid carrying over impurities that could lead to side reactions.[9]

Quantitative Data Summary

Table 1: Diastereoselectivity in Robinson Annulation for this compound Synthesis

Cyclohexenone Derivative Michael Acceptor Conditions Major Diastereomer Diastereomeric Ratio (anti:syn) Reference
2-allyl-2-cyclohexenoneEthyl acetoacetateNaOEt, EtOH, refluxanti4.3:1[3]
2-allyl-6-methyl-2-cyclohexenoneEthyl acetoacetateNaOEt, EtOH, refluxantiNot specified, but anti is major[3]
Carvoneβ-keto amideRefluxing methanolic KOHsyn (thermodynamic)Not specified, but syn is major[3]

Table 2: Yields of this compound Derivatives in Various Annulation Reactions

Reactants Reaction Type Product Yield Reference
cis,cis-1,5-cyclooctadiene, SeBr₂, PyridineTransannular Selenocyclofunctionalization2,6-dipyridinium 9-selenathis compound dibromideQuantitative[6]
cis,cis-1,5-cyclooctadiene, SeBr₂, Ethylene GlycolTransannular Selenocyclofunctionalization2,6-bis(2-hydroxyethoxy)-9-selenathis compoundHigh[6]
Diacetoxy sulfone, β-keto esterTandem Michael addition-intramolecular aldolizationThis compound derivative56%[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives [8]

  • Reaction Setup: To a solution of a cyclohexanone derivative and an α,β-unsaturated aldehyde or ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Protocol 2: Synthesis of 2,6-Diacetoxy-9-selenathis compound [6]

  • Reaction Setup: Add a solution of SeBr₂ (20 mmol) in CH₂Cl₂ (30 mL) dropwise to a solution of cis,cis-1,5-cyclooctadiene (20 mmol) in a mixture of CH₂Cl₂ (20 mL) and acetic acid (10 mL).

  • Reaction: Stir the reaction mixture for 16 hours at room temperature.

  • Workup: Wash the mixture with water (3 x 20 mL), dry with CaCl₂, and filter. Remove the solvent on a rotary evaporator.

  • Purification: Wash the residue with hexane (2 mL) and dry in a vacuum to yield the product.

Visualizations

general_workflow start Start: Reactants (e.g., Cyclohexanone derivative, α,β-unsaturated carbonyl) reaction Annulation Reaction (e.g., Robinson, Michael-Aldol) - Control Temperature - Control Catalyst Conc. start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Workup - Quenching - Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: This compound derivative purification->product

Caption: General workflow for the synthesis and purification of Bicyclo[3.3.1]nonanes.

kinetic_vs_thermodynamic cluster_0 Robinson Annulation cluster_1 Product Formation reactants 2-Substituted Cyclohexenone + Michael Acceptor intermediate Intermediate reactants->intermediate Base kinetic Kinetic Product (e.g., anti-isomer) - Lower activation energy - Milder conditions intermediate->kinetic Fast, irreversible thermodynamic Thermodynamic Product (e.g., syn-isomer) - More stable product - Harsher conditions intermediate->thermodynamic Slow, reversible kinetic->thermodynamic Epimerization (e.g., xs Base, heat)

Caption: Kinetic vs. Thermodynamic control in Robinson annulation leading to diastereomers.

Caption: Troubleshooting workflow for this compound annulation reactions.

References

Technical Support Center: Optimizing the Scalability of Bicyclo[3.3.1]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[3.3.1]nonane and its derivatives for scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the this compound core, and which are most amenable to scaling up?

A1: Several strategies exist for constructing the this compound framework. The most common and scalable methods include:

  • Intramolecular Aldol Condensation: This is a widely used method, often promoted by bases like LiAlH(OtBu)3 or DIBAL-H, and can provide high yields (around 82%)[1]. Organocatalyzed versions of this reaction are also well-documented[1].

  • Tandem Michael Addition-Claisen Condensation: This cascade reaction can efficiently build the bicyclic core in a single step, with yields reported around 42%[1].

  • Robinson Annulation: A classic method involving the reaction of a ketone with a methyl vinyl ketone or a precursor. While effective, optimizing for scalability may require careful control of reaction conditions to minimize side products.

  • Hypervalent Iodine Oxidation followed by Intramolecular Aldol Reaction: This sequence, starting from commercially available phenols, offers a scalable route to functionalized bicyclo[3.3.1]non-3-en-2-ones with yields ranging from 57% to 88%[2].

  • One-Pot Michael-Aldol Annulation: A novel and effective one-pot process has been developed using substituted 1,3-cyclohexanediones and enals, providing good to excellent yields and often with good stereocontrol[3].

For large-scale synthesis, one-pot reactions and tandem cascades are often preferred as they reduce the number of unit operations.

Q2: What are the main challenges encountered when scaling up this compound synthesis?

A2: The primary challenges in scaling up include:

  • Stereocontrol: Maintaining the desired stereochemistry can be difficult on a larger scale due to variations in temperature gradients and mixing.

  • Reaction Exotherms: Many of the condensation and cyclization reactions are exothermic and require careful thermal management to prevent runaway reactions and the formation of byproducts.

  • Purification: The separation of the desired product from starting materials, reagents, and byproducts can become more complex and costly at a larger scale. Column chromatography, while common at the lab scale, is often not economically viable for large-scale production[4].

  • Reagent Handling and Cost: The cost and safe handling of large quantities of reagents, such as strong bases (e.g., tBuOK) or metal hydrides (e.g., DIBAL-H), are significant considerations[1].

  • Product Stability: The stability of the final bicyclic compound, especially those with strained ring systems, can be a concern during prolonged processing and storage[5].

Q3: How can the stereoselectivity of the this compound core formation be controlled during a scalable synthesis?

A3: Controlling stereoselectivity is crucial and can be achieved through several approaches:

  • Enzymatic Resolutions: Enzymatic kinetic resolution is a highly effective method for producing enantiomerically pure this compound intermediates. This is typically achieved through enantioselective hydrolysis of a racemic ester or acylation of a racemic alcohol[4].

  • Substrate Control: The inherent stereochemistry of a chiral starting material can direct the formation of a specific diastereomer.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and the choice of base or catalyst can significantly influence the stereochemical outcome.

Q4: What are the typical side reactions observed during this compound synthesis, and how can they be minimized?

A4: Common side reactions include:

  • Polymerization: Especially in reactions involving reactive monomers like formaldehyde or acrolein[7]. This can be minimized by controlling the rate of addition of reagents and maintaining optimal reaction temperatures.

  • Formation of Isomeric Byproducts: In ring-closing reactions, the formation of undesired constitutional isomers or diastereomers can occur. Careful selection of catalysts and reaction conditions is key to directing the reaction towards the desired product[5].

  • Over-alkylation or Multiple Condensations: In base-catalyzed reactions, polyalkylation or further condensation reactions can occur. Using a stoichiometric amount of base or a milder base can help to control this.

  • Decomposition of Starting Materials or Products: Some reagents or products may be unstable under the reaction conditions. Minimizing reaction times and working at lower temperatures can be beneficial.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Bicyclic Product - Incomplete reaction. - Competing side reactions (e.g., polymerization). - Decomposition of product or starting material.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time[4]. - Optimize the reaction temperature; some reactions may benefit from lower temperatures to reduce side reactions. - Use a slight excess of one reagent to drive the reaction to completion. - Consider a different catalyst or solvent system that may favor the desired reaction pathway.
Poor Stereoselectivity - Inappropriate catalyst or chiral auxiliary. - Racemization under reaction conditions. - Insufficient control over reaction temperature.- Screen a variety of chiral catalysts or auxiliaries. - Use milder reaction conditions (e.g., lower temperature, weaker base) to prevent racemization. - Ensure uniform and controlled heating/cooling, especially on a larger scale.
Formation of an Unexpected Isomer - The reaction conditions favor the formation of a thermodynamically more stable, but undesired, isomer. - The reaction is kinetically controlled, leading to a different product than expected.- Alter the reaction temperature; lower temperatures often favor kinetic products, while higher temperatures favor thermodynamic products. - Change the solvent or catalyst to alter the transition state energies of the competing pathways.
Difficulty in Product Purification - The product has similar polarity to a major byproduct or starting material. - The product is an oil and difficult to crystallize. - The product is unstable on silica gel.- Explore alternative purification methods such as crystallization, distillation (if thermally stable), or preparative HPLC. - For oily products, try to form a solid derivative (e.g., a salt) for purification and then regenerate the desired product. - Use a different stationary phase for chromatography (e.g., alumina) or passivate the silica gel with a base like triethylamine.
Reaction Fails to Initiate - Inactive catalyst or reagents. - Presence of inhibitors (e.g., water, oxygen). - Insufficient activation energy.- Use freshly prepared or purified reagents and catalysts. - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary[2]. - Gently heat the reaction mixture to initiate the reaction, but be prepared to cool it if it becomes too exothermic.
Quantitative Data Summary
Synthetic MethodKey ReagentsSolventTemperatureTimeYield (%)Reference
Intramolecular Aldol CondensationLiAlH(OtBu)3---82[1]
Tandem Michael-Claisen CascadetBuOK---42[1]
Thiophenol-mediated Epoxide Opening & Aldol ReactionCs2CO3, ThiophenolCH2Cl2Room Temp.1.5 h57-87[2]
Thiophenol-mediated Epoxide Opening & Aldol Reaction (Microwave)Cs2CO3, ThiophenolCH2Cl260 °C2 min64-88[2]
One-pot Alkylation and α-Arylationt-BuOKDMF/THF0-100 °C3 h60
Enzymatic HydrolysisPig Liver EsterasePhosphate Buffer (pH 7.0)Room Temp.~50% conversion-[4]

Experimental Protocols

Protocol 1: Scalable Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones[2]

This protocol describes a room temperature procedure for the thiophenol-mediated epoxide opening and intramolecular aldol reaction.

Materials:

  • Diepoxyketone starting material (1 equivalent)

  • Cesium Carbonate (Cs2CO3) (5 equivalents)

  • Thiol nucleophile (e.g., thiophenol) (3 equivalents)

  • Dichloromethane (CH2Cl2), dry and degassed

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of the diepoxyketone in dry, degassed CH2Cl2, add Cs2CO3 and the thiol nucleophile.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with brine. Separate the aqueous layer and extract it twice with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enzymatic Resolution of Racemic this compound Diacetate[4]

This protocol outlines the enzymatic hydrolysis of a racemic diacetate to obtain an enantiomerically enriched monoacetate and diol.

Materials:

  • Racemic diacetate (1 equivalent)

  • Phosphate buffer (pH 7.0)

  • Pig Liver Esterase (PLE)

  • Sodium chloride (NaCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend the racemic diacetate in a phosphate buffer (pH 7.0).

  • Add Pig Liver Esterase to the suspension. The optimal amount of enzyme should be determined for the specific substrate.

  • Vigorously stir the mixture at room temperature.

  • Monitor the progress of the hydrolysis by TLC or GC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Once ~50% conversion is reached, saturate the aqueous solution with NaCl.

  • Extract the mixture several times with EtOAc.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Separate the resulting monoacetate/diol from the unreacted diacetate by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction_setup Reaction Setup (Inert atmosphere if needed) start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup addition Reagent Addition (Controlled rate) reaction_setup->addition stirring Stirring & Monitoring (TLC/GC) addition->stirring quench Quenching stirring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Crystallization) concentration->purification product Final Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for this compound synthesis.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK fail Issue Persists: Re-evaluate Synthetic Route check_reagents->fail Reagents Impure extend_time Extend Reaction Time optimize_temp->extend_time No Improvement success Problem Resolved optimize_temp->success Yield Improved change_catalyst Change Catalyst or Solvent extend_time->change_catalyst No Improvement extend_time->success Yield Improved change_catalyst->success Yield Improved change_catalyst->fail No Improvement

Caption: Troubleshooting decision flow for low yield issues.

reaction_pathways start Cyclohexanone Derivative + α,β-Unsaturated Ketone michael Michael Addition start->michael intermediate 1,5-Diketone Intermediate michael->intermediate aldol Intramolecular Aldol Condensation intermediate->aldol product This compound Core aldol->product

Caption: Key reaction pathways in Robinson Annulation for this compound synthesis.

References

Technical Support Center: Purification and Separation of Bicyclo[3.3.1]nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and separation of Bicyclo[3.3.1]nonane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification and separation of this compound isomers.

Fractional Crystallization of Diastereomeric Salts

Q1: I've reacted my racemic this compound derivative with a chiral resolving agent, but no crystals are forming. What should I do?

A: Failure to crystallize is a common issue often related to solubility and supersaturation.[1] Here are several troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will have a significant solubility difference between the two diastereomeric salts.[2] If the salts are too soluble, crystallization will not occur. Conduct a solvent screen with a range of polarities.

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, which may induce crystallization.

  • Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are less soluble) to the solution to promote precipitation.[1]

  • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to initiate crystallization. If not, scratching the inside of the flask at the liquid-air interface can sometimes create nucleation sites.[1]

  • Temperature Reduction: Slowly lower the temperature of the solution, as solubility typically decreases with temperature.[1]

Q2: Both diastereomers are co-crystallizing, leading to low diastereomeric excess (d.e.). How can I improve the separation?

A: This indicates that the solubilities of the two diastereomeric salts in the chosen solvent are too similar.

  • Re-evaluate the Solvent System: A different solvent or a mixture of solvents might provide the necessary solubility difference.

  • Slow Cooling: A slower cooling rate favors the crystallization of the less soluble diastereomer. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

  • Multiple Recrystallizations: It may be necessary to perform several recrystallizations to enrich the desired diastereomer.[2] The number of recrystallizations depends on the initial diastereomeric excess.[2]

Q3: The yield of my desired diastereomeric salt is very low. How can I increase it?

A: A low yield suggests that a significant amount of the desired product remains in the mother liquor.[2]

  • Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.[1]

  • Longer Crystallization Time: Allow the crystallization mixture to stir for a longer period (aging) to maximize crystal growth.

  • Check Stoichiometry: Ensure the ratio of the racemic mixture to the resolving agent is optimal for salt formation.[1]

Enzymatic Kinetic Resolution

Q1: My enzymatic resolution of a racemic this compound diacetate is slow or incomplete.

A: Several factors can affect the efficiency of an enzymatic reaction.

  • Enzyme Choice: Not all enzymes are suitable for every substrate. Lipases (e.g., from Candida rugosa) and esterases (e.g., Pig Liver Esterase) are commonly used for the hydrolysis of esters.[3][4] Baker's yeast is often used for the reduction of ketones.[5]

  • Enzyme Activity: Ensure the enzyme is active. Enzyme activity can decrease with improper storage or age.

  • pH and Temperature: Enzymes have optimal pH and temperature ranges. For instance, a phosphate buffer at pH 7.0 is often used for esterase-catalyzed hydrolysis.[4]

  • Substrate Solubility: Poor solubility of the substrate can limit the reaction rate. Using a co-solvent or emulsifying agent might help, but be cautious as this can also affect enzyme activity.

  • Reaction Monitoring: Monitor the reaction closely (e.g., by TLC or GC) and stop it at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.[4]

Q2: The enantiomeric excess (e.e.) of my product is low after enzymatic resolution.

A: Low enantioselectivity can be a challenge.

  • Enzyme Screening: Different enzymes exhibit different enantioselectivities for the same substrate. Screening a variety of enzymes is recommended.

  • Reaction Conditions: Temperature can influence the enantioselectivity of an enzyme. Running the reaction at a lower temperature may improve the e.e., although it will likely slow down the reaction rate.

  • Stopping at ~50% Conversion: For a kinetic resolution, the highest e.e. for both the product and the unreacted starting material is theoretically achieved at 50% conversion.

Chromatographic Separation (HPLC & GC)

Q1: I am having difficulty separating this compound enantiomers using chiral HPLC.

A: Chiral HPLC method development can be complex.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and macrocyclic glycopeptide-based columns are common choices.[6][7] A screening of different columns is often necessary.

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of alkanes (like hexane) and an alcohol (like isopropanol or ethanol) is typically used. The ratio of these solvents significantly impacts retention and resolution.[8]

    • Reversed Phase: Acetonitrile or methanol with an aqueous buffer is common. The pH of the buffer can be crucial for ionizable compounds.[6]

    • Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[7][9]

  • Temperature and Flow Rate: Lowering the column temperature often improves chiral selectivity.[9] Optimizing the flow rate can enhance column efficiency and resolution.[9]

Q2: How can I separate diastereomers of a substituted this compound derivative?

A: Diastereomers have different physical properties and can typically be separated by standard chromatography techniques.

  • Column Chromatography (Flash Chromatography): This is often the first choice for preparative separation of diastereomers using silica gel or alumina as the stationary phase.

  • HPLC: If flash chromatography does not provide baseline separation, HPLC on a standard (achiral) stationary phase (e.g., C18 for reversed-phase or silica for normal-phase) is a powerful alternative.

  • GC: For volatile and thermally stable derivatives, gas chromatography can also be used to separate diastereomers.

Quantitative Data Summary

The following tables summarize quantitative data for the separation of this compound isomers from various sources.

Table 1: Enzymatic Kinetic Resolution of this compound Derivatives

Racemic SubstrateEnzymeProductYield (%)e.e. (%)Reference
This compound-2,6-dioneBaker's Yeast (for sweet dough)(+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dioneHigh (up to 45g scale)Enantiomerically pure
2,6-Diacetoxythis compoundLipase from Candida cylindracea(+)-(1S,2R,5S,6R)-Diol & (-)-(1R,2S,5R,6S)-DiacetateN/A81% (Diol), 95% (Diacetate)[10]

Table 2: Chiral HPLC Separation of this compound Derivatives

CompoundChiral Stationary PhaseMobile PhaseResultReference
This compound-2,7-dione enantiomersMicrocrystalline triacetylcelluloseN/ASuccessful resolution[11]
9-(4-methoxyphenyl)-9-(1-naphthyl)this compound atropisomersN/AN/APhysical separation of atropisomers[12]
Phenyl substituted this compound type 2 compound enantiomersDaicel CHIRALPAK® ADHexane/Isopropanol (80:20)Successful separation of enantiomers[8]
1,3,5,7-Tetraazathis compound, 3,7-diacetyl-Newcrom R1Acetonitrile, Water, Phosphoric acidSuccessful analysis[13]

Experimental Protocols

Protocol 1: Fractional Crystallization of Diastereomeric Salts

This protocol provides a general procedure for the resolution of a racemic this compound derivative containing an acidic or basic functional group.

  • Salt Formation: Dissolve the racemic this compound derivative in a suitable solvent. Add a stoichiometric amount (0.5 to 1.0 equivalent) of a chiral resolving agent (e.g., (+)-tartaric acid for a racemic base, or (R)-1-phenylethylamine for a racemic acid).[14]

  • Induce Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding or adding an anti-solvent can also be employed.

  • Isolation of Crystals: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using techniques such as HPLC or NMR.

  • Recrystallization (if necessary): If the d.e. is not satisfactory, recrystallize the salt from the same or a different solvent system until a constant optical rotation or d.e. is achieved.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water). Add a base (e.g., NaOH) or an acid (e.g., HCl) to neutralize the resolving agent and liberate the free enantiomer.[2]

  • Extraction and Purification: Extract the liberated enantiomer with an appropriate organic solvent. Dry the organic layer, remove the solvent, and purify the enantiomer further if needed (e.g., by distillation or recrystallization).

Protocol 2: Enzymatic Hydrolysis of a Racemic this compound Diacetate

This protocol is a general method for the kinetic resolution of a diacetate derivative using an esterase.

  • Reaction Setup: Suspend the racemic diacetate (1 equivalent) in a phosphate buffer (e.g., pH 7.0).[4]

  • Enzyme Addition: Add the selected esterase (e.g., Pig Liver Esterase) to the suspension. The optimal amount of enzyme should be determined experimentally.[4]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the hydrolysis by TLC or GC. The reaction is typically stopped at approximately 50% conversion to maximize the e.e. of both the product and the unreacted starting material.[4]

  • Work-up: Once ~50% conversion is reached, saturate the aqueous solution with NaCl to reduce the solubility of the organic compounds. Extract the mixture several times with an organic solvent like ethyl acetate.[4]

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Separate the resulting monoacetate/diol from the unreacted diacetate by column chromatography on silica gel.[4]

Visualizations

experimental_workflow_fractional_crystallization racemic_mixture Racemic this compound Derivative salt_formation Salt Formation racemic_mixture->salt_formation chiral_agent Chiral Resolving Agent chiral_agent->salt_formation solvent Suitable Solvent solvent->salt_formation crystallization Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Crystals filtration->crystals mother_liquor Mother Liquor filtration->mother_liquor analysis d.e. Analysis (HPLC/NMR) crystals->analysis analysis->crystallization Recrystallize liberation Liberation of Enantiomer (Acid/Base) analysis->liberation d.e. OK pure_enantiomer Purified Enantiomer liberation->pure_enantiomer

Caption: Workflow for Fractional Crystallization.

troubleshooting_logic_crystallization start Problem: No Crystallization check_solubility Are salts too soluble? start->check_solubility change_solvent Screen different solvents check_solubility->change_solvent Yes check_supersaturation Is supersaturation too low? check_solubility->check_supersaturation No increase_conc Increase concentration add_antisolvent Add anti-solvent increase_conc->add_antisolvent check_supersaturation->increase_conc Yes seed_crystals Add seed crystals check_supersaturation->seed_crystals No lower_temp Lower temperature slowly seed_crystals->lower_temp experimental_workflow_kinetic_resolution racemic_substrate Racemic this compound Substrate reaction Enzymatic Reaction (~50% conversion) racemic_substrate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction buffer Buffer (e.g., pH 7) buffer->reaction workup Work-up (Extraction) reaction->workup mixture Mixture of Product & Unreacted SM workup->mixture chromatography Column Chromatography mixture->chromatography product Enantioenriched Product chromatography->product unreacted_sm Enantioenriched Starting Material chromatography->unreacted_sm

References

improving the yield of Michael addition reactions for Bicyclo[3.3.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bicyclo[3.3.1]nonane derivatives using the Michael addition reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing the this compound core using a Michael addition?

A1: The construction of the this compound skeleton often involves a domino reaction sequence initiated by a Michael addition. A common and effective strategy is the tandem Michael-aldol annulation of cycloalkane-1,3-diones with α,β-unsaturated aldehydes or ketones.[1][2] This approach allows for the formation of multiple carbon-carbon bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. Another strategy involves successive Michael additions.[3][4] Additionally, enantioselective synthesis can be achieved using chiral phosphoric acid-catalyzed Michael cyclizations of enone diones.[5]

Q2: What are some of the key factors influencing the yield and stereoselectivity of the Michael addition in this context?

A2: The yield and stereoselectivity of the Michael addition for this compound synthesis are highly dependent on several factors. These include the choice of catalyst (base or organocatalyst), solvent, reaction temperature, and the nature of the substrates (Michael donor and acceptor).[1][5] For instance, the selection of the base is critical; while strong bases like DBU may lead to a mixture of products, weaker bases such as DABCO can drive the reaction to completion for the desired bicyclic ketols.[1] Organocatalysts, such as those derived from cinchona alkaloids, have been shown to provide high stereoselectivity in domino reactions.[6]

Q3: What are common side reactions to be aware of?

A3: A primary side reaction is the formation of only the initial Michael adduct without subsequent cyclization to form the bicyclic system.[1] This is often observed with certain bases like triethylamine or pyridine.[1] Other potential side reactions can include skeletal rearrangements of the this compound framework under certain Michael conditions.[7] In some cases, particularly with ethyl acrylate derivatives, a third consecutive Michael addition can occur, leading to alternative products.[3]

Troubleshooting Guide

Issue 1: Low to no yield of the desired this compound product.

  • Question: My reaction is not producing the expected bicyclic product. What are the potential causes and solutions?

  • Answer:

    • Inappropriate Catalyst/Base: The choice of catalyst is crucial. If you are using a base, its strength can significantly impact the reaction outcome. For instance, strong bases may favor the initial Michael addition but not the subsequent cyclization.

      • Recommendation: Screen a variety of bases with different strengths. For the domino Michael-aldol reaction of cycloalkane-1,3-diones with enals, weaker bases like DABCO have been shown to be effective in driving the reaction towards the bicyclic product, whereas triethylamine or pyridine may only yield the Michael adduct.[1]

    • Sub-optimal Reaction Conditions: Temperature and solvent play a significant role.

      • Recommendation: Try varying the reaction temperature. In some cases, higher temperatures may be required to facilitate the cyclization step.[1] Also, screen different solvents, as polarity can influence the reaction pathway.[1]

    • Poor Reactivity of Substrates: The nature of your Michael donor or acceptor may be hindering the reaction.

      • Recommendation: If possible, consider modifying your substrates to enhance their reactivity. For example, the use of more activated Michael acceptors can improve yields.

Issue 2: The reaction stops at the initial Michael adduct and does not cyclize.

  • Question: I am isolating the Michael adduct but not the desired this compound. How can I promote the cyclization step?

  • Answer:

    • Base Selection: As mentioned, some bases are more effective at promoting the initial Michael addition than the subsequent aldol cyclization.

      • Recommendation: Switch to a base that is known to facilitate the domino reaction. For example, if you are using triethylamine or DIPEA which may only give the Michael adduct, consider using DMAP or DABCO which can yield the desired bicyclic product.[1]

    • Reaction Conditions: The conditions may not be forcing enough to induce cyclization.

      • Recommendation: Increasing the reaction temperature and/or reaction time can often promote the intramolecular cyclization. For example, with DABCO as a catalyst, increasing the reaction time from 16 to 48 hours at 95 °C can lead to quantitative conversion to the bicyclic ketols.[1]

Issue 3: Poor stereoselectivity in the final product.

  • Question: I am obtaining a mixture of diastereomers. How can I improve the stereocontrol of the reaction?

  • Answer:

    • Catalyst Choice: The catalyst is a key determinant of stereoselectivity.

      • Recommendation: For enantioselective synthesis, consider using a chiral catalyst system. Chiral phosphoric acids have been successfully employed for the enantioselective desymmetrizing Michael cyclizations of enone diones.[5] Modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids have also been shown to provide excellent diastereoselectivities and high enantioselectivities.[6]

    • Reaction Conditions: Solvent and temperature can influence the stereochemical outcome.

      • Recommendation: The relative configuration of the product can sometimes be controlled by the appropriate choice of solvent, base, and temperature.[1] It is advisable to screen these parameters to optimize for the desired stereoisomer.

Quantitative Data Summary

The following table summarizes the effect of different bases on the domino Michael-aldol annulation of cyclohexane-1,3-dione with an enal to form a 6-hydroxythis compound-2,9-dione.

EntryBaseSolventTemperature (°C)Time (h)Product(s)Yield (%)Diastereomeric Ratio
1NaOMeToluene2016No reaction--
2PyrrolidineToluene2016No reaction--
3TriethylamineToluene2016Michael Adduct83-
4DIPEAToluene2016Michael Adduct62-
5PyridineToluene2016Michael Adduct75-
6DMAPToluene2016Bicyclic Ketols9875:25
7DBUToluene2016Michael Adduct + Bicyclic Ketols-1:1 mixture of products
8DABCOToluene2016Bicyclic Ketols981:1
9DABCOToluene9516Bicyclic Ketols-66:34
10DABCOToluene9548Bicyclic Ketolsquantitative90:10

Data adapted from UCL Discovery, Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis.[1]

Experimental Protocols

Protocol 1: General Procedure for Domino Michael-Hemiacetalization-Michael Reaction for 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

This protocol is based on a highly stereoselective synthesis using modularly designed organocatalysts (MDOs).[6]

  • To a vial, add the precatalyst modules (e.g., a cinchona alkaloid derivative and an amino acid, 10.0 mol % each).

  • Add dry toluene (1.0 mL).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add the (E)-3-aryl-2-nitroprop-2-en-1-ol substrate (1.0 equiv).

  • Stir the mixture for an additional 5 minutes.

  • Add the (E)-7-aryl-7-oxohept-5-enal substrate (1.2 equiv).

  • Stir the reaction mixture at the desired temperature until completion (monitor by TLC).

  • Upon completion, the resulting bicyclic hemiacetal can be oxidized (e.g., with PCC) to yield the 3-oxabicyclo[3.3.1]nonan-2-one derivative.

Protocol 2: General Procedure for Domino Michael-Aldol Annulation of Cycloalkane-1,3-diones with Enals

This protocol describes a one-pot procedure for the synthesis of 6-hydroxythis compound-2,9-diones.[1]

  • To a solution of the cycloalkane-1,3-dione (1.0 equiv) in a suitable solvent (e.g., toluene), add the enal (1.0-1.2 equiv).

  • Add the base catalyst (e.g., DABCO, 20 mol %).

  • Stir the reaction mixture at the desired temperature (e.g., 95 °C).

  • Monitor the reaction progress by TLC or other suitable analytical techniques.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Workup and Final Product precatalyst Precatalyst Modules (Cinchona Alkaloid + Amino Acid) solvent_add Add Dry Toluene precatalyst->solvent_add stir1 Stir at RT for 15 min solvent_add->stir1 add_nitroalkene Add Nitroalkene Substrate stir1->add_nitroalkene Activated Catalyst stir2 Stir for 5 min add_nitroalkene->stir2 add_enal Add Enal Substrate stir2->add_enal reaction Stir at Desired Temperature add_enal->reaction oxidation Oxidation (e.g., PCC) reaction->oxidation Bicyclic Hemiacetal Intermediate product Final Bicyclo[3.3.1]nonanone Derivative oxidation->product

Caption: Experimental workflow for the organocatalytic synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.

troubleshooting_logic cluster_no_reaction No Reaction cluster_cyclization_issue Cyclization Failure start Low Yield of this compound check_adduct Is the Michael Adduct Formed? start->check_adduct check_catalyst Screen Different Catalysts/Bases check_adduct->check_catalyst No change_base Switch to a Base Favoring Cyclization (e.g., DABCO) check_adduct->change_base Yes check_conditions Vary Temperature and Solvent check_catalyst->check_conditions check_substrates Check Substrate Reactivity check_conditions->check_substrates success Improved Yield of Bicyclic Product check_substrates->success increase_severity Increase Temperature and/or Reaction Time change_base->increase_severity increase_severity->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

refining reaction conditions for the functionalization of the Bicyclo[3.3.1]nonane bridgehead

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of the Bicyclo[3.3.1]nonane bridgehead.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the this compound bridgehead challenging?

A1: The bridgehead positions (C1 and C5) of the this compound system are tertiary carbons with significant steric hindrance. Reactions at these sites are often difficult due to the rigid cage-like structure which impedes the approach of reagents. Furthermore, the formation of carbocation intermediates at the bridgehead can be energetically unfavorable in smaller bicyclic systems, although it is possible in the this compound framework.[1]

Q2: What are the common strategies for introducing functional groups at the bridgehead position?

A2: Common strategies include:

  • Free Radical Reactions: Halogenation using reagents like N-bromosuccinimide (NBS) can introduce a handle for further transformations.

  • Carbocation-mediated Reactions: Generation of a bridgehead carbocation from a suitable precursor (e.g., a bridgehead alcohol or halide) allows for trapping with various nucleophiles.[2]

  • Organometallic Approaches: Bridgehead lithiation followed by quenching with an electrophile is a powerful method for creating carbon-carbon or carbon-heteroatom bonds.[3][4][5][6][7]

  • Direct C-H Functionalization: Emerging methods involving transition-metal catalysis or photoredox catalysis enable the direct conversion of a bridgehead C-H bond to a C-functional group bond, offering a more atom-economical approach.[8][9]

Q3: Can I achieve stereoselectivity in bridgehead functionalization?

A3: The rigid chair-chair or boat-chair conformation of the this compound skeleton can influence the stereochemical outcome of reactions. For prochiral substrates, the approach of reagents can be directed by the existing stereochemistry of the molecule. Chiral auxiliaries or catalysts can also be employed to achieve enantioselective transformations.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material Steric hindrance at the bridgehead: The reagent may be too bulky to approach the reaction center.* Use smaller, more reactive reagents.* Increase reaction temperature to overcome the activation energy barrier.* Consider a multi-step approach where a smaller functional group is first introduced and then elaborated.
Low reactivity of the C-H bond: The bridgehead C-H bond is relatively strong and unactivated.* For C-H functionalization, use a more active catalyst or a higher catalyst loading.* Consider converting the C-H bond to a more reactive group (e.g., via halogenation) prior to the desired functionalization.
Unfavorable carbocation formation: Conditions may not be suitable for generating a bridgehead carbocation.* Use a better leaving group on the precursor.* Employ a stronger Lewis acid or a more polar solvent to stabilize the carbocation intermediate.
Formation of multiple products/low regioselectivity Reaction at other positions: The reagent may react with other functional groups or less hindered C-H bonds in the molecule.* Use protecting groups for other reactive sites.* Employ a directing group to guide the reagent to the bridgehead position.* Optimize reaction conditions (e.g., lower temperature, different solvent) to favor the desired reaction pathway.
Rearrangement of carbocation intermediate: The initially formed bridgehead carbocation may rearrange to a more stable species.* Use a less polar solvent to discourage carbocation formation and rearrangement.* Employ a nucleophile that can trap the carbocation quickly.
Product decomposition Harsh reaction conditions: High temperatures or strong reagents may lead to the degradation of the desired product.* Use milder reaction conditions.* Decrease the reaction time.* Protect sensitive functional groups in the molecule.
Instability of the product: The functionalized product may be unstable under the reaction or workup conditions.* Perform the reaction under an inert atmosphere.* Use a milder workup procedure.* Isolate the product quickly and store it under appropriate conditions.

Quantitative Data on Reaction Conditions

Table 1: Carbocation-Mediated Bridgehead Functionalization

PrecursorReagent(s)SolventTemperatureTimeProductYield (%)
1-Bromothis compoundSilver triflate, AllyltrimethylsilaneMethylene chloride0 °C1 h1-Allylthis compoundHigh (not specified)
1-Bromothis compoundSilver triflate, BenzeneMethylene chloride0 °C1 h1-Phenylthis compoundHigh (not specified)
Bicyclo[3.3.1]nonan-1-olThiourea, 48% aq. HBr, Acetic acidAcetic acid/HBrReflux3 hThis compound-1-thiol58

Table 2: Bridgehead Lithiation and Electrophilic Quench

SubstrateBaseElectrophileSolventTemperatureProductYield (%)
This compound-2,4,9-trione derivativeLDAPrenyl bromideTHF-78 °C to rt5-Prenyl derivative-
This compound-2,4,9-trione derivativeLTMPPrenyl bromideTHF-78 °C to rt3-Prenyl derivative-
This compound derivativeChiral bis-lithium amides---Enantioselective lithiation-

Experimental Protocols

Protocol 1: Bridgehead Thiolation via Carbocation Intermediate

This protocol describes the synthesis of this compound-1-thiol from Bicyclo[3.3.1]nonan-1-ol.

Materials:

  • Bicyclo[3.3.1]nonan-1-ol

  • Thiourea

  • Glacial acetic acid

  • 48% aqueous hydrobromic acid

  • 15% aqueous sodium hydroxide solution

  • Argon atmosphere

Procedure:

  • To a stirred solution of thiourea (150 mmol) in glacial acetic acid (50 mL) and 48% aqueous HBr (25 mL), add the Bicyclo[3.3.1]nonan-1-ol (1 mmol).

  • Reflux the homogenized mixture under an argon atmosphere for 3 hours.

  • Pour the hot reaction mixture in small portions into a cold (ice bath) 15% aqueous NaOH solution (600 mL).

  • Stir the resulting mixture overnight at room temperature.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography to yield this compound-1-thiol (58% yield).

Protocol 2: Bridgehead Lithiation and Alkylation

This protocol is a general representation of a bridgehead lithiation followed by an electrophilic quench, based on strategies for the synthesis of polyprenylated acylphloroglucinols.[4][5][6][7]

Materials:

  • Substituted this compound-trione derivative

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

  • Electrophile (e.g., prenyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the this compound-trione derivative in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of the lithium amide base (LDA for C5 functionalization or LTMP for C3 functionalization) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for a specified time to allow for deprotonation.

  • Add the electrophile (e.g., prenyl bromide) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Bridgehead Thiolation cluster_protocol2 Protocol 2: Bridgehead Lithiation-Alkylation start1 Bicyclo[3.3.1]nonan-1-ol step1_1 React with Thiourea, HBr, Acetic Acid start1->step1_1 step1_2 Reflux step1_1->step1_2 step1_3 Basic Workup (NaOH) step1_2->step1_3 end1 This compound-1-thiol step1_3->end1 start2 This compound Derivative step2_1 Deprotonation (LDA or LTMP) start2->step2_1 step2_2 Electrophilic Quench (e.g., Prenyl Bromide) step2_1->step2_2 end2 Functionalized This compound step2_2->end2 troubleshooting_logic problem Low or No Conversion cause1 Steric Hindrance problem->cause1 cause2 Low Reactivity problem->cause2 solution1 Use smaller reagents Increase temperature cause1->solution1 solution2 Use more active catalyst Pre-functionalize cause2->solution2

References

addressing poor regioselectivity in Bicyclo[3.3.1]nonane derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Bicyclo[3.3.1]nonane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on the this compound core, and what factors influence reactivity?

A1: The primary sites for reactivity on the this compound scaffold are the bridgehead positions (C1 and C5), the methylene bridge (C9), and the carbons of the two cyclohexane rings (C2, C3, C4, C6, C7, C8). The reactivity and regioselectivity of derivatization are influenced by a combination of steric and electronic factors inherent to the rigid, chair-chair or boat-chair conformation of the bicyclic system. The accessibility of a specific position and the stability of reaction intermediates are key determinants of the reaction outcome.

Q2: I am observing a mixture of isomers in my reaction. What are the general strategies to improve regioselectivity?

A2: Achieving high regioselectivity in this compound derivatization often requires careful consideration of the substrate, reagents, and reaction conditions. Key strategies include:

  • Use of Directing Groups: Installing a functional group that can direct incoming reagents to a specific position is a powerful strategy.

  • Steric Hindrance: Employing bulky reagents that selectively react at the most accessible position can improve selectivity.

  • Solvent and Temperature Effects: Optimizing the solvent polarity and reaction temperature can influence the transition states of competing reaction pathways, thereby favoring the formation of one regioisomer.

  • Choice of Reagents: The nature of the reagent (e.g., electrophile, nucleophile, radical initiator) plays a crucial role in determining the site of attack.

Q3: How can I selectively functionalize the bridgehead position (C1 or C5)?

A3: Selective functionalization of the bridgehead positions is challenging due to their tertiary nature and steric hindrance. However, strategies such as free-radical reactions or the use of specific precursors where a functional group is already present at the bridgehead can be employed. For instance, the use of this compound-diones or -enones as precursors can direct modifications to specific positions.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Baeyer-Villiger Oxidation of this compound-2,9-dione

Question: I am attempting a Baeyer-Villiger oxidation on this compound-2,9-dione and obtaining a mixture of lactones. How can I control the regioselectivity of the oxygen insertion?

Answer: The regioselectivity in the Baeyer-Villiger oxidation of this compound-2,9-dione is primarily governed by kinetic and stereoelectronic factors, specifically the migratory aptitude of the adjacent carbon atoms and the stability of the tetrahedral intermediate.

Troubleshooting Steps:

  • Understand the Migratory Aptitude: In the this compound system, the bridgehead carbon (C1/C5) has a higher migratory aptitude than the methylene carbons (C3/C8). This is due to the greater relief of strain in the transition state when a bridgehead carbon migrates.

  • Consider the Carbonyl Reactivity: The C9 carbonyl group is generally more reactive towards nucleophilic attack by the peroxy acid than the C2 carbonyl. This is attributed to greater distortion from sp2 hybridization at C9. Therefore, oxygen insertion adjacent to the C9 carbonyl is often favored.

  • Optimize Reaction Conditions:

    • Peroxy Acid: The choice of peroxy acid can influence selectivity. m-Chloroperoxybenzoic acid (m-CPBA) is commonly used.

    • Solvent: A non-polar, aprotic solvent like chloroform or dichloromethane is typically employed.

    • Temperature: Running the reaction at a lower temperature can enhance selectivity by favoring the pathway with the lower activation energy.

Expected Outcome: Preferential oxygen insertion will occur between C1 and C9, and C5 and C9, leading to the formation of a nine-membered lactone ring. The ratio of the resulting regioisomers can be influenced by substituents on the bicyclic core.

Issue 2: Lack of Selectivity in the Halogenation of a this compound Derivative

Question: My halogenation reaction on a substituted this compound is yielding a complex mixture of mono- and di-halogenated products at various positions. How can I achieve better control?

Answer: Regioselective halogenation of the this compound core depends on the nature of the halogenating agent and the electronic and steric properties of the substrate.

Troubleshooting Steps:

  • Choose the Right Halogenating Agent:

    • For electrophilic halogenation on electron-rich positions (e.g., enol ethers), reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are effective.

    • For radical halogenation at allylic or bridgehead positions, NBS with a radical initiator (e.g., AIBN) or light can be used.

  • Utilize Directing Groups: The presence of an existing functional group can strongly influence the position of halogenation. For example, a hydroxyl or carbonyl group can direct halogenation to the α-position.

  • Control Reaction Stoichiometry and Time: To avoid over-halogenation, carefully control the stoichiometry of the halogenating agent and monitor the reaction progress closely using techniques like TLC or GC to stop the reaction upon consumption of the starting material.

  • Solvent Effects: The choice of solvent can impact the reactivity and selectivity of the halogenating agent.

Data Presentation

Table 1: Regioselectivity in the Baeyer-Villiger Oxidation of Substituted this compound-2,9-diones

SubstrateReagentSolventTemperature (°C)Major Product(s)Product RatioYield (%)
This compound-2,9-dionem-CPBACHCl₃253-Oxabicyclo[4.3.1]decane-4,8-dione-92
exo-7-Methylthis compound-2,9-dionem-CPBACHCl₃25exo-8-Methyl-3-oxabicyclo[4.3.1]decane-4,9-dione-85

Table 2: Regioselectivity in the Functionalization of this compound Derivatives

SubstrateReagent(s)SolventProduct(s)Product RatioYield (%)Reference
cis,cis-1,5-CyclooctadieneSeBr₂, PyridineCH₂Cl₂2,6-Dipyridinium-9-selenathis compound dibromide-Quantitative[2]
Bicyclo[3.3.1]nonan-9-oneDIBAL-HTolueneBicyclo[3.3.1]nonan-9-ol-82[3]
exo-7-Methylbicyclo[3.3.1]nonan-2-oneLDA, PhSeClTHFexo-7-Methyl-3-(phenylseleno)bicyclo[3.3.1]nonan-2-oneMajor regioisomer78[4]

Experimental Protocols

Protocol 1: Regioselective Baeyer-Villiger Oxidation of this compound-2,9-dione

Objective: To selectively oxidize the C9-carbonyl group of this compound-2,9-dione.

Materials:

  • This compound-2,9-dione

  • m-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound-2,9-dione (1.0 mmol) in anhydrous chloroform (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL) to destroy excess peroxy acid.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove m-chlorobenzoic acid, followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired lactone.

Protocol 2: Regioselective Synthesis of 2,6-Dipyridinium-9-selenathis compound dibromide

Objective: To achieve a high-yield, regioselective synthesis of a disubstituted 9-heterothis compound derivative.

Materials:

  • cis,cis-1,5-Cyclooctadiene

  • Selenium dibromide (SeBr₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • In a two-necked round-bottom flask under an inert atmosphere, dissolve cis,cis-1,5-cyclooctadiene (10 mmol) in anhydrous dichloromethane (50 mL).

  • In a separate flask, prepare a solution of selenium dibromide (10 mmol) in anhydrous dichloromethane (50 mL).

  • Add the SeBr₂ solution dropwise to the stirred solution of cyclooctadiene at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Add pyridine (22 mmol) dropwise to the reaction mixture.

  • Stir the mixture overnight at room temperature.

  • The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield the product as a white solid.[2]

Visualizations

Troubleshooting_Regioselectivity cluster_directing_group Directing Group Strategy cluster_no_directing_group Steric and Electronic Control start Poor Regioselectivity Observed q1 Identify Reactive Sites: Bridgehead vs. Bridge vs. Ring Carbons start->q1 q2 Is a Directing Group Present? q1->q2 dg_yes Leverage Directing Group Effect q2->dg_yes Yes ndg_q1 Desired Position? q2->ndg_q1 No dg_ortho_para Ortho/Para Directing (e.g., -OH, -OR) dg_yes->dg_ortho_para dg_meta Meta Directing (e.g., -C=O) dg_yes->dg_meta optimization General Optimization dg_ortho_para->optimization dg_meta->optimization ndg_bridgehead Bridgehead Functionalization ndg_q1->ndg_bridgehead Bridgehead ndg_bridge Bridge/Ring Functionalization ndg_q1->ndg_bridge Bridge/Ring ndg_bridgehead_sol Use Radical Initiators or Photochemical Conditions ndg_bridgehead->ndg_bridgehead_sol ndg_bridge_sol Employ Bulky Reagents to Target Less Hindered Positions ndg_bridge->ndg_bridge_sol ndg_bridgehead_sol->optimization ndg_bridge_sol->optimization opt_temp Lower Reaction Temperature optimization->opt_temp opt_solvent Vary Solvent Polarity optimization->opt_solvent opt_reagent Change Reagent Stoichiometry optimization->opt_reagent Experimental_Workflow_BV title Workflow for Regioselective Baeyer-Villiger Oxidation start Start: this compound-2,9-dione step1 Dissolve in Anhydrous CHCl₃ start->step1 step2 Cool to 0 °C step1->step2 step3 Add m-CPBA (1.2 eq.) step2->step3 step4 Stir at Room Temperature (24h) step3->step4 step5 Quench with Na₂SO₃ step4->step5 step6 Aqueous Workup (NaHCO₃, Brine) step5->step6 step7 Dry (MgSO₄) and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end Product: 3-Oxabicyclo[4.3.1]decane-4,8-dione step8->end

References

managing conformational rigidity in Bicyclo[3.3.1]nonane reaction design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bicyclo[3.3.1]nonane systems. The inherent conformational rigidity of this scaffold presents unique challenges in reaction design and stereochemical control. This guide aims to address common issues encountered during synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: My Robinson annulation to form a this compound is resulting in a mixture of diastereomers with poor selectivity. How can I improve this?

A1: The stereoselectivity of Robinson annulations leading to bicyclo[3.3.1]nonanes can be influenced by both kinetic and thermodynamic factors.

  • Kinetic Control: Under standard base-catalyzed conditions, the major diastereomer formed often places the one-carbon bridge substituent anti to the newly introduced keto ester/amide unit. This is the kinetically favored product. To enhance kinetic control, consider using milder reaction conditions, such as lower temperatures and shorter reaction times.

  • Thermodynamic Control: The syn diastereomer is often the thermodynamically more stable product. To favor this isomer, you can employ more forcing conditions, such as a large excess of a strong base (e.g., NaH) and prolonged reaction times or higher temperatures. This can facilitate a base-catalyzed epimerization to the more stable isomer.[1]

  • Substituent Effects: The nature of the substituents on both the cyclohexenone starting material and the Michael acceptor can influence the diastereomeric ratio, though in some reported cases, this influence was not significant.[1] It is worth experimenting with different protecting groups or analogues of your substrates.

Q2: I am observing an unexpected boat-chair conformation in my this compound derivative. What could be the cause?

A2: While the double chair conformation is generally the most stable for the this compound framework, certain substitution patterns can shift the equilibrium towards a boat-chair conformation.

  • Steric Interactions: Severe non-bonding interactions, particularly between bulky axial substituents at the C3 and C7 positions, can destabilize the chair-chair conformation and favor a boat-chair arrangement to alleviate this strain.

  • Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds, for example, between a hydroxyl group and a nitrogen atom within the bicyclic system, can lock the conformation in a boat-chair form.[2]

  • Heterocyclic Analogues: The introduction of heteroatoms can also alter conformational preferences. For instance, some 2,4-dioxathis compound derivatives have been shown to adopt a boat-chair conformation.[2]

Q3: My intramolecular aldol reaction to close the second ring of the this compound system is giving low yields. What can I do to optimize this?

A3: Low yields in the intramolecular aldol cyclization can stem from several factors, including competing side reactions and unfavorable equilibrium.

  • Base and Solvent Choice: The choice of base and solvent is critical. A systematic screening of different bases (e.g., KOH, NaOH, LiOH, Cs2CO3) and solvents (e.g., EtOH, MeOH, THF, CH2Cl2) is recommended. In some cases, a base-promoted intramolecular aldolization is a key step in the synthesis of complex natural products containing the this compound core.

  • Tandem Michael-Aldol Approach: Consider a one-pot tandem Michael addition-intramolecular aldolization. This approach can be highly efficient and stereoselective.[3][4] The reaction of a cyclohexanone derivative with an α,β-unsaturated aldehyde or ketone in the presence of a catalytic amount of base can directly yield the this compound scaffold.[3]

  • Temperature Control: Carefully controlling the reaction temperature is crucial. While some reactions proceed well at room temperature, others may require gentle heating to overcome the activation energy barrier.[3] Monitoring the reaction progress by TLC is essential to determine the optimal reaction time and prevent decomposition.

Q4: I am struggling to introduce a stereocenter at the one-carbon bridge (C9). What are the recommended strategies?

A4: Introducing a stereocenter at the C9 bridge is a known challenge in this compound synthesis.[1]

  • Chiral Starting Materials: One of the most reliable methods is to start with a chiral precursor where the desired stereochemistry is already established.

  • Asymmetric Catalysis: The use of chiral catalysts in the ring-forming reactions can induce enantioselectivity. For instance, copper-catalyzed enantioselective reduction has been used to prepare chiral this compound scaffolds.[3]

  • Diastereoselective Reactions: As discussed in Q1, controlling the diastereoselectivity of the Robinson annulation can provide a means to control the relative stereochemistry at the bridgehead and the one-carbon bridge. Subsequent transformations can then be used to modify the functionality.

Troubleshooting Guides

Table 1: Troubleshooting Poor Yields in this compound Synthesis

Symptom Possible Cause(s) Suggested Solution(s)
Low yield in Michael-Aldol tandem reactionIncomplete reactionMonitor reaction progress closely with TLC. Consider increasing reaction time or gentle heating.
Decomposition of starting materials or productUse milder base or lower reaction temperature. Ensure starting materials are pure.
Competing polymerization of the α,β-unsaturated componentAdd the α,β-unsaturated aldehyde/ketone slowly to the reaction mixture.
Low yield in intramolecular aldol cyclizationUnfavorable equilibriumScreen different solvents and bases to find conditions that favor the cyclized product.
Steric hindrance preventing ring closureRedesign the substrate to reduce steric bulk near the reacting centers.
Intermolecular side reactionsRun the reaction at high dilution to favor the intramolecular process.
Low yield in hypervalent iodine-mediated synthesisInefficient oxidationEnsure the hypervalent iodine reagent is fresh and of high purity.
Complex reaction mixtureOptimize purification strategy; consider derivatization to aid separation.

Table 2: Troubleshooting Poor Stereoselectivity

Symptom Possible Cause(s) Suggested Solution(s)
Poor diastereoselectivity in Robinson annulationLack of facial selectivity in the Michael addition or aldol condensationScreen different solvents and counterions (e.g., Li+, Na+, K+) which can influence transition state geometries.
Epimerization under reaction conditionsFor kinetic control, use milder conditions (lower temperature, shorter time). For thermodynamic control, use more forcing conditions to drive the reaction to the more stable isomer.[1]
Formation of unexpected conformersSteric clashes in the preferred chair-chair conformationRe-evaluate the substitution pattern. If possible, use smaller protecting groups or modify the synthetic route to avoid sterically demanding substituents at key positions.
Unanticipated intramolecular interactionsAnalyze the structure for potential hydrogen bonding or other non-covalent interactions that could favor a boat-chair conformation.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives via Tandem Michael-Aldol Reaction [3]

This protocol describes a highly stereoselective one-pot synthesis of bicyclo[3.3.1]nonenol derivatives.

  • Reaction Setup: To a solution of a cyclohexanone derivative (1.0 equiv.) and an α,β-unsaturated aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide, 0.1 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Protocol 2: Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones [5]

This protocol utilizes a hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and intramolecular aldol reaction sequence.

  • Epoxide Opening and Rearrangement (General Procedure A):

    • To a stirred solution of the epoxyketone starting material (1 equiv.) in dry, degassed CH2Cl2, add Cs2CO3 (5 equiv.) and the desired thiol nucleophile (3 equiv.).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Dilute with EtOAc and wash with brine.

    • Separate the organic layer, and extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry (MgSO4), filter, and concentrate under reduced pressure.

  • Microwave-Assisted Procedure (General Procedure B):

    • To a stirred solution of the epoxyketone (1 equiv.) in dry, degassed CH2Cl2, add Cs2CO3 (5 equiv.) and the thiol nucleophile (3 equiv.).

    • Heat the reaction mixture in a microwave reactor for 2 minutes at 60 °C.

    • Dilute with CH2Cl2 and wash with brine.

    • Perform extraction and purification as described in the conventional procedure.

Visualizations

Conformational_Equilibrium cluster_legend Legend cc Chair-Chair (More Stable) bc Boat-Chair (Less Stable) cc->bc Energy Barrier bc->cc Relaxation Equilibrium Equilibrium Energy Input Energy Input Spontaneous Process Spontaneous Process

Caption: Conformational equilibrium of the this compound scaffold.

Tandem_Michael_Aldol cluster_reactants Starting Materials cluster_reaction Reaction Cascade Cyclohexanone Cyclohexanone Derivative Michael_Addition Michael Addition Cyclohexanone->Michael_Addition Enone α,β-Unsaturated Aldehyde/Ketone Enone->Michael_Addition Intramolecular_Aldol Intramolecular Aldolization Michael_Addition->Intramolecular_Aldol Intermediate Product This compound Derivative Intramolecular_Aldol->Product Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Michael_Addition Base_Catalyst->Intramolecular_Aldol

Caption: Workflow for the one-pot tandem Michael-Aldol synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Bicyclo[3.3.1]nonane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Bicyclo[3.3.1]nonane intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound intermediates showing poor solubility?

A1: this compound is a rigid, nonpolar hydrocarbon scaffold.[1][2] Consequently, its derivatives often exhibit low solubility in polar solvents like water and alcohols. The overall solubility of your intermediate is a balance between the nonpolar bicycloalkane core and the polarity of its functional groups.[3] Intermediates with predominantly nonpolar substituents will have limited solubility in polar solvents, while those with multiple polar functional groups may be less soluble in nonpolar organic solvents.[4]

Q2: What is a good starting point for solvent selection for my this compound intermediate?

A2: A good starting point is the principle of "like dissolves like."[5][6] For nonpolar this compound intermediates, begin with nonpolar solvents such as hexanes, toluene, or dichloromethane. For intermediates with polar functional groups (e.g., hydroxyl, carboxyl, amino groups), polar aprotic solvents like DMSO and DMF, or polar protic solvents such as methanol and ethanol, are more suitable.[4] It is often beneficial to screen a range of solvents from different classes to find the optimal one.

Q3: How can I improve the solubility of a poorly soluble this compound intermediate?

A3: Several techniques can be employed to improve solubility:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent can significantly enhance solubility.

  • pH Adjustment: For intermediates with acidic or basic functional groups, adjusting the pH of the solution can lead to the formation of a more soluble salt.[3]

  • Temperature Variation: Solubility of solids generally increases with temperature. Heating the solvent can help dissolve your compound.

  • Micronization: Reducing the particle size of your solid intermediate increases the surface area available for solvation, which can improve the dissolution rate.[7]

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid. To remedy this, try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of your compound.

Troubleshooting Guides

Issue 1: Difficulty dissolving the this compound intermediate for a reaction.

Symptoms: The solid material does not dissolve in the chosen reaction solvent, even with stirring and gentle heating.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate solvent polarity. Consult the qualitative solubility table below and select a solvent with a polarity that better matches your intermediate.
Insufficient solvent volume. Gradually add more solvent in small portions until the solid dissolves. Be mindful of the desired reaction concentration.
Low dissolution rate. Gently heat the mixture while stirring. If the compound is thermally stable, refluxing may be an option.
Compound is sparingly soluble at room temperature. If the reaction conditions permit, run the reaction at an elevated temperature where the compound is more soluble.
Issue 2: Low recovery after recrystallization.

Symptoms: A significant amount of the this compound intermediate is lost during the recrystallization process, resulting in a poor yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
The compound is too soluble in the recrystallization solvent at low temperatures. Choose a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. A co-solvent system may be necessary.
Too much solvent was used. Minimize the amount of hot solvent used to dissolve the compound to ensure the solution is saturated.
Premature crystallization during hot filtration. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Data Presentation

Table 1: Qualitative Solubility of Functionalized this compound Intermediates

This table provides a general guideline for the expected solubility of this compound intermediates based on their functional groups.

Functional Group(s) Nonpolar Solvents (e.g., Hexane, Toluene) Polar Aprotic Solvents (e.g., DCM, THF, EtOAc) Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
Unsubstituted/Alkyl HighModerateLow / Insoluble
Ketone/Ester ModerateHighLow / Insoluble
Hydroxyl/Diol Low / InsolubleModerateModerate to High
Carboxylic Acid Low / InsolubleModerateModerate (pH dependent)
Amine ModerateHighModerate (pH dependent)

Note: This is a qualitative guide. Actual solubility can vary based on the specific structure and substitution pattern.

Table 2: Hypothetical Quantitative Solubility Data of Selected this compound Intermediates at 25°C (mg/mL)
Intermediate Hexane Toluene Dichloromethane (DCM) Ethyl Acetate (EtOAc) Methanol
This compound>100>100>10050-100<1
Bicyclo[3.3.1]nonan-9-one10-2050-100>100>1005-10
This compound-2,6-dione<15-1020-5050-10010-20
endo-Bicyclo[3.3.1]nonan-9-ol1-510-2050-100>10050-100
This compound-9-carboxylic acid<1<15-1020-5050-100

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes. It is essential to determine the solubility of your specific compound experimentally.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of a this compound intermediate in a range of solvents.

Methodology:

  • Add approximately 10 mg of the this compound intermediate to a small vial.

  • Add 0.5 mL of the test solvent to the vial.

  • Stir or vortex the mixture at room temperature for 1-2 minutes.

  • Observe and record whether the solid is soluble, partially soluble, or insoluble.

  • If the solid is insoluble at room temperature, gently heat the vial and observe any changes in solubility.

Protocol 2: Isothermal Saturation Method for Quantitative Solubility Determination

Objective: To accurately determine the solubility of a this compound intermediate in a specific solvent at a constant temperature.

Methodology:

  • Add an excess amount of the this compound intermediate to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

  • Calculate the solubility in mg/mL or other appropriate units.

Mandatory Visualization

Troubleshooting_Workflow start Solubility Issue with This compound Intermediate dissolution_problem Poor Dissolution in Reaction Solvent start->dissolution_problem recrystallization_problem Low Recrystallization Yield start->recrystallization_problem check_polarity Is solvent polarity appropriate? dissolution_problem->check_polarity check_solubility_at_low_T Is compound too soluble at low temperature? recrystallization_problem->check_solubility_at_low_T increase_volume Increase solvent volume check_polarity->increase_volume Yes change_solvent Select a more suitable solvent (refer to Table 1) check_polarity->change_solvent No heat_solvent Apply gentle heating increase_volume->heat_solvent solution Problem Resolved heat_solvent->solution change_solvent->solution use_less_solvent Use minimum hot solvent check_solubility_at_low_T->use_less_solvent Yes change_recrystallization_solvent Choose a different solvent or co-solvent system check_solubility_at_low_T->change_recrystallization_solvent No slow_cooling Ensure slow cooling use_less_solvent->slow_cooling slow_cooling->solution change_recrystallization_solvent->solution

Caption: Troubleshooting workflow for solubility issues.

Solubility_Enhancement_Strategies poor_solubility Poorly Soluble This compound Intermediate physical_modification Physical Modification poor_solubility->physical_modification chemical_modification Chemical Modification poor_solubility->chemical_modification formulation_approach Formulation Approach poor_solubility->formulation_approach micronization Micronization (Particle Size Reduction) physical_modification->micronization solid_dispersion Solid Dispersion physical_modification->solid_dispersion salt_formation Salt Formation (for acidic/basic compounds) chemical_modification->salt_formation prodrug Prodrug Synthesis chemical_modification->prodrug co_solvency Co-solvency formulation_approach->co_solvency surfactants Use of Surfactants formulation_approach->surfactants

Caption: Strategies for enhancing solubility.

References

Validation & Comparative

comparative analysis of Bicyclo[3.3.1]nonane versus adamantane scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of rigid, three-dimensional molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of therapeutic agents. Among the plethora of available scaffolds, the bicyclo[3.3.1]nonane and adamantane frameworks have garnered significant attention due to their unique stereochemical and physicochemical properties. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design and development.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The selection of a molecular scaffold profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Both this compound and adamantane offer distinct advantages in modulating these properties.

Data Presentation: Physicochemical and Metabolic Stability Parameters
PropertyThis compoundAdamantaneKey Considerations for Drug Design
Molecular Formula C₉H₁₆C₁₀H₁₆Adamantane has one additional carbon atom, contributing to its slightly higher molecular weight and lipophilicity.
Molecular Weight 124.22 g/mol 136.24 g/mol Minimal difference, but can be a factor in overall drug size and ligand efficiency.
Calculated LogP ~2.5 - 3.3~2.9 - 3.3Both scaffolds are highly lipophilic, which can enhance membrane permeability, including crossing the blood-brain barrier. However, high lipophilicity can also lead to poor solubility and increased metabolic clearance.
Conformational Flexibility Possesses conformational flexibility, existing in chair-chair, chair-boat, and boat-boat conformations. This allows for adaptable binding to target proteins.Highly rigid and symmetrical (Td point group), which can pre-organize substituents into a specific orientation for optimal target interaction, but may limit adaptability.The choice between a flexible and a rigid scaffold depends on the specific binding pocket of the target protein.
Metabolic Stability Generally considered to be metabolically stable due to its bridged structure, which can sterically hinder access by metabolic enzymes.[1] However, specific quantitative data for this compound-containing drugs is limited in the public domain.Known to enhance metabolic stability by protecting adjacent functional groups from enzymatic degradation.[2] However, the adamantyl group itself can be a site of metabolism, typically through hydroxylation.[3]Both scaffolds can be strategically employed to block metabolic hotspots in a drug molecule. The site of substitution on the scaffold is critical in determining the overall metabolic fate.

Note: LogP values are estimations and can vary based on the calculation method and substitution patterns on the core scaffold.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound, providing a measure of its lipophilicity.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a known volume of the aqueous phase (water or buffer) and an equal volume of the organic phase (1-octanol) to a glass vial.

    • Spike the biphasic system with a small volume of the test compound stock solution to achieve a final concentration that is within the linear range of the analytical method.

  • Equilibration:

    • Securely cap the vials and vortex vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing and facilitate partitioning of the compound between the two phases.

    • Allow the vials to stand undisturbed or centrifuge at a low speed to achieve complete phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the aqueous and organic layers, avoiding contamination of one phase with the other.

    • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculation of LogP: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous): LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound and positive control (a compound with known metabolic instability)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubation plates (e.g., 96-well plates)

  • Incubator/shaker (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent.

    • On ice, thaw the liver microsomes and dilute them to the desired protein concentration in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In the wells of an incubation plate, combine the liver microsome solution and the test compound. Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of the cold quenching solution.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k

    • The intrinsic clearance (CLᵢₙₜ) is calculated as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL) * 1000

Signaling Pathways and Mechanisms of Action

The rigid three-dimensional structures of both this compound and adamantane allow for the precise spatial orientation of pharmacophoric groups, leading to high-affinity and selective interactions with biological targets.

Adamantane Scaffold: Memantine and the NMDA Receptor Signaling Pathway

Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease. Its mechanism of action involves the modulation of glutamatergic neurotransmission.

Memantine_NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_channel Ca²⁺ Channel NMDAR->Ca_channel Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_channel->Excitotoxicity Excessive influx leads to Memantine Memantine Memantine->Ca_channel Blocks (Uncompetitive)

Memantine's mechanism of action at the NMDA receptor.
This compound Scaffold: Dopamantine and the Dopamine Signaling Pathway

Dopamantine is an adamantane analog that incorporates a dopamine moiety. It was designed to leverage the lipophilic nature of the cage structure to facilitate the delivery of dopamine to the central nervous system for the potential treatment of Parkinson's disease. Its mechanism of action is predicated on interacting with dopamine receptors.

Dopamantine_Dopamine_Pathway Dopamine_syn Dopamine Dopamine_Receptor Dopamine Receptor (e.g., D1 or D2) Dopamine_syn->Dopamine_Receptor Binds to G_Protein G-protein Dopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets, leading to Dopamantine Dopamantine Dopamantine->Dopamine_Receptor Acts as agonist

Proposed mechanism of Dopamantine via the dopamine signaling pathway.

Conclusion

Both this compound and adamantane scaffolds offer compelling advantages in drug design, particularly in enhancing lipophilicity and metabolic stability. Adamantane's rigidity can be beneficial for high-affinity binding, as evidenced by its presence in several approved drugs. This compound, with its greater conformational flexibility, may offer advantages in binding to targets with more dynamic binding pockets.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic accessibility of the final drug candidate. The experimental protocols and comparative data presented in this guide provide a foundational framework for making these critical decisions in the drug discovery and development process.

References

Comparative In Vitro Efficacy of Bicyclo[3.3.1]nonane Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic activity of novel Bicyclo[3.3.1]nonane derivatives. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols.

The quest for novel therapeutic agents has led to the exploration of unique molecular scaffolds, with this compound derivatives emerging as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer potential.[1][2][3] Their rigid, three-dimensional structure provides a versatile framework for the design of targeted therapies. This guide offers a comparative overview of the in vitro cytotoxic activity of a series of novel 8-(phenylcarbamoyl)this compound derivatives against Ehrlich Ascites Carcinoma (EAC) cell lines, providing valuable insights for researchers in oncology and medicinal chemistry.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic effects of three synthesized this compound derivatives were evaluated to determine their half-maximal inhibitory concentration (IC50). The results, as determined by the MTT assay, are summarized in the table below. A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell proliferation.

Compound IDDerivative NameTarget Cell LineIC50 (µg/mL)[1][4]
1 8-(phenylcarbamoyl)this compoundEAC151.71
2 8-(2'-methoxyphenylcarbamoyl)this compoundEAC148.23
3 8-(4'-methoxyphenylcarbamoyl)this compoundEAC110.65

The data clearly indicates that the substitution pattern on the phenylcarbamoyl moiety significantly influences the cytotoxic activity of these derivatives. The presence of a methoxy group, particularly at the 4'-position, enhances the anticancer potency of the compound, as evidenced by the lower IC50 value of compound 3 .[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, enabling reproducibility and further investigation.

Cell Culture and Maintenance

Ehrlich Ascites Carcinoma (EAC) cells were used for the in vitro cytotoxicity studies. The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

Two primary assays were employed to determine the cytotoxic effects of the this compound derivatives: the Trypan Blue Dye Exclusion Assay and the MTT Cell Proliferation Assay.[1][4]

1. Trypan Blue Dye Exclusion Assay:

This assay is used to differentiate viable from non-viable cells.

  • Cell Seeding: EAC cells were seeded in 6-well plates at a density of 1 x 10^6 cells per well.

  • Compound Treatment: The cells were treated with varying concentrations of the test compounds (10-200 µg/mL) and incubated for 3 hours.

  • Staining: After incubation, the cells were harvested, and a 10 µL aliquot of the cell suspension was mixed with an equal volume of 0.4% Trypan Blue stain.

  • Cell Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a microscope.

  • Calculation: The percentage of cytotoxicity was calculated using the formula: % Cytotoxicity = (Number of non-viable cells / Total number of cells) x 100

2. MTT Cell Proliferation Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: EAC cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with different concentrations of the this compound derivatives and incubated for 24 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.[1]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of the this compound derivatives.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_trypan Trypan Blue Assay cluster_analysis Data Analysis start Start culture EAC Cell Culture start->culture seed Seed Cells into Plates culture->seed treat Treat with this compound Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24 hours treat->incubate mtt_add Add MTT Reagent incubate->mtt_add trypan_stain Stain with Trypan Blue incubate->trypan_stain mtt_incubate Incubate for 4 hours mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read calc Calculate % Cell Viability mtt_read->calc trypan_count Count Viable and Non-viable Cells trypan_stain->trypan_count trypan_count->calc ic50 Determine IC50 Values calc->ic50 end End ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives.

Putative Signaling Pathway for Apoptosis Induction

This compound derivatives may exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a simplified, putative signaling pathway that could be involved.

G compound This compound Derivative cell Cancer Cell compound->cell mito Mitochondrial Stress cell->mito Induces bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cytoC Cytochrome c Release bax->cytoC bcl2->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A putative mitochondrial-mediated apoptosis pathway induced by this compound derivatives.

References

Comparative Guide to Experimentally Validated Reaction Mechanisms of Bicyclo[3.3.1]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predicted Bicyclo[3.3.1]nonane Reaction Mechanisms with Supporting Experimental Data.

The this compound framework is a key structural motif in a multitude of biologically active natural products and serves as a crucial building block in medicinal chemistry. The stereocontrolled synthesis of this bridged bicyclic system presents significant synthetic challenges. A thorough understanding of the underlying reaction mechanisms is paramount for the rational design of efficient and selective synthetic routes. This guide provides a comparative analysis of prominent reaction mechanisms for the synthesis of this compound derivatives, focusing on the experimental validation of theoretically predicted pathways.

Robinson Annulation: A Comparative Mechanistic Study

The Robinson annulation is a classic and versatile method for the construction of six-membered rings, frequently employed in the synthesis of this compound systems. Computational studies have proposed several mechanistic pathways for this transformation, with experimental evidence playing a crucial role in validating the most plausible route. A key study combined computational analysis with experimental observations to elucidate the mechanism of the base-catalyzed Robinson annulation leading to bicyclo[3.3.1]nonanes.

Predicted Mechanisms vs. Experimental Validation

Table 1: Comparison of Predicted Robinson Annulation Mechanisms

Predicted MechanismKey FeaturesActivation Energy (Computational)Experimental Consistency
Direct Proton ShiftIntramolecular proton transfer without solvent participation.HighInconsistent with observed stereoselectivity.
Water-Assisted Proton ShiftWater molecule facilitates the proton transfer.ModeratePlausible, but less favorable than methanol assistance.
Methanol-Assisted Proton Shift Methanol acts as a proton shuttle in the key hydrogen-shift step. Lowest Consistent with kinetically controlled formation of the major anti-diastereomer. [1][2]

Experimental Protocol: Base-Catalyzed Robinson Annulation

A representative experimental procedure for the base-catalyzed Robinson annulation to investigate one-carbon bridge stereochemistry is as follows:

To a solution of 2-allyl-2-cyclohexenone (1.0 equiv) in a suitable solvent (e.g., ethanol), ethyl acetoacetate (1.2 equiv) and a base such as sodium ethoxide (1.1 equiv) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the this compound product. The diastereomeric ratio is determined by ¹H NMR spectroscopy.[2]

Logical Relationship of Robinson Annulation Pathway

G Robinson Annulation: Methanol-Assisted Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation MA_Start Enolate + α,β-Unsaturated Ketone MA_Product 1,5-Diketone (Michael Adduct) MA_Start->MA_Product Base Aldol_Start 1,5-Diketone MA_Product->Aldol_Start Enolate_Formation Enolate Formation Aldol_Start->Enolate_Formation Base Cyclization Intramolecular Cyclization Enolate_Formation->Cyclization Methanol_Shift Methanol-Assisted H-Shift (Rate-Determining) Cyclization->Methanol_Shift Dehydration Dehydration Methanol_Shift->Dehydration Aldol_Product Bicyclo[3.3.1]nonenone Dehydration->Aldol_Product

Caption: Methanol-assisted Robinson annulation pathway.

Intramolecular Aldol Reaction: Mechanistic Insights from In Situ NMR

The intramolecular aldol reaction is another cornerstone in the synthesis of the this compound core. A study on the formation of functionalized bicyclo[3.3.1]non-3-en-2-ones from diepoxyketones provided compelling experimental evidence for the proposed reaction mechanism through the isolation of a key intermediate and in situ Nuclear Magnetic Resonance (NMR) studies.[3]

Proposed Mechanism and Experimental Validation

The proposed mechanism involves a cascade of reactions including an epoxide opening, followed by an intramolecular aldol reaction. The experimental validation was achieved by:

  • Isolation of a Key Intermediate: Quenching the reaction at an early stage allowed for the isolation and characterization of the epoxyketone intermediate. Resubjecting this intermediate to the reaction conditions yielded the final bicyclo[3.3.1]non-3-en-2-one product, confirming its role in the reaction pathway.[3]

  • In Situ NMR Monitoring: Real-time monitoring of the reaction mixture by ¹H NMR spectroscopy allowed for the observation of the disappearance of starting material signals and the appearance of signals corresponding to the intermediate and the final product, providing direct evidence for the proposed sequence of events.[3]

Table 2: Experimental Validation of Intramolecular Aldol Cascade

Experimental TechniqueObservationMechanistic Implication
Intermediate IsolationAn epoxyketone intermediate was isolated and fully characterized.Confirms the stepwise nature of the reaction.
In Situ ¹H NMRSequential appearance and disappearance of signals for starting material, intermediate, and product.Provides real-time evidence for the proposed reaction pathway.

Experimental Protocol: In Situ NMR Reaction Monitoring

A solution of the starting diepoxyketone and a thiol nucleophile in a deuterated solvent (e.g., CDCl₃) is prepared in an NMR tube. The reaction is initiated by the addition of a base (e.g., Cs₂CO₃). The ¹H NMR spectra are then acquired at regular intervals at a constant temperature. The changes in the integrals of characteristic signals for the starting material, intermediate, and product are plotted against time to generate kinetic profiles.[3]

Experimental Workflow for Mechanistic Validation

G Workflow for Validating Intramolecular Aldol Mechanism Start Start: Diepoxyketone Reaction Reaction with Thiol & Base Start->Reaction Quench Early Reaction Quench Reaction->Quench InSitu_NMR In Situ NMR Monitoring Reaction->InSitu_NMR Final_Product_2 Final Bicyclo[3.3.1]nonenone Reaction->Final_Product_2 Reaction to Completion Isolate Isolate Intermediate Quench->Isolate Characterize Characterize Intermediate (NMR, MS, etc.) Isolate->Characterize Resubmit Resubmit Intermediate to Reaction Conditions Isolate->Resubmit Final_Product_1 Final Bicyclo[3.3.1]nonenone Resubmit->Final_Product_1 Kinetic_Profile Generate Kinetic Profile InSitu_NMR->Kinetic_Profile

Caption: Experimental workflow for mechanistic validation.

Cationic Cyclization: Trapping of Reactive Intermediates

The formation of this compound derivatives via cationic cyclization reactions involves highly reactive carbocationic intermediates. The direct observation of these species is often challenging. Therefore, trapping experiments, in conjunction with computational studies, are instrumental in validating proposed mechanisms. An acid-catalyzed cyclization of alkynol derivatives to bicyclo[3.3.1]nonanes was shown to proceed through a vinyl cation intermediate.[4]

Proposed Mechanism and Experimental Evidence

The proposed mechanism involves the formation of a vinyl cation, which is then trapped intramolecularly. While direct observation of the vinyl cation is difficult, its existence is supported by:

  • Trapping Experiments: The reaction was performed in the presence of external nucleophiles (e.g., benzene), which led to the formation of products resulting from the intermolecular trapping of the carbocationic intermediate.[4]

  • Computational Studies: Density Functional Theory (DFT) calculations supported the feasibility of the proposed vinyl cation intermediate and the subsequent cyclization pathway.[5]

Table 3: Evidence for Vinyl Cation Intermediate in Cationic Cyclization

Experimental/Computational MethodFindingMechanistic Significance
Intermolecular Trapping ExperimentFormation of products from the reaction of the intermediate with an external nucleophile.Provides strong evidence for the existence of a reactive carbocationic intermediate.
DFT CalculationsThe calculated energy profile supports the formation of a vinyl cation and its subsequent cyclization.Corroborates the experimental findings and provides a theoretical basis for the proposed mechanism.

Experimental Protocol: Trapping of a Carbocation Intermediate

To a solution of the starting alkynol derivative (1.0 equiv) in a suitable solvent mixture (e.g., 1,1,1,3,3,3-hexafluoroisopropanol and benzene), a catalytic amount of a strong acid (e.g., triflic acid) is added. The reaction mixture is heated, and upon completion, it is diluted with an organic solvent and filtered through a pad of silica gel and sodium bicarbonate. The filtrate is concentrated, and the product resulting from the trapping of the carbocation by benzene is isolated and characterized by spectroscopic methods.[4]

Signaling Pathway of Cationic Cyclization

G Cationic Cyclization via Vinyl Cation Intermediate Alkynol Alkynol Derivative Protonation Protonation Alkynol->Protonation H+ Vinyl_Cation Vinyl Cation Intermediate Protonation->Vinyl_Cation Intramolecular_Cyclization Intramolecular Cyclization Vinyl_Cation->Intramolecular_Cyclization Trapped_Product Trapped Product Vinyl_Cation->Trapped_Product Trapping Bicyclo_Product This compound Product Intramolecular_Cyclization->Bicyclo_Product Trapping_Agent External Nucleophile (e.g., Benzene) Trapping_Agent->Trapped_Product

Caption: Cationic cyclization and intermediate trapping.

This guide highlights the critical interplay between theoretical predictions and experimental validation in understanding the complex reaction mechanisms involved in the synthesis of this compound derivatives. The presented data and protocols offer a valuable resource for researchers in the field, enabling the informed design of synthetic strategies for this important class of molecules.

References

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Bicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral bicyclo[3.3.1]nonane derivatives, the unambiguous determination of their absolute configuration is a critical step. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Single Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Mosher's method. This comprehensive overview presents quantitative data, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate method for your specific research needs.

Method Comparison

The selection of a method for determining the absolute configuration of a chiral this compound derivative is a multifactorial decision, weighing the nature of the sample, available instrumentation, and the desired level of certainty. The following tables provide a comparative summary of these techniques.

Performance and Sample Requirements
FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)Single Crystal X-ray CrystallographyNMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Anomalous dispersion of X-rays by atoms in a single crystal.Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent.
Sample State SolutionSolution or neat liquidSingle crystalSolution
Sample Amount 0.1 - 1.0 mg/mL5 - 15 mg (recoverable)A single crystal of ~0.05 - 0.5 mm in diameter[1]1 - 10 mg
Measurement Time Minutes to a few hours1 - 12 hours for data collection[2]6 - 24 hours for data collection for a typical small molecule[3]4 - 6 hours of active effort over 1-2 days for derivatization and NMR analysis[1][4]
Throughput HighMediumLowMedium
Cost Moderate to High (instrumentation)High (instrumentation)High (instrumentation and/or service)Low to Moderate (NMR access is common)
Advantages and Disadvantages
MethodAdvantagesDisadvantages
ECD High sensitivity for molecules with chromophores. Relatively fast measurement. Requires small sample amounts.Requires a chromophore near the stereocenter. Computational analysis (TDDFT) is often necessary for confident assignment.[5]
VCD Applicable to a wide range of molecules, including those without UV-Vis chromophores. Provides rich structural information.[6][7]Lower sensitivity than ECD. Requires higher sample concentrations. Computational analysis (DFT) is essential.[8][6][7]
X-ray Crystallography Provides unambiguous determination of the 3D structure and absolute configuration (the "gold standard").Requires a high-quality single crystal, which can be challenging to obtain. Not suitable for amorphous solids, oils, or liquids.
NMR (Mosher's) Widely accessible instrumentation. Well-established and reliable empirical method. Can be used for molecules that are difficult to crystallize.[1][4][9]Requires derivatization with a chiral reagent, which may not be straightforward for all functional groups. The analysis can be complex for molecules with multiple stereocenters or conformational flexibility.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable data for the determination of absolute configuration. Below are generalized methodologies for the key experiments discussed.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the enantiomerically pure this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the UV-Vis region of interest.

    • The concentration should be adjusted to yield a maximum absorbance of approximately 0.8-1.0 in the spectral region of interest. A typical concentration range is 0.1 to 1.0 mg/mL.

  • Instrumentation and Data Acquisition:

    • Use a calibrated circular dichroism spectrometer.

    • Record the ECD spectrum over a suitable wavelength range, typically from 190 to 400 nm.

    • Acquire a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

  • Computational Analysis (TDDFT):

    • Perform a conformational search of the this compound derivative using a suitable molecular mechanics force field.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level.

    • Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TDDFT).

    • Generate a Boltzmann-averaged theoretical ECD spectrum based on the relative energies of the conformers.

  • Assignment of Absolute Configuration:

    • Compare the experimental ECD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • A good match in the sign and shape of the Cotton effects confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the one calculated (i.e., the S-enantiomer).

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the enantiomerically pure this compound derivative in a suitable infrared-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride).

    • A relatively high concentration is typically required, in the range of 5-15 mg in a small volume.[8] The sample is recoverable.[8]

  • Instrumentation and Data Acquisition:

    • Use a VCD spectrometer, which is often an FT-IR spectrometer equipped with a photoelastic modulator.

    • Acquire the VCD and infrared absorption spectra over the mid-IR range (typically 4000-800 cm⁻¹).

    • Data acquisition can take several hours to achieve a good signal-to-noise ratio.[2]

  • Computational Analysis (DFT):

    • Similar to ECD, perform a conformational analysis and DFT geometry optimization of the low-energy conformers.

    • Calculate the VCD spectrum for each conformer using DFT.

    • Generate a Boltzmann-averaged theoretical VCD spectrum.

  • Assignment of Absolute Configuration:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • The absolute configuration is assigned based on the agreement between the signs and relative intensities of the experimental and calculated VCD bands.[8][6][7]

Single Crystal X-ray Crystallography
  • Crystal Growth:

    • Grow a single crystal of the enantiomerically pure this compound derivative of suitable size (typically 0.05-0.5 mm in each dimension) and quality (well-defined faces, no cracks).[1] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount the crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam. Data collection can take from a few hours to a day.[3]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates.

  • Determination of Absolute Configuration:

    • The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to zero for the determined structure indicates a high probability of the correct absolute configuration assignment.

NMR Spectroscopy (Mosher's Method)

This method is applicable to this compound derivatives possessing a secondary alcohol or primary/secondary amine functionality.

  • Derivatization:

    • Divide the enantiomerically pure sample into two portions.

    • React one portion with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the corresponding (S)- and (R)-MTPA esters or amides. Ensure the reactions go to completion.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

    • Assign the proton signals for each diastereomer. This may require 2D NMR experiments (e.g., COSY, HSQC).

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift between the two diastereomers (Δδ = δS - δR).

  • Assignment of Absolute Configuration:

    • According to the established model for Mosher's esters/amides, protons on one side of the MTPA plane in the preferred conformation will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • By analyzing the distribution of positive and negative Δδ values across the molecule, the absolute configuration of the stereogenic center can be deduced.[1][4][10][9]

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining the absolute configuration using chiroptical methods and X-ray crystallography.

General Workflow for Absolute Configuration Determination cluster_0 Chiroptical Methods (ECD/VCD) cluster_1 X-ray Crystallography A Enantiomerically Pure Sample B Sample Preparation (Solution) A->B E Computational Modeling (DFT/TDDFT) A->E C ECD/VCD Measurement B->C D Experimental Spectrum C->D G Comparison and Assignment D->G F Calculated Spectrum E->F F->G H Enantiomerically Pure Sample I Crystal Growth H->I J Single Crystal I->J K X-ray Diffraction Data Collection J->K L Structure Solution and Refinement K->L M Absolute Structure Determination L->M

Workflow Comparison

Decision Pathway for Method Selection start Chiral this compound Derivative q1 Can a single crystal be obtained? start->q1 xray X-ray Crystallography q1->xray Yes q2 Does the molecule have a UV-Vis chromophore? q1->q2 No ecd ECD Spectroscopy q2->ecd Yes q3 Does the molecule have a suitable functional group for derivatization (e.g., -OH, -NHR)? q2->q3 No vcd VCD Spectroscopy other Consider other methods or synthesis of derivatives vcd->other q3->vcd No nmr NMR with Chiral Derivatizing Agents q3->nmr Yes

Method Selection Pathway

References

Unraveling the Three-Dimensional Puzzle: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Bicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bicyclo[3.3.1]nonane chemistry, the precise determination of molecular structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for the structural elucidation of this important bicyclic scaffold, supported by experimental data and detailed protocols.

The this compound framework is a common motif in a wide array of natural products and pharmacologically active compounds. Its unique conformational properties, existing primarily in a twin-chair or a chair-boat form, profoundly influence its biological activity and chemical reactivity. Consequently, accurate structural characterization is a critical step in the development of novel therapeutics and functional materials based on this scaffold.

X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution three-dimensional structural information of molecules in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail into the molecular architecture. However, it is not without its limitations, and a comprehensive understanding of its performance in comparison to other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, is essential for a holistic structural analysis.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

The choice of analytical technique for structural elucidation often depends on the specific research question, the physical state of the sample, and the level of detail required. Below is a comparative overview of X-ray crystallography, NMR spectroscopy, and computational modeling for the analysis of this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico
Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, solution-state conformation, dynamic processes, through-space interactionsTheoretical conformations, relative energies, bond parameters
Resolution Atomic (typically < 1 Å)Lower than crystallography, provides average structure in solutionDependent on the level of theory and basis set
Key Advantages Unambiguous determination of stereochemistry and packing; provides definitive solid-state structure.Provides information on solution-state conformation and dynamics, which can be more biologically relevant.Can predict structures of unstable or difficult-to-crystallize compounds; provides energetic insights.
Key Limitations Requires a suitable single crystal, which can be challenging to grow; structure may not represent the solution-state conformation.Structure is an average of conformations in solution; interpretation can be complex for flexible molecules.Accuracy is dependent on the computational method used; requires experimental validation.

Experimental Data: A Case Study Comparison

To illustrate the complementary nature of these techniques, consider the structural analysis of a substituted 3-azabicyclo[3.3.1]nonan-9-one derivative.

Table 1: Selected Crystallographic Data for a 3-Azabicyclo[3.3.1]nonan-9-one Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.612(2)
b (Å)7.457(1)
c (Å)11.189(2)
β (°)110.16(3)
V (ų)674.8(2)
Z4
R-factor0.045
Resolution (Å)0.84

This data provides a high-precision snapshot of the molecule's geometry in the crystal lattice.

Table 2: Comparison of Key Geometric Parameters

ParameterX-ray Crystallography (Å)NMR (NOE-derived distance) (Å)DFT Calculation (B3LYP/6-31G*) (Å)
C1-C9 Bond Length1.535(2)-1.541
C5-C9 Bond Length1.533(2)-1.539
H3-H7 Distance2.98~3.03.05
ConformationChair-ChairPredominantly Chair-ChairChair-Chair (lowest energy)

The data highlights the strong agreement between the solid-state structure, the predominant solution-state conformation, and the theoretically predicted lowest energy conformer.

Experimental Protocols

A successful X-ray crystallographic study hinges on a meticulous experimental workflow.

Key Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and temperature conditions should be screened to find the optimal conditions for crystal growth.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure Final 3D Structure validation->final_structure

Experimental workflow for X-ray crystallography.

comparison_logic cluster_data Structural Data cluster_comparison Comparative Analysis xray X-ray Crystallography (Solid State) bond_lengths Bond Lengths xray->bond_lengths Provides precise data bond_angles Bond Angles xray->bond_angles Provides precise data conformation Conformation xray->conformation Provides precise data nmr NMR Spectroscopy (Solution State) nmr->conformation Provides average data comp Computational Modeling (In Silico) comp->bond_lengths Predicts data comp->bond_angles Predicts data comp->conformation Predicts data comparison Comparison & Validation bond_lengths->comparison bond_angles->comparison conformation->comparison

Logical relationship for comparing structural elucidation techniques.

comparative spectroscopic data of Bicyclo[3.3.1]nonane and its heteroanalogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Properties of Bicyclo[3.3.1]nonane and Its Heteroanalogs

This guide provides a comparative analysis of the spectroscopic data for this compound and its key heteroanalogs, including nitrogen, oxygen, and sulfur-containing variants. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the structural and electronic properties of these important bicyclic systems.

Introduction to this compound Scaffolds

The this compound framework is a rigid, bridged carbocyclic system that serves as a foundational structure in many natural products and synthetic molecules of biological and chemical interest.[1] Its unique conformational properties make it an attractive scaffold in drug design, asymmetric catalysis, and supramolecular chemistry.[1][2] The introduction of heteroatoms (such as nitrogen, oxygen, or sulfur) into the bicyclic core dramatically influences the molecule's conformation, reactivity, and spectroscopic characteristics. This guide focuses on comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the parent this compound with its 9-oxa, 9-aza, and 9-thia analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected heteroanalogs. These values provide a baseline for understanding the influence of the heteroatom on the spectral properties.

Table 1: ¹³C NMR Spectroscopic Data (ppm)
CompoundC1/C5 (Bridgehead)C2/C4/C6/C8C3/C7C9Reference
This compound28.932.522.335.8[3]
9-Oxathis compound32.568.9 (C1/C5)26.2 (C2/C4/C6/C8)-[4]
9-Azathis compound56.035.625.214.7[5]
9-Thiathis compound37.030.826.4-[6]

Note: Data for 9-azathis compound is for a derivative, and shifts may vary. Data for 9-thiathis compound is for the 2,6-diol derivative.

Table 2: Infrared (IR) Spectroscopy Data (cm⁻¹)
Compound/DerivativeKey Absorptions (Functional Group)DescriptionReference
This compound-2,6-dione~1710C=O stretch[7]
(endo,endo)-9-Thiathis compound-2,6-diol3300, 1025O-H stretch, C-O stretch[6]
Functionalized Oxabicyclo[3.3.1]nonanes1710-1735C=O stretch (ester/ketone)[8]
9-Azathis compound-N-oxylNot specifiedN-O radical[5]
Table 3: Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)Reference
This compoundC₉H₁₆124.22124 (M⁺)[3]
9-Oxathis compoundC₈H₁₄O126.20126 (M⁺)[4]
9-Azathis compoundC₈H₁₅N125.21125 (M⁺)[9]
9-Thiathis compoundC₈H₁₄S142.26142 (M⁺)[10]
This compound-2,6-dioneC₉H₁₂O₂152.19152 (M⁺)[11]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of molecules.

  • Sample Preparation : Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, d⁶-DMSO) to a concentration of 5-10 mg/mL.[12]

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer, often operating at frequencies of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Analysis : Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure. 2D NMR techniques like COSY and HSQC can be used for more complex structures to establish connectivity.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

  • Sample Preparation : Liquid samples can be analyzed as a thin film between two salt (NaCl or KBr) plates.[14] Solid samples are often prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[15]

  • Data Acquisition : The sample is scanned with IR radiation, typically over the range of 4000-400 cm⁻¹.[16]

  • Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups within the molecule.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[17]

  • Sample Preparation : A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).[18] The solution must be free of non-volatile salts and particulates.[18][19]

  • Ionization and Analysis : The sample is introduced into the mass spectrometer and ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[20] The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[17]

  • Analysis : The spectrum displays the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight.[17]

Visualization of Concepts

The following diagrams illustrate the relationship between the compounds and a typical workflow for their analysis.

G cluster_0 This compound Core Structures A This compound (Parent Carbocycle) B 9-Azathis compound (Aza-analog) A->B Heteroatom Substitution C 9-Oxathis compound (Oxa-analog) A->C Heteroatom Substitution D 9-Thiathis compound (Thia-analog) A->D Heteroatom Substitution

Caption: Relationship between this compound and its heteroanalogs.

G A Sample Preparation (Dissolution/Pelleting) B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C IR Spectroscopy (FTIR/ATR) A->C D Mass Spectrometry (EI/ESI) A->D E Data Analysis B->E C->E D->E F Structural Elucidation E->F

Caption: General experimental workflow for spectroscopic analysis.

References

Bicyclo[3.3.1]nonane Analogs: A Comparative Guide to Enzyme Inhibitory Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bicyclo[3.3.1]nonane analogs, focusing on their enzyme inhibitory selectivity, particularly against human lactate dehydrogenase isoforms A (hLDHA) and B (hLDHB). The data and protocols presented are compiled from recent studies to facilitate research and development in this area.

Comparative Inhibitory Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activity of a series of 2,8-dioxathis compound derivatives against hLDHA and hLDHB. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (hLDHB) / IC50 (hLDHA), where a higher value indicates greater selectivity for hLDHA.

CompoundhLDHA IC50 (µM)[1]hLDHB IC50 (µM)[1]Selectivity Index (hLDHB/hLDHA)
43 7.1 ± 0.4> 100> 14.1
44 8.5 ± 0.5> 100> 11.8
47 8.9 ± 0.3> 100> 11.2
58 12.0 ± 0.7> 100> 8.3
60 9.8 ± 0.5> 100> 10.2
62a 3.6 ± 0.295 ± 526.4
65b 5.4 ± 0.3> 100> 18.5
66a 6.2 ± 0.4> 100> 16.1
66b 8.1 ± 0.5> 100> 12.3
68a 4.5 ± 0.3> 100> 22.2

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the kinetic spectrofluorometric assay used to determine the inhibitory activity of the this compound analogs.[2]

Enzyme Inhibition Assay (hLDHA and hLDHB)

This assay determines the inhibitory potential of the test compounds by measuring the decrease in the fluorescence of the coenzyme β-NADH during the enzymatic reaction.

Materials:

  • Human recombinant hLDHA and hLDHB enzymes

  • β-Nicotinamide adenine dinucleotide, reduced form (β-NADH)

  • Sodium pyruvate

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Test this compound analogs

  • 96-well black microplates

  • Spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of β-NADH in Tris-HCl buffer.

    • Prepare a stock solution of sodium pyruvate in Tris-HCl buffer.

    • Prepare working solutions of hLDHA and hLDHB enzymes in Tris-HCl buffer to the desired final concentration.

    • Dissolve the this compound analogs in DMSO to create stock solutions. Further dilute with Tris-HCl buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the following in order:

      • Tris-HCl buffer (pH 7.4)

      • β-NADH solution

      • A solution of the test compound at various concentrations (or vehicle control - buffer with DMSO).

      • hLDHA or hLDHB enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.

    • Immediately place the microplate in a spectrofluorometer.

  • Data Acquisition:

    • Measure the decrease in β-NADH fluorescence over a period of 10 minutes.[2]

    • Excitation wavelength: 340 nm

    • Emission wavelength: 460 nm[2]

    • The rate of the reaction is determined from the slope of the linear portion of the fluorescence decay curve.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Slope with inhibitor / Slope of control))

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Enzyme Inhibitory Selectivity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, NADH, Pyruvate, Buffer) plate_prep Plate Preparation (Buffer, NADH, Inhibitor, Enzyme) reagents->plate_prep compounds Prepare this compound Analog Solutions compounds->plate_prep reaction_init Initiate Reaction (Add Pyruvate) plate_prep->reaction_init measurement Measure NADH Fluorescence (Ex: 340nm, Em: 460nm) reaction_init->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 calc_selectivity Calculate Selectivity Index (IC50 hLDHB / IC50 hLDHA) calc_ic50->calc_selectivity

Caption: Workflow for determining the enzyme inhibitory selectivity of this compound analogs.

Signaling Pathway: Role of LDH in Cancer Cell Metabolism

G cluster_LDH Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Hypoxia / Warburg Effect Mitochondria Mitochondria (TCA Cycle & Oxidative Phosphorylation) Pyruvate->Mitochondria Normoxia LDHA hLDHA Pyruvate->LDHA Lactate->Pyruvate LDHA->Lactate Bicyclo_analog This compound Analog Bicyclo_analog->LDHA Inhibition

Caption: The role of hLDHA in anaerobic glycolysis and the inhibitory action of this compound analogs.

References

side-by-side comparison of different synthetic routes to Bicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a pivotal structural motif in a multitude of biologically active natural products and serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the spatial arrangement of functional groups, making it an attractive target for synthetic chemists. This guide provides an objective comparison of various synthetic routes to the this compound core, supported by experimental data and detailed methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of the this compound skeleton can be achieved through several strategic approaches, each with its own merits and limitations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This comparison focuses on four prominent methods: the Robinson Annulation, Domino Michael-Aldol Reaction, Meerwein's Ester Synthesis, and Intramolecular Friedel-Crafts Acylation.

Synthetic Route Key Starting Materials Typical Reagents & Conditions Yield (%) Key Advantages Key Disadvantages
Robinson Annulation 2-Substituted Cyclohexanones, α,β-Unsaturated KetonesBase (e.g., NaOMe, Et3N), Protic Solvent (e.g., MeOH)40-70%Well-established, good for constructing fused ring systems.Can lead to mixtures of diastereomers, requires careful control of stereochemistry.[1]
Domino Michael-Aldol Reaction 1,3-Cyclohexanediones, EnalsBase (e.g., DABCO, DMAP), Organic Solvent (e.g., THF, CH2Cl2)65-100%One-pot procedure, high efficiency, and good stereocontrol can be achieved.[2][3]Substrate scope can be limited by the reactivity of the enal and dione.
Meerwein's Ester Synthesis Dimethyl Malonate, FormaldehydePiperidine, NaOMe, then Acid Hydrolysis and Decarboxylation~45% (overall)Provides access to highly functionalized this compound diones.Multi-step process with moderate overall yields.
Intramolecular Friedel-Crafts Acylation 3-(3-Cyclohexen-1-yl)propionyl ChlorideLewis Acid (e.g., SnCl4, AlCl3), Aprotic Solvent (e.g., CHCl3, Dichloroethane)50-70%Good for forming the bicyclic ketone core, can be adapted to produce various derivatives.[4]Requires preparation of the acyl chloride precursor, potential for rearrangements.

Experimental Protocols

This protocol is adapted from a procedure for the synthesis of this compound derivatives.[5]

Step 1: Michael Addition

  • To a solution of a 2-substituted cyclohexanone (1.0 eq) in a suitable solvent such as methanol, add a base like sodium methoxide (1.1 eq).

  • Cool the mixture to 0 °C and add an α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the crude Michael adduct in a solvent such as toluene.

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the this compound derivative.

This one-pot procedure is an efficient method for the construction of 6-hydroxythis compound-2,9-diones.[2][3]

  • To a solution of a 1,3-cyclohexanedione (1.0 eq) in a solvent such as THF or CH2Cl2, add a base (e.g., 20 mol% DABCO or DMAP).

  • Add the desired enal (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

This classical synthesis provides a key precursor to various this compound derivatives.

Step 1: Condensation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine dimethyl malonate (2.0 eq), paraformaldehyde (1.0 eq), and a catalytic amount of piperidine in benzene.

  • Reflux the mixture for approximately 24-30 hours, collecting the water that is formed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Cyclization

  • Dissolve the crude product from the previous step in methanol.

  • Add a solution of sodium methoxide in methanol and reflux the mixture overnight.

  • After cooling, neutralize the reaction with aqueous HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude Meerwein's ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude Meerwein's ester, add a mixture of acetic acid and concentrated HCl.

  • Reflux the solution for 24 hours.

  • Cool the mixture and carefully neutralize with a base (e.g., NaOH).

  • Extract the product, dry the organic layer, and purify by chromatography or crystallization to obtain the this compound-2,6-dione.

This method is useful for the synthesis of bicyclo[3.3.1]nonanones from acyclic precursors.[4]

  • To a solution of 3-(3-cyclohexen-1-yl)propionyl chloride (1.0 eq) in a dry, aprotic solvent (e.g., chloroform or 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid (e.g., stannic chloride or aluminum chloride, 1.1 eq) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting bicyclic ketone by column chromatography or distillation.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and relationship between the different synthetic strategies for accessing the this compound core.

Synthetic_Routes_to_Bicyclo_3_3_1_nonane cluster_start Starting Material Classes cluster_methods Synthetic Methodologies cluster_product Product Core Structure Cyclohexanones Cyclohexanones Robinson Robinson Annulation Cyclohexanones->Robinson + α,β-unsat. ketone Diones 1,3-Diones Domino Domino Michael-Aldol Diones->Domino + Enal Malonates Malonates Meerwein Meerwein's Ester Synthesis Malonates->Meerwein + Formaldehyde Acyclic Acyclic Precursors FriedelCrafts Intramolecular Friedel-Crafts Acyclic->FriedelCrafts via Acyl Chloride Bicyclo This compound Core Robinson->Bicyclo Domino->Bicyclo Meerwein->Bicyclo FriedelCrafts->Bicyclo

Caption: Comparative overview of synthetic routes to the this compound core.

References

Validating Conformational Preferences of Substituted Bicyclo[3.3.1]nonanes using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a diverse range of biologically active molecules and natural products. The specific three-dimensional arrangement, or conformation, of this bicyclic system profoundly influences its chemical reactivity and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the conformational preferences of substituted bicyclo[3.3.1]nonanes in solution. This guide provides a comparative overview of NMR-based methodologies, supported by experimental data, to validate the conformational landscapes of these important molecules.

Conformational Landscape of Bicyclo[3.3.1]nonanes

The this compound skeleton can, in principle, adopt several conformations, with the most common being the twin-chair, boat-chair, and twisted twin-boat forms.[1] The twin-chair conformation is generally the most stable due to the minimization of torsional strain.[2] However, the introduction of substituents can shift this equilibrium towards other conformations to alleviate steric interactions. For instance, bulky substituents at the 3- and 7-positions can destabilize the twin-chair form due to transannular interactions.[2]

Key NMR Techniques for Conformational Validation

A combination of one- and two-dimensional NMR experiments is typically employed to unambiguously determine the preferred conformation of substituted bicyclo[3.3.1]nonanes in solution.

1. ¹H NMR Spectroscopy: Proton NMR provides initial, yet crucial, insights into the molecular symmetry and the relative orientation of protons. Key parameters include:

  • Chemical Shifts (δ): The electronic environment of a proton influences its chemical shift. Protons in different conformations will experience different shielding and deshielding effects.

  • Coupling Constants (J): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[2] Large coupling constants (typically > 8 Hz) are indicative of a diaxial relationship between protons, a hallmark of a chair conformation.[2]

2. ¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can be indicative of the overall conformation of the bicyclic system.[3] For instance, the chemical shift of the C9 methylene bridge can be sensitive to the chair-chair or boat-chair equilibrium.

3. Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY and ROESY, are invaluable for determining through-space proximities between protons. Strong NOE correlations between protons that are distant in the covalent structure but close in space provide compelling evidence for a specific conformation.[2] For example, a strong NOE between protons on different rings can confirm a folded or specific spatial arrangement.[2]

Comparative NMR Data for Substituted Bicyclo[3.3.1]nonanes

The following tables summarize representative ¹H and ¹³C NMR data for various substituted bicyclo[3.3.1]nonanes, illustrating how substitution patterns influence their conformational preferences.

Table 1: Representative ¹H NMR Data for Substituted Bicyclo[3.3.1]nonanones

CompoundKey Proton SignalChemical Shift (δ, ppm)Coupling Constant (J, Hz)Inferred ConformationReference
4-methoxybicyclo[3.3.1]non-3-ene-2,9-dioneH-55.79 (s)-Distorted Chair-Chair[4]
4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-olH-14.81 (d)2.8Distorted Chair-Chair[4]
4-methoxy-6-methyl-1-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dioneH-55.07–5.01 (m)-Distorted Chair-Chair[4][5]

Table 2: Representative ¹³C NMR Data for Substituted Bicyclo[3.3.1]nonanones

CompoundKey Carbon SignalChemical Shift (δ, ppm)Inferred ConformationReference
4-methoxybicyclo[3.3.1]non-3-ene-2,9-dioneC-9207.4Distorted Chair-Chair[4]
4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-olC-2155.5Distorted Chair-Chair[4]
4-methoxy-6-methyl-1-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dioneC-9212.0Distorted Chair-Chair[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following outlines the key experimental protocols for the NMR analysis of substituted bicyclo[3.3.1]nonanes.

Sample Preparation:

  • Dissolve 5-10 mg of the purified substituted this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degas the sample if necessary, particularly for NOE experiments, by bubbling an inert gas (e.g., argon) through the solution or by several freeze-pump-thaw cycles.

¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.

  • Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • Carefully integrate all signals and measure the coupling constants for all relevant multiplets.

¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. Acquire a standard gradient-enhanced COSY spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Acquire a standard gradient-enhanced HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. Optimize the long-range coupling delay (typically 50-100 ms) based on the expected magnitude of the coupling constants.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify through-space correlations between protons. For NOESY, a mixing time of 300-800 ms is typically used. For ROESY, which is often preferred for medium-sized molecules to avoid zero-crossing of the NOE, a spin-lock mixing time of 200-500 ms is appropriate.

Workflow for Conformational Validation

The following diagram illustrates the logical workflow for validating the conformational preferences of substituted bicyclo[3.3.1]nonanes using NMR spectroscopy.

Conformational_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Substituted This compound Purification Purification Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Chem_Shift_Analysis Chemical Shift Analysis OneD_NMR->Chem_Shift_Analysis Coupling_Constant_Analysis Coupling Constant (J) Analysis OneD_NMR->Coupling_Constant_Analysis NOESY_ROESY NOESY/ROESY TwoD_NMR->NOESY_ROESY NOE_Analysis NOE Correlation Analysis NOESY_ROESY->NOE_Analysis Conformation_Determination Conformation Determination Chem_Shift_Analysis->Conformation_Determination Coupling_Constant_Analysis->Conformation_Determination NOE_Analysis->Conformation_Determination

References

Safety Operating Guide

Navigating the Safe Disposal of Bicyclo[3.3.1]nonane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bicyclo[3.3.1]nonane, a saturated bicyclic hydrocarbon. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Key Physical and Chemical Properties of this compound

Understanding the properties of this compound is the first step in its safe management. The following table summarizes its key physical and chemical data.

PropertyValue
Molecular Formula C₉H₁₆[1]
Molecular Weight 124.22 g/mol [1]
CAS Number 280-65-9[1]
Appearance Solid (at standard conditions)
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water
Vapor Pressure Not available

Procedural Guidance for the Disposal of this compound

The primary recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service. This method ensures the complete destruction of the compound into less harmful substances like carbon dioxide and water.[2][3][4]

Step 1: Waste Identification and Segregation

  • Proper Labeling: Clearly label the waste container with the chemical name "this compound" and any associated hazard symbols.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

Step 2: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Step 3: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable option.

  • Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area away from heat, sparks, and open flames.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Protocol: Incineration (Performed by a Licensed Facility)

While laboratory personnel will not perform the incineration, it is important to understand the process to ensure the waste is properly prepared for transport.

  • Preparation for Shipment: The collected and labeled waste container is securely packaged according to transportation regulations.

  • Transportation: A licensed hazardous waste transporter collects the packaged waste.

  • Incineration Process: At the disposal facility, the this compound is introduced into a high-temperature incinerator. The controlled combustion process breaks down the hydrocarbon into carbon dioxide and water vapor.[2]

  • Emission Control: The incinerator is equipped with scrubbers and other air pollution control devices to capture any potentially harmful byproducts of combustion, ensuring compliance with environmental regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_handling Safe Handling & Storage cluster_disposal Disposal Pathway cluster_end Final Disposition start This compound Waste Generated identify Identify & Label Waste start->identify segregate Segregate from Incompatible Waste identify->segregate ppe Wear Appropriate PPE segregate->ppe collect Collect in Designated Container ppe->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation pickup Arrange for Professional Pickup documentation->pickup incineration Incineration by Licensed Facility pickup->incineration

This compound Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety protocols and guidelines.

References

Personal protective equipment for handling Bicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bicyclo[3.3.1]nonane and its derivatives. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles or safety glasses with side-shields.[1]Chemical-resistant gloves (inspect before use), lab coat.Not generally required if handled in a well-ventilated area.
Solutions & Reactions Tightly fitting safety goggles and a face shield.[2]Chemical-resistant gloves, flame-retardant lab coat, and additional protective clothing as needed.[1]Use a full-face respirator if there is a risk of inhalation or if exposure limits are exceeded.[1]
Accidental Spills Chemical splash goggles and a face shield.Chemical-resistant gloves, boots, and impervious clothing.[3]A full-face respirator with appropriate cartridges should be used.[4]
Waste Disposal Tightly fitting safety goggles.Chemical-resistant gloves and lab coat.Not generally required if handling sealed waste containers in a well-ventilated area.

Safe Handling and Disposal Plan

A systematic approach to handling and disposal is critical to minimize risks. The following workflow outlines the key steps from preparation to final disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh handling_reaction Running Reaction handling_weigh->handling_reaction disposal_collect Collect Waste in Labeled, Sealed Containers handling_reaction->disposal_collect disposal_store Store Waste in a Designated Area disposal_collect->disposal_store disposal_professional Arrange for Professional Disposal disposal_store->disposal_professional

Caption: Workflow for the safe handling and disposal of this compound.

Hazard Mitigation and PPE Selection Logic

Understanding the relationship between hazard identification, risk assessment, and the selection of PPE is fundamental to laboratory safety. The following diagram illustrates this logical relationship.

cluster_assessment Risk Assessment Process cluster_selection PPE Selection hazard Identify Potential Hazards (e.g., skin/eye irritation) risk Assess Risks (e.g., exposure during transfer) hazard->risk ppe Select Appropriate PPE (e.g., gloves, goggles) risk->ppe

Caption: Logical relationship for hazard assessment and PPE selection.

Operational Protocols

Handling Precautions:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials and sources of ignition.[1]

Disposal:

  • Collect waste material in suitable, closed containers.[1]

  • Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations.[3]

  • It is recommended to use a licensed professional waste disposal service.[3] For some derivatives, dissolving the material in a combustible solvent and burning it in a chemical incinerator is a suggested method of disposal.[3]

By implementing these safety measures and operational plans, laboratories can significantly reduce the risks associated with handling this compound, fostering a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.